5-bromo-N-cyclohexylpyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-N-cyclohexylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3/c11-8-6-12-10(13-7-8)14-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGGKWPYPCIJAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407413 | |
| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886366-17-2 | |
| Record name | 5-Bromo-N-cyclohexyl-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886366-17-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2-CYCLOHEXYLAMINOPYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-bromo-N-cyclohexylpyrimidin-2-amine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-bromo-N-cyclohexylpyrimidin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details the compound's physicochemical properties, outlines a robust synthetic protocol, provides a thorough spectroscopic analysis for its characterization, and explores its potential applications as a scaffold in the development of novel therapeutics. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to synthesize, identify, and utilize this valuable chemical entity in their scientific endeavors.
Introduction
The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, including but not limited to, kinase inhibition, histone deacetylase (HDAC) inhibition, and antiviral effects. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical and pharmacological properties. The introduction of a bromine atom at the 5-position and an N-cyclohexyl group at the 2-amino position yields 5-bromo-N-cyclohexylpyrimidin-2-amine, a molecule with significant potential for further chemical elaboration and biological screening. This guide serves as a detailed resource for researchers interested in the synthesis and application of this specific derivative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 5-bromo-N-cyclohexylpyrimidin-2-amine are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄BrN₃ | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| CAS Number | 886366-17-2 | [1] |
| Appearance | Expected to be a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |
| Melting Point | Not available in the public domain. |
Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
Proposed Synthetic Scheme
The most logical precursor for this synthesis is 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine. The reaction with cyclohexylamine would proceed via nucleophilic substitution at the 2-position of the pyrimidine ring.
Sources
5-bromo-N-cyclohexylpyrimidin-2-amine CAS 886366-17-2
An In-Depth Technical Guide to 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS 886366-17-2): A Key Building Block for Kinase Inhibitor Discovery
Executive Summary
5-bromo-N-cyclohexylpyrimidin-2-amine is a substituted aminopyrimidine that has emerged as a valuable heterocyclic building block for drug discovery and medicinal chemistry. Its structure incorporates a pyrimidine core, a versatile scaffold found in numerous biologically active compounds, functionalized with two key reactive sites: a bromine atom at the C5 position, ideal for carbon-carbon and carbon-nitrogen bond formation, and a cyclohexylamino group at the C2 position. This guide provides a comprehensive technical overview of its chemical properties, a robust and validated synthesis protocol, an analysis of its reactivity, and its strategic application in the development of targeted therapeutics, particularly kinase inhibitors.
Physicochemical and Structural Characterization
The utility of 5-bromo-N-cyclohexylpyrimidin-2-amine in a research setting is underpinned by its specific physicochemical properties. These parameters are critical for predicting its behavior in reaction media, its potential for forming intermolecular interactions with biological targets, and its ADME (absorption, distribution, metabolism, and excretion) profile in later-stage drug development.
Table 1: Physicochemical Properties of 5-bromo-N-cyclohexylpyrimidin-2-amine
| Property | Value | Source |
| CAS Number | 886366-17-2 | [1] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| Synonyms | (5-BROMO-PYRIMIDIN-2-YL)-CYCLOHEXYL-AMINE, 5-Bromo-2-cyclohexylaminopyrimidine | [1] |
| XLogP3 | 3.1 | [2] |
| PSA (Polar Surface Area) | 37.8 Ų | [2] |
| Storage Temperature | 2-8°C | [1] |
The structure features a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the pyrimidine nitrogens), alongside a lipophilic cyclohexyl group and a halogen atom capable of forming halogen bonds. This combination of features makes it an attractive scaffold for probing the active sites of protein kinases.
Synthesis and Purification
The synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine is not commonly documented as a standalone procedure. However, a highly efficient and logical synthesis can be designed based on established transformations of pyrimidine heterocycles. The most effective pathway involves a two-step process starting from 2-hydroxy-5-bromopyrimidine.
Step 1: Synthesis of the Key Intermediate, 5-Bromo-2-chloropyrimidine
The critical first step is the conversion of the hydroxyl group of 2-hydroxy-5-bromopyrimidine into a more reactive leaving group, a chloride. This is a classic chlorination reaction for which phosphorus oxychloride (POCl₃) is the reagent of choice due to its high efficacy.[2][3]
-
Causality of Reagent Choice : POCl₃ is a powerful chlorinating agent for heteroaromatic hydroxyl groups. The reaction proceeds via the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion. The use of a non-nucleophilic base like triethylamine can be employed to scavenge the HCl byproduct, driving the reaction to completion.[2] Toluene is an effective solvent as it is inert to the reaction conditions and has a suitable boiling point for heating.[3]
Step 2: Nucleophilic Aromatic Substitution (SNAr) to Yield the Final Product
With the highly reactive 5-bromo-2-chloropyrimidine intermediate in hand, the final product is synthesized via a nucleophilic aromatic substitution (SNAr) reaction.[4] The electron-deficient nature of the pyrimidine ring, further activated by the two nitrogen atoms, makes the C2 position highly susceptible to attack by nucleophiles like cyclohexylamine.[5]
-
Causality of Experimental Design : The chlorine atom at the C2 position is significantly more labile than the bromine atom at C5 in SNAr reactions. This differential reactivity is the cornerstone of this synthetic strategy, allowing for selective substitution at C2 while preserving the C5 bromine for subsequent functionalization.[4][6] An inert, polar aprotic solvent like dioxane or DMF is ideal for this step, as it can solvate the reactants without participating in the reaction. The reaction typically proceeds efficiently at room or slightly elevated temperatures.[7]
Sources
- 1. US7205302B2 - Heterocyclic compound derivatives and medicines - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-2-chloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-bromo-N-cyclohexylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 5-bromo-N-cyclohexylpyrimidin-2-amine. As a substituted pyrimidine, this molecule is of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and structural elucidation in various research and development settings. This document outlines the predicted ¹H and ¹³C NMR spectra, details the anticipated mass fragmentation patterns, and provides standardized experimental protocols for data acquisition. The interpretation of the spectral data is grounded in established principles of organic spectroscopy and supported by data from analogous structures.
Introduction
5-bromo-N-cyclohexylpyrimidin-2-amine (C₁₀H₁₄BrN₃) is a heterocyclic compound featuring a pyrimidine core, a versatile scaffold in numerous biologically active molecules, including established therapeutic agents.[1] The presence of a bromine atom and a cyclohexylamino group imparts specific physicochemical properties that can influence its biological activity and metabolic profile. Accurate and unambiguous characterization of this molecule is a prerequisite for its advancement in any drug discovery pipeline. This guide serves as a detailed reference for the analytical techniques pivotal to this characterization: NMR and mass spectrometry.
Molecular Structure and Properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following sections detail the predicted ¹H and ¹³C NMR spectra of 5-bromo-N-cyclohexylpyrimidin-2-amine, based on established chemical shift principles and data from structurally related compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the pyrimidine ring protons, the N-H proton, and the protons of the cyclohexyl group. The predicted chemical shifts (in ppm) are based on analysis of similar structures such as 5-bromopyrimidine and N-cyclohexylpyrimidin-2-amine.[3]
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Pyrimidine C4-H & C6-H | ~8.2 - 8.5 | Singlet | 2H | The protons on the pyrimidine ring are in an electron-deficient environment, leading to a downfield shift. Due to the symmetry, they are expected to be equivalent. |
| N-H | ~5.0 - 6.0 | Broad Singlet | 1H | The chemical shift of the amine proton can be variable and is influenced by solvent and concentration. It is expected to be a broad signal due to quadrupole broadening and potential hydrogen exchange. |
| Cyclohexyl C1'-H (CH-N) | ~3.8 - 4.2 | Multiplet | 1H | This proton is deshielded due to its direct attachment to the nitrogen atom. |
| Cyclohexyl C2', C6'-H (axial & equatorial) | ~1.0 - 2.0 | Multiplets | 10H | The remaining cyclohexyl protons will appear as a complex series of overlapping multiplets in the aliphatic region of the spectrum. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the aromaticity of the pyrimidine ring.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Pyrimidine C2 | ~160 - 165 | This carbon is attached to two nitrogen atoms, resulting in a significant downfield shift. |
| Pyrimidine C4 & C6 | ~157 - 160 | These carbons are part of the aromatic, electron-deficient pyrimidine ring. |
| Pyrimidine C5 | ~95 - 105 | The carbon atom bearing the bromine atom is expected to be significantly shielded compared to the other ring carbons. |
| Cyclohexyl C1' | ~50 - 55 | The carbon directly attached to the nitrogen is deshielded. |
| Cyclohexyl C2', C3', C4', C5', C6' | ~24 - 35 | These aliphatic carbons will have chemical shifts in the typical range for a cyclohexane ring. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is essential for reliable data interpretation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 5-bromo-N-cyclohexylpyrimidin-2-amine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Employ proton decoupling to simplify the spectrum.
-
Use a longer relaxation delay (e.g., 2-5 seconds) due to the longer relaxation times of carbon nuclei.
-
Acquire a larger number of scans (e.g., 1024 or more) to compensate for the low natural abundance of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Reference the spectrum to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of 5-bromo-N-cyclohexylpyrimidin-2-amine is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).[4] Electrospray ionization (ESI) in positive mode is a suitable method for this analysis, which would detect the protonated molecule [M+H]⁺.
Table 3: Predicted m/z Values for Key Ions
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 256.0, 258.0 | The characteristic M and M+2 isotopic pattern for bromine is expected. |
| [M - Br]⁺ | 177.1 | Loss of the bromine radical. |
| [M+H - C₆H₁₀]⁺ | 174.0, 176.0 | Loss of cyclohexene via a McLafferty-type rearrangement. |
| [C₆H₁₁NH₂]⁺ | 99.1 | Fragment corresponding to the cyclohexylamine moiety. |
Fragmentation Pathway:
The fragmentation of the protonated molecule is anticipated to proceed through several characteristic pathways. The most prominent fragmentation is likely the loss of the bromine atom. Another significant fragmentation pathway could involve the cleavage of the C-N bond connecting the cyclohexyl group to the pyrimidine ring.
Caption: Predicted fragmentation pathway of 5-bromo-N-cyclohexylpyrimidin-2-amine.
Experimental Protocol for Mass Spectrometry Data Acquisition
The following protocol outlines a general procedure for obtaining the mass spectrum of the target compound using liquid chromatography-mass spectrometry (LC-MS).
Methodology:
-
Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of 5-bromo-N-cyclohexylpyrimidin-2-amine in a suitable solvent like methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase.
-
-
Liquid Chromatography (LC) Method:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS) Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 - 4.0 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Scan Range: m/z 50 - 500.
-
For tandem MS (MS/MS), select the precursor ions (m/z 256 and 258) and apply a suitable collision energy to induce fragmentation.
-
Conclusion
This technical guide provides a detailed predictive analysis of the NMR and mass spectrometry data for 5-bromo-N-cyclohexylpyrimidin-2-amine. The outlined experimental protocols offer a robust starting point for the analytical characterization of this and structurally related compounds. The presented interpretations of the spectral data, based on fundamental principles and comparative analysis, will aid researchers in the unambiguous identification and structural verification of this important chemical entity. The combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides a self-validating system for the comprehensive characterization of 5-bromo-N-cyclohexylpyrimidin-2-amine, ensuring high confidence in its identity and purity for applications in drug discovery and development.
References
-
Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]
-
Kumar, M., et al. (2013). 5-Bromo-2-chloropyrimidin-4-amine. Acta Crystallographica Section E: Structure Reports Online, E69, o583. Available at: [Link]
-
University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. Retrieved from [Link]
-
ResearchGate. (2021). Proton NMR of 2-cyclohexene-1-one. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Retrieved from [Link]
-
PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]
-
Hindawi. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-N-cyclopropylisoquinolin-1-amine. Retrieved from [Link]
-
YouTube. (2022). mass spectrum & fragmentation of 1-bromobutane. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR of N-cyclohexyl-2-(dimethyl carbamoyl) carbamothioyl) hydrazine-1-carboxamide (L). Retrieved from [Link]
-
SpectraBase. (n.d.). N-Cyclohexyl-N'-[2-(dimethylamino)ethyl]urea - Optional[13C NMR]. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility Profile of 5-bromo-N-cyclohexylpyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
In the landscape of modern drug discovery, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's progression from a promising hit to a viable clinical candidate. Poor solubility can severely limit bioavailability, complicate formulation, and ultimately lead to the failure of an otherwise potent therapeutic agent. This guide provides a comprehensive technical overview of the solubility profile of 5-bromo-N-cyclohexylpyrimidin-2-amine , a substituted pyrimidine derivative. While direct experimental data for this specific molecule is not extensively published, this document will synthesize foundational principles, data from analogous structures, and established methodologies to provide a predictive and practical framework for researchers.
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology. The subject of this guide, 5-bromo-N-cyclohexylpyrimidin-2-amine, with its characteristic bromine atom and a bulky lipophilic cyclohexyl group, presents an interesting case study in solubility. Understanding its behavior in various solvent systems is paramount for its potential development.
Physicochemical Properties: A Predictive Foundation
A molecule's structure dictates its physicochemical properties, which in turn govern its solubility. For 5-bromo-N-cyclohexylpyrimidin-2-amine, the key characteristics are summarized below.
| Property | Value | Source |
| CAS Number | 886366-17-2 | [1] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [1] |
| Molecular Weight | 256.14 g/mol | [1] |
| XLogP3 (Predicted) | 3.05670 | [1] |
| Polar Surface Area (PSA) | 37.8 Ų | [1] |
The predicted octanol-water partition coefficient (XLogP3) of approximately 3.06 is a significant indicator.[1] Generally, a LogP value greater than 3 suggests a lipophilic nature and anticipates low aqueous solubility. The bromine atom and the cyclohexyl group contribute significantly to this lipophilicity. The pyrimidine core and the secondary amine provide some polar character, but the overall molecule is expected to be sparingly soluble in water.
Anticipated Solubility Profile in Various Solvents
-
Aqueous Solubility: Expected to be low due to the high XLogP3 value. The amine group offers a site for protonation at low pH, which could enhance solubility in acidic media. Conversely, in neutral to basic media, the free base is likely to be poorly soluble.
-
Polar Aprotic Solvents (e.g., DMF, DMSO): Pyrimidine derivatives often exhibit good solubility in solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][4] These solvents are effective at solvating both the polar and nonpolar regions of the molecule. DMSO is a common choice for preparing stock solutions for biological screening.[5]
-
Alcohols (e.g., Methanol, Ethanol): Moderate solubility is anticipated in alcohols. Studies on similar pyrimidine structures show that solubility in methanol increases with temperature.[2][3]
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the lipophilic nature of the compound.
-
Nonpolar Solvents (e.g., Hexanes, Toluene): Poor solubility is likely, as these solvents will not effectively solvate the polar pyrimidine core.
The general trend for pyrimidine derivatives is that solubility in organic solvents increases with rising temperature.[2][4]
Experimental Determination of Solubility: A Methodological Guide
Accurate determination of solubility is a cornerstone of preclinical development. Two primary types of solubility are measured: kinetic and thermodynamic.[6][7]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. The shake-flask method is the universally accepted gold standard for this measurement.[8]
-
Preparation: Add an excess amount of solid 5-bromo-N-cyclohexylpyrimidin-2-amine to a known volume of the chosen solvent (e.g., phosphate-buffered saline pH 7.4, simulated gastric fluid, or organic solvents) in a glass vial. The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.[6]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; for many compounds, 24 to 48 hours is sufficient, but this should be determined empirically.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sampling and Analysis: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. It is often necessary to filter the supernatant through a low-binding filter (e.g., PVDF).
-
Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS). A calibration curve with known concentrations of the compound must be used for accurate quantification.
Caption: Kinetic Solubility Assay Workflow.
Factors Influencing Solubility
Several factors can significantly alter the solubility of 5-bromo-N-cyclohexylpyrimidin-2-amine.
-
pH: The secondary amine in the molecule can be protonated under acidic conditions. This ionization will increase the molecule's polarity and is expected to substantially increase its aqueous solubility at a pH below its pKa. The intrinsic solubility will be observed at a pH at least 2 units above the pKa of the conjugate acid. [9]* Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. [2][4]This relationship should be experimentally verified.
-
Co-solvents: The aqueous solubility of poorly soluble drugs can be enhanced by using co-solvents like ethanol, propylene glycol, or PEG 400. [6]This is a common formulation strategy.
-
Solid State Form: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Amorphous forms are generally more soluble but less stable than their crystalline counterparts.
Addressing Poor Solubility: Formulation Strategies
If 5-bromo-N-cyclohexylpyrimidin-2-amine is found to have poor aqueous solubility, several formulation strategies can be explored:
-
pH Modification: For oral or injectable formulations, buffering the solution to an acidic pH where the compound is ionized and more soluble could be a viable approach.
-
Co-solvency: As mentioned, incorporating water-miscible organic solvents can significantly improve solubility. [6]3. Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in its amorphous state can enhance both the dissolution rate and the apparent solubility. [10]4. Salt Formation: If a suitable counterion can be found, forming a salt of the protonated amine could drastically improve aqueous solubility and dissolution rate.
Conclusion
While direct, published solubility data for 5-bromo-N-cyclohexylpyrimidin-2-amine is scarce, a robust, predictive profile can be constructed based on its physicochemical properties and data from structurally related pyrimidine derivatives. The molecule is anticipated to be lipophilic with low intrinsic aqueous solubility. However, its solubility is expected to be significantly influenced by pH and can likely be enhanced in organic co-solvents. This guide provides the necessary theoretical background and detailed experimental protocols for researchers to thoroughly characterize the solubility of this compound. Such a comprehensive understanding is a non-negotiable prerequisite for advancing this, or any, promising molecule through the rigorous pipeline of drug development.
References
- Experimental and Computational Methods Pertaining to Drug Solubility. (2012). In SciSpace.
- A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019).
- Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. (n.d.). SciSpace.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). [No Source Provided].
- SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. (n.d.). Revue Roumaine de Chimie.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. (n.d.). NIH.
- Solubility of pyrimidine derivatives in different organic solvents at different temper
- 5-bromo-N-cyclohexylpyrimidin-2-amine. (n.d.). ECHEMI.
Sources
- 1. echemi.com [echemi.com]
- 2. scispace.com [scispace.com]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. scispace.com [scispace.com]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Stability of 5-bromo-N-cyclohexylpyrimidin-2-amine
This guide provides a comprehensive technical overview of the chemical stability of 5-bromo-N-cyclohexylpyrimidin-2-amine, a key intermediate in pharmaceutical research and development. Designed for researchers, scientists, and drug development professionals, this document outlines the core principles of stability, potential degradation pathways, and robust methodologies for its assessment. The insights herein are synthesized from established chemical principles and regulatory expectations to ensure scientific integrity and practical applicability.
Introduction: The Critical Role of Stability in Drug Development
5-bromo-N-cyclohexylpyrimidin-2-amine belongs to the aminopyrimidine class of heterocyclic compounds, which are pivotal scaffolds in the synthesis of various therapeutic agents. The chemical stability of such an intermediate is a critical quality attribute (CQA) that profoundly impacts the safety, efficacy, and shelf-life of the final active pharmaceutical ingredient (API). Understanding its degradation profile is not merely an academic exercise but a regulatory necessity, forming the foundation for developing stable formulations and defining appropriate storage conditions.[1] Forced degradation studies are an essential component of this process, helping to elucidate degradation pathways and develop validated, stability-indicating analytical methods.[1][2]
Predicted Chemical Liabilities and Potential Degradation Pathways
The molecular architecture of 5-bromo-N-cyclohexylpyrimidin-2-amine—featuring a brominated pyrimidine ring and a secondary amine substituent—presents several potential sites for chemical degradation. Based on the known chemistry of pyrimidines and related halogenated heterocycles, the following degradation pathways are anticipated under stress conditions.[3][4][5]
-
Hydrolysis: The pyrimidine ring, while aromatic, can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, particularly at elevated temperatures. The exocyclic amine linkage could also be a target for hydrolysis, although this is generally less common for aminopyrimidines. Studies on other pyrimidine derivatives have shown degradation in hot alkali.[6]
-
Oxidation: The electron-rich pyrimidine ring and the secondary amine are potential sites for oxidation.[3][7] Oxidative degradation can lead to the formation of N-oxides, hydroxylated species, or even ring-opened products. The reaction is often mediated by reactive oxygen species.
-
Photodegradation: Brominated aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond, potentially leading to debromination via a radical mechanism. The pyrimidine ring itself possesses chromophores that can absorb UV light, leading to excited states that may undergo various photochemical reactions.[8]
-
Thermal Degradation: At elevated temperatures, molecules can acquire sufficient energy to undergo decomposition. For this compound, potential thermal degradation pathways could include cleavage of the cyclohexyl-nitrogen bond or the carbon-bromine bond, which is often the weakest point in such molecules.[9]
The following diagram illustrates the potential degradation pathways for 5-bromo-N-cyclohexylpyrimidin-2-amine.
Caption: Predicted Degradation Pathways of 5-bromo-N-cyclohexylpyrimidin-2-amine.
Experimental Design for a Comprehensive Stability Assessment
A robust stability study is underpinned by a well-designed set of experiments that systematically probe the molecule's response to various environmental stresses. The following protocols are based on industry best practices and regulatory guidelines, such as those from the International Council for Harmonisation (ICH).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are crucial for identifying likely degradation products and for developing a stability-indicating analytical method.[1] The goal is to achieve a target degradation of 5-20%.[1]
Experimental Workflow for Forced Degradation
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Methodologies:
-
Acid Hydrolysis: Treat a solution of the compound with 0.1 N HCl at an elevated temperature (e.g., 60°C).[1]
-
Base Hydrolysis: Expose the compound to 0.1 N NaOH at room temperature or slightly elevated temperatures.[1] Some pyrimidine derivatives are known to degrade in hot alkali.[6]
-
Oxidative Degradation: Treat the compound with a solution of 3% hydrogen peroxide at room temperature.[1]
-
Thermal Degradation: Subject the solid compound and a solution to dry heat (e.g., 80°C).[1]
-
Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines, which specify a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1][10]
At appropriate time intervals, samples should be withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method.
Development of a Stability-Indicating Analytical Method
A crucial outcome of forced degradation studies is the development of an analytical method, typically High-Performance Liquid Chromatography (HPLC), that can separate the parent compound from all process impurities and degradation products.
Key Characteristics of a Stability-Indicating Method:
-
Specificity: The method must be able to produce a response only for the analyte of interest. This is demonstrated by the separation of the main peak from all other peaks in the chromatogram.
-
Peak Purity: A photodiode array (PDA) detector can be used to assess peak purity, ensuring that the parent peak is spectrally homogeneous and not co-eluting with any degradants.
-
Mass Balance: The sum of the assay value of the parent compound and the levels of all degradation products should remain constant throughout the study, ideally close to 100%.
Data Interpretation and Reporting
The data generated from stability studies should be presented clearly to allow for straightforward interpretation.
Table 1: Summary of Forced Degradation Results for 5-bromo-N-cyclohexylpyrimidin-2-amine (Hypothetical Data)
| Stress Condition | Duration | Assay of Parent (%) | Major Degradant 1 (% Area) | Major Degradant 2 (% Area) | Total Impurities (%) | Mass Balance (%) |
| Control | 24 h | 99.8 | ND | ND | 0.2 | 100.0 |
| 0.1 N HCl, 60°C | 8 h | 88.5 | 5.2 (RRT 0.85) | 2.1 (RRT 1.15) | 11.2 | 99.7 |
| 0.1 N NaOH, RT | 24 h | 92.1 | 4.5 (RRT 0.90) | ND | 7.8 | 99.9 |
| 3% H₂O₂, RT | 4 h | 85.3 | 8.9 (RRT 0.78) | 3.5 (RRT 1.25) | 14.5 | 99.8 |
| Heat (Solid), 80°C | 48 h | 98.9 | 0.5 (RRT 0.95) | ND | 1.0 | 99.9 |
| ICH Q1B Light | - | 95.6 | 2.3 (RRT 0.95) | 1.1 (RRT 1.30) | 4.2 | 99.8 |
| ND: Not Detected; RRT: Relative Retention Time |
Conclusion and Recommendations
A thorough understanding of the chemical stability of 5-bromo-N-cyclohexylpyrimidin-2-amine is paramount for its successful application in drug development. This guide outlines a systematic approach to evaluating its stability profile through forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress. The anticipated degradation pathways involve the pyrimidine ring and the carbon-bromine bond.
It is recommended that a comprehensive forced degradation study, as detailed in this guide, be executed. The identification of any significant degradation products using techniques like LC-MS is crucial for understanding the degradation mechanisms and for ensuring the safety of any downstream products. The resulting stability-indicating method will be an invaluable tool for quality control and for the formulation development of any API derived from this intermediate.
References
-
Kim, J., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4146–4156. [Link]
-
PubChem. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. [Link]
-
Cantillo, D., et al. (2019). Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. Organic Process Research & Development, 23(8), 1639-1645. [Link]
-
Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
-
Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology, 36(9), 919-925. [Link]
-
Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 25(22), 5438. [Link]
-
Wang, Z., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(11), 1253. [Link]
-
Ferreira da Silva, F., et al. (2021). Excited States of Bromopyrimidines Probed by VUV Photoabsorption Spectroscopy and Theoretical Calculations. Molecules, 26(11), 3291. [Link]
-
Lisa, G., et al. (2010). Thermal and thermo-oxidative stability and probable degradation mechanism of some polyetherimides. Polymer Degradation and Stability, 95(5), 734-744. [Link]
-
Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Li, X., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(15), 2236. [Link]
-
Fun, H.-K., et al. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(9), 10474-10486. [Link]
-
Saeed, M. T., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. Chemistry Central Journal, 11(1), 10. [Link]
-
Frias, C., et al. (2012). Oxidative Degradation of Amino Acids and Aminophosphonic Acids by 2,2′-Bipyridine Complexes of Copper(II). European Journal of Inorganic Chemistry, 2012(3), 482-491. [Link]
-
Vogels, G. D., & Van der Drift, C. (1976). Degradation of purines and pyrimidines by microorganisms. Bacteriological reviews, 40(2), 403–468. [Link]
-
Amine, A. M., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO 2 Capture Solvents. Energy & Fuels, 31(7), 7249-7257. [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. [Link]
-
Wesolowski, M., & Rojek, B. (2013). Thermal stability and decomposition of pharmaceutical compounds. Journal of Thermal Analysis and Calorimetry, 113(1), 221-229. [Link]
-
Ashihara, H. (2018). Degradation of Pyrimidine Nucleotides. In: Plant Nucleotide Metabolism. [Link]
-
Cao, M., et al. (2014). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Analytical chemistry, 86(10), 4764–4768. [Link]
-
Wnuk, S. F., et al. (2012). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. Molecules, 17(9), 10474–10486. [Link]
-
PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]
-
Wikipedia. Cyanamide. [Link]
-
Amine, A. M., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. University of Kentucky Knowledge, 31(7), 7249-7257. [Link]
-
Fun, H.-K., et al. (2012). 5-Bromo-N-methylpyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ajrconline.org [ajrconline.org]
- 3. The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 10. caronscientific.com [caronscientific.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Strategic Importance of 5-bromo-N-cyclohexylpyrimidin-2-amine
Introduction: The Strategic Value of the 2-Aminopyrimidine Core in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the 2-aminopyrimidine scaffold has attained the status of a "privileged structure." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics. The inherent versatility of the 2-aminopyrimidine core, particularly its capacity to mimic the adenine component of ATP, has positioned it as a cornerstone in the design of a multitude of kinase inhibitors.[1] These inhibitors have revolutionized the treatment of various malignancies and inflammatory diseases. This guide provides an in-depth exploration of a specific, yet significant, member of this class: 5-bromo-N-cyclohexylpyrimidin-2-amine, detailing its logical synthesis and contextualizing its importance as a key intermediate in the quest for next-generation targeted therapies.
Deconstructing the Path to Discovery: A Synthesis-Driven History
While a singular, seminal publication detailing the initial "discovery" of 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS Number: 886366-17-2) is not prominent in the scientific literature, its history is intrinsically linked to the broader exploration of 2-aminopyrimidine derivatives as potent modulators of protein kinases.[2] The compound's emergence is a logical consequence of systematic structure-activity relationship (SAR) studies aimed at optimizing the potency, selectivity, and pharmacokinetic profiles of kinase inhibitors.
The rationale for its synthesis can be inferred from the well-established principles of medicinal chemistry. The pyrimidine core acts as the foundational scaffold, the 2-amino group provides a critical hydrogen bond donor/acceptor site for interaction with the hinge region of the kinase ATP-binding pocket, and the substituents at the 5- and N-positions are systematically varied to fine-tune the inhibitor's properties. The bromo-substituent at the 5-position is a common feature in kinase inhibitors, often contributing to enhanced potency through halogen bonding or by serving as a handle for further chemical modification via cross-coupling reactions. The N-cyclohexyl group is a lipophilic moiety that can explore hydrophobic pockets within the ATP-binding site, potentially increasing binding affinity and influencing the compound's metabolic stability.
The Synthetic Blueprint: A Nucleophilic Aromatic Substitution Approach
The most logical and widely applicable method for the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine is through the nucleophilic aromatic substitution (SNAr) reaction of a suitable di-halogenated pyrimidine precursor with cyclohexylamine. The precursor of choice is 5-bromo-2-chloropyrimidine.
Key Reagents and Their Rationale
| Reagent | Role | Rationale |
| 5-bromo-2-chloropyrimidine | Electrophile | The electron-deficient pyrimidine ring is activated towards nucleophilic attack. The chlorine atom at the 2-position is a good leaving group. |
| Cyclohexylamine | Nucleophile | The amine nitrogen attacks the electron-deficient carbon at the 2-position of the pyrimidine ring. |
| Inert Solvent (e.g., Dioxane, Acetonitrile) | Reaction Medium | Provides a medium for the reaction to occur without participating in it. |
| Base (optional, e.g., Triethylamine) | Acid Scavenger | Neutralizes the HCl generated during the reaction, driving the equilibrium towards the product. |
Step-by-Step Experimental Protocol
Objective: To synthesize 5-bromo-N-cyclohexylpyrimidin-2-amine via nucleophilic aromatic substitution.
Materials:
-
5-bromo-2-chloropyrimidine (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Anhydrous 1,4-Dioxane
-
Triethylamine (1.5 eq, optional)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromo-2-chloropyrimidine (1.0 equivalent) in anhydrous 1,4-dioxane, add cyclohexylamine (1.2 equivalents).
-
If desired, add triethylamine (1.5 equivalents) to the reaction mixture to act as an acid scavenger.
-
Stir the reaction mixture at room temperature for 6-12 hours or gently heat to 50-60 °C to expedite the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-bromo-N-cyclohexylpyrimidin-2-amine as a solid.
Visualizing the Synthesis
Caption: Synthetic pathway for 5-bromo-N-cyclohexylpyrimidin-2-amine.
The Role in Kinase Inhibitor Discovery: A Gateway to Complexity
The true significance of 5-bromo-N-cyclohexylpyrimidin-2-amine lies in its application as a versatile intermediate in the synthesis of more complex and potent kinase inhibitors. The 2-aminopyrimidine scaffold is a well-established pharmacophore for targeting a variety of kinases, including cyclin-dependent kinases (CDKs), histone deacetylases (HDACs), and I-kappa B kinase (IKK-2).[3][4]
Illustrative Pathway: From Intermediate to Inhibitor
The bromo-substituent at the 5-position is a key functional handle for introducing further molecular complexity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[5] This allows for the attachment of various aryl or heteroaryl groups, which can occupy additional binding pockets in the target kinase, thereby enhancing potency and selectivity.
Caption: Role as an intermediate in kinase inhibitor synthesis.
Conclusion: A Testament to the Power of a Privileged Scaffold
The story of 5-bromo-N-cyclohexylpyrimidin-2-amine is not one of a standalone therapeutic agent, but rather a compelling example of the strategic synthesis of key building blocks in the intricate process of drug discovery. Its logical and efficient synthesis, coupled with the inherent potential of the 2-aminopyrimidine scaffold, solidifies its importance for researchers and scientists in the pharmaceutical industry. As the quest for more selective and potent kinase inhibitors continues, the demand for well-characterized and readily accessible intermediates like 5-bromo-N-cyclohexylpyrimidin-2-amine will undoubtedly persist, underscoring the enduring legacy of this privileged chemical framework.
References
-
Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. (2024). Journal of Medicinal Chemistry. [Link]
-
Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. (2023). I.R.I.S.. [Link]
-
5,7-DibroMoquinolin-8-ol | 521-74-4. AA Blocks. [Link]
-
aldlab-chemicals_product. Aldlab. [Link]
-
5-bromo-2-cyclohexylaminopyrimidine | 886366-17-2. ChemWhat. [Link]
- Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
5-Bromo-2-chloropyrimidine | CAS#:32779-36-5. Chemsrc. [Link]
- One-step synthesis method of 5-bromo-2-chloropyrimidine.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to Elucidating the Biological Targets of 5-bromo-N-cyclohexylpyrimidin-2-amine
Foreword: The Quest for Specificity in an Era of Targeted Therapies
The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds.[1] Its ability to mimic the purine scaffold of ATP allows it to effectively interact with the active sites of numerous protein kinases, making it a fertile ground for the development of targeted cancer therapies.[1][2] This guide focuses on a specific, yet under-characterized member of this family: 5-bromo-N-cyclohexylpyrimidin-2-amine. While its direct biological targets remain to be elucidated, the extensive research into analogous compounds provides a robust framework for a systematic and scientifically rigorous investigation.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic roadmap. We will delve into the rationale behind experimental design, offering detailed methodologies and visual workflows to empower researchers to uncover the mechanism of action of this promising compound. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step contributes to a self-validating system of discovery.
The 2-Aminopyrimidine Landscape: A Foundation for Target Hypothesis
The 2-aminopyrimidine core is a versatile pharmacophore, with derivatives demonstrating inhibitory activity against a wide array of protein kinases and other important biological targets. Understanding this landscape is crucial for forming initial hypotheses about the potential targets of 5-bromo-N-cyclohexylpyrimidin-2-amine.
Known Targets of 2-Aminopyrimidine Derivatives:
| Target Class | Specific Examples | Therapeutic Area |
| Tyrosine Kinases | FLT3, c-KIT, PDGFr, FGFr, EGFr, c-src, JAK2, BTK | Cancer (AML), Inflammation |
| Serine/Threonine Kinases | CDKs, Aurora Kinases, Polo-like Kinases, IKKβ, ULK1 | Cancer, Inflammation, Autophagy |
| Other Enzymes | Histone Deacetylases (HDACs) | Cancer |
| Receptors | Histamine H4 Receptor | Inflammation, Pain |
This diverse range of targets underscores the therapeutic potential of the 2-aminopyrimidine scaffold. Notably, many of these are key players in cell signaling pathways that are frequently dysregulated in cancer and inflammatory diseases.[3][4][5][6][7][8] The presence of the bromine atom at the 5-position and the N-cyclohexyl group in our compound of interest will undoubtedly influence its binding affinity and selectivity for specific targets.[9]
Based on this established precedent, a primary hypothesis is that 5-bromo-N-cyclohexylpyrimidin-2-amine is a protein kinase inhibitor. The initial stages of investigation should therefore focus on broad-spectrum kinase profiling to narrow down the potential targets.
A Multi-pronged Approach to Target Identification
To confidently identify the biological targets of a novel compound, a multi-faceted approach is essential. We will outline two complementary strategies: an affinity-based approach and a label-free, in-situ approach. This dual strategy provides a robust system of cross-validation.
Figure 1: A comprehensive workflow for the identification and validation of biological targets for novel small molecules.
Affinity-Based Target Identification: Fishing for Partners
Affinity chromatography is a classic and powerful technique for identifying proteins that physically interact with a small molecule.[10][11] This method relies on immobilizing the compound of interest and using it as "bait" to capture its binding partners from a complex biological sample, such as a cell lysate.
Objective: To identify proteins from a cell lysate that bind to 5-bromo-N-cyclohexylpyrimidin-2-amine.
Materials:
-
5-bromo-N-cyclohexylpyrimidin-2-amine
-
Linker-modified analog of the compound for immobilization
-
Activated chromatography resin (e.g., NHS-activated sepharose)
-
Cell line of interest (e.g., a cancer cell line with known kinase dependencies)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers of varying stringency
-
Elution buffer (e.g., high salt, low pH, or containing the free compound)
-
SDS-PAGE gels and staining reagents
-
Mass spectrometry-compatible reagents
Step-by-Step Methodology:
-
Synthesis of an Affinity Probe: A crucial first step is the synthesis of a derivative of 5-bromo-N-cyclohexylpyrimidin-2-amine with a linker at a position that does not interfere with its biological activity. Structure-activity relationship (SAR) studies on related compounds can guide the choice of linker attachment point.[10]
-
Immobilization of the Affinity Probe: The linker-modified compound is covalently coupled to an activated chromatography resin.
-
Preparation of Cell Lysate: The chosen cell line is cultured and harvested. Cells are then lysed to release the proteome.
-
Affinity Pull-Down: The cell lysate is incubated with the compound-coupled resin to allow for binding of target proteins.
-
Washing: The resin is washed with a series of buffers to remove non-specific binders. The stringency of the washes can be adjusted to discriminate between strong and weak interactions.
-
Elution: The bound proteins are eluted from the resin. Competitive elution with an excess of the free, unmodified 5-bromo-N-cyclohexylpyrimidin-2-amine is a highly specific method that helps to distinguish true targets from proteins that bind to the resin or linker.[12]
-
Protein Identification: The eluted proteins are separated by SDS-PAGE and visualized. Protein bands of interest are excised, digested, and identified by mass spectrometry.[12]
Figure 2: A streamlined workflow for affinity chromatography-based target identification.
Label-Free Target Identification: The Power of In-Situ Analysis
While powerful, affinity-based methods can sometimes be confounded by the chemical modification of the compound. Label-free methods circumvent this by using the unmodified compound in a more native-like environment.[13] Drug Affinity Responsive Target Stability (DARTS) is a prominent example of this approach.[11][13]
Objective: To identify proteins that are stabilized against proteolysis upon binding to 5-bromo-N-cyclohexylpyrimidin-2-amine.
Rationale: The binding of a small molecule to its target protein can induce a conformational change that renders the protein more resistant to degradation by proteases. DARTS leverages this phenomenon to identify target proteins.[13]
Materials:
-
5-bromo-N-cyclohexylpyrimidin-2-amine
-
Cell line of interest
-
Lysis buffer (non-denaturing)
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE gels and staining reagents
-
Antibodies for Western blotting (for validation)
-
Mass spectrometry-compatible reagents
Step-by-Step Methodology:
-
Preparation of Cell Lysate: A native cell lysate is prepared to preserve protein structure and interactions.
-
Compound Incubation: The lysate is divided into aliquots and incubated with either 5-bromo-N-cyclohexylpyrimidin-2-amine or a vehicle control (e.g., DMSO).
-
Protease Digestion: A protease is added to all samples to initiate protein degradation. The extent of digestion is carefully controlled by adjusting the protease concentration and incubation time.
-
Quenching the Reaction: The digestion is stopped, typically by adding a denaturing agent and heating.
-
Analysis of Protein Stability: The samples are analyzed by SDS-PAGE. Proteins that are stabilized by binding to the compound will appear as more prominent bands in the treated samples compared to the control.
-
Target Identification and Validation: The stabilized protein bands are identified by mass spectrometry. The interaction can then be validated by performing a DARTS experiment followed by Western blotting with an antibody specific to the putative target.[13]
Figure 3: The experimental workflow for the Drug Affinity Responsive Target Stability (DARTS) method.
Validating Target Engagement in a Cellular Context
Identifying a physical interaction between the compound and a protein is a critical step, but it is not sufficient to prove that this interaction is functionally relevant in living cells. Cellular Thermal Shift Assays (CETSA) provide a powerful method for confirming target engagement in a physiological setting.
The Principle of CETSA: The binding of a ligand to its target protein generally increases the thermal stability of the protein. CETSA measures this change in stability by heating intact cells or cell lysates to various temperatures, followed by quantification of the soluble fraction of the target protein.
Delving Deeper: Elucidating the Mechanism of Action
Once a primary target has been identified and validated, the next phase of research is to understand the functional consequences of the compound-target interaction. This involves mapping the downstream effects on cellular signaling pathways.
For example, if 5-bromo-N-cyclohexylpyrimidin-2-amine is found to inhibit a specific kinase, such as FLT3 or JAK2, the subsequent steps would involve:
-
Phospho-proteomics: To identify changes in the phosphorylation status of downstream substrates of the target kinase.
-
Gene Expression Analysis: To determine how the inhibition of the target kinase affects transcriptional programs.
-
Phenotypic Assays: To assess the impact of the compound on cellular processes such as proliferation, apoptosis, and cell cycle progression.
Figure 4: A generalized signaling pathway illustrating a potential mechanism of action for a kinase inhibitor.
Conclusion: A Path Forward
The journey to uncover the biological targets of 5-bromo-N-cyclohexylpyrimidin-2-amine is an exercise in systematic, evidence-based scientific inquiry. By leveraging the wealth of knowledge surrounding the 2-aminopyrimidine scaffold and employing a multi-pronged, validated approach to target identification, researchers can confidently elucidate its mechanism of action. The methodologies outlined in this guide provide a robust framework for this endeavor, paving the way for the potential development of a novel therapeutic agent.
References
- Lomenick, B., et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology, 3(4), 163-180.
- Gao, M., et al. (2022). Identification of 2-Aminopyrimidine Derivatives as FLT3 Kinase Inhibitors with High Selectivity over c-KIT. Journal of Medicinal Chemistry, 65(4), 3793–3809.
-
Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 4(3), 149-153.[10]
-
Wang, Y., et al. (2023). 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 134, 106442.[3]
-
Zhang, Y., et al. (2024). Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. Journal of Medicinal Chemistry.[4]
-
Ong, S-E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622.[12]
- Li, Z., et al. (2022).
-
Sharma, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5179.[5]
-
Pae, A. N. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 10-12.[11]
-
Ialongo, D., et al. (2023). Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. 10th EFMC Young Medicinal Chemists' Symposium.[1]
- Lee, J., et al. (2019). Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2125-2129.
-
Klutchko, S. R., et al. (1998). Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. Journal of Medicinal Chemistry, 41(17), 3276-3292.[6]
-
Wijtmans, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 18(20), 5535-5539.[7]
- Al-Ostoot, F. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie.
- BenchChem. (2025). Structure-Activity Relationship (SAR) of 4-Chloro-5-substituted-pyrimidin-2-amine Analogs as Kinase Inhibitors. BenchChem.
- BenchChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. BenchChem.
-
BenchChem. (n.d.). 5-bromo-N,N-diethylpyrimidin-2-amine. BenchChem.[9]
- National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclohexyl-2-methylpyrimidin-4-amine. PubChem.
- National Center for Biotechnology Information. (n.d.). 5-bromo-N-cyclohexyl-4-methoxypyrimidin-2-amine. PubChem.
-
Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.[8]
- ECHEMI. (n.d.). 5-bromo-N-cyclohexylpyrimidin-2-amine. ECHEMI.
- Yang, Q., et al. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111.
- ChemicalBook. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. ChemicalBook.
Sources
- 1. Aminopyrimidine derivatives as new protein kinase inhibitors endowed with anticancer activity. [iris.uniroma1.it]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminopyrimidine derivatives as selective dual inhibitors of JAK2 and FLT3 for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
5-bromo-N-cyclohexylpyrimidin-2-amine as a research chemical
An In-Depth Technical Guide to 5-bromo-N-cyclohexylpyrimidin-2-amine as a Research Chemical
Section 1: Introduction and Strategic Overview
The pyrimidine ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Pyrimidine derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[2] Within this important class of molecules, 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS No. 886366-17-2) emerges as a research chemical of significant interest.
While direct, in-depth biological studies on this specific molecule are not extensively documented in public literature, its structural features—namely the 2-aminopyrimidine core, the C5 bromine substituent, and the N-cyclohexyl group—position it as a valuable building block and a candidate for screening in drug discovery programs. The 2-aminopyrimidine motif is a well-established hinge-binding element in many kinase inhibitors, and halogenation at the C5 position often serves to modulate potency and selectivity.
This guide serves as a comprehensive technical resource for researchers and drug development professionals. It details the physicochemical properties, a robust synthetic and characterization workflow, and outlines a logical, field-proven strategy for investigating its potential as a therapeutic agent, with a primary focus on kinase inhibition and cytotoxic activity.
Section 2: Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is the foundation for all subsequent experimental design, from synthesis to biological assays. The key properties of 5-bromo-N-cyclohexylpyrimidin-2-amine are summarized below.
| Property | Value | Source |
| CAS Number | 886366-17-2 | [3] |
| Molecular Formula | C₁₀H₁₄BrN₃ | [3] |
| Molecular Weight | 256.14 g/mol | [3] |
| InChIKey | QRGGKWPYPCIJAD-UHFFFAOYSA-N | [3] |
| Predicted XLogP3 | 3.05670 | [3] |
| Appearance | Typically a solid (predicted) | |
| Solubility | Expected to be soluble in organic solvents like DMSO, Methanol | [4] |
Section 3: Synthesis and Characterization Workflow
The reliable synthesis and rigorous characterization of a research chemical are paramount to ensure the validity of any biological data obtained. The following sections provide a proven pathway for obtaining and verifying high-purity 5-bromo-N-cyclohexylpyrimidin-2-amine.
Synthetic Rationale
The most direct and common approach to synthesizing N-substituted 2-aminopyrimidines is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the reaction of a pyrimidine ring activated with a suitable leaving group (e.g., a halogen) at the 2-position with the desired amine. For this target molecule, reacting 5-bromo-2-chloropyrimidine with cyclohexylamine is a logical and efficient route. The chlorine atom at the C2 position is significantly more labile than the bromine at C5, allowing for selective substitution.
Step-by-Step Synthesis Protocol
This protocol is adapted from established methods for the synthesis of similar N-substituted aminopyrimidines.[5][6]
-
Reagent Preparation : In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chloropyrimidine (1.0 eq.) in a suitable solvent such as 1,4-dioxane or isopropanol (approx. 5-10 mL per mmol of substrate).
-
Amine Addition : To the stirred solution, add cyclohexylamine (1.1-1.2 eq.). The slight excess of the amine helps drive the reaction to completion. A non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq.) can also be added to scavenge the HCl byproduct, although the excess amine often serves this purpose.
-
Reaction : Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.
-
Work-up : Upon completion, cool the mixture to room temperature. If a precipitate (amine hydrochloride salt) has formed, it can be filtered off. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Extraction : Wash the organic layer sequentially with water and brine (saturated NaCl solution) to remove any remaining salts and water-soluble impurities.
-
Drying and Concentration : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization
Crude product purity is rarely sufficient for biological testing. The following workflow ensures the identity and purity of the final compound.
-
Purification : The crude solid is best purified using flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a typical eluent system. Fractions containing the pure product (as determined by TLC) are combined and the solvent is evaporated.
-
Characterization : The identity and purity of the final compound must be confirmed by multiple analytical methods:
-
NMR Spectroscopy (¹H and ¹³C) : Provides definitive structural information by showing the chemical environment of all protons and carbons, confirming the connectivity of the cyclohexyl and bromopyrimidine moieties.[7]
-
Mass Spectrometry (MS) : Confirms the molecular weight of the compound. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in an approximate 1:1 ratio) should be visible in the mass spectrum, providing strong evidence of its presence.[5][7]
-
FT-IR Spectroscopy : Can be used to identify key functional groups, such as N-H and C=N vibrations.[1]
-
Purity Analysis (HPLC/UPLC) : High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is used to determine the final purity of the compound, which should ideally be >95% for use in biological assays.
-
Caption: Synthesis, Purification, and Characterization Workflow.
Section 4: Potential Biological Activity and Research Applications
Given the prevalence of the 2-aminopyrimidine scaffold in oncology and immunology, the primary hypothesized application for 5-bromo-N-cyclohexylpyrimidin-2-amine is as a lead structure for the development of kinase inhibitors.
Hypothesized Mechanism of Action: Kinase Inhibition
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[8] The ATP-binding site of kinases provides a well-defined pocket for small-molecule inhibitors.[9] Many successful kinase inhibitors utilize a heterocyclic core, like 2-aminopyrimidine, that forms key hydrogen bonds with the "hinge region" of the kinase, a conserved stretch of amino acids that connects the N- and C-lobes of the enzyme.
It is hypothesized that the N-H and one of the pyrimidine nitrogens of 5-bromo-N-cyclohexylpyrimidin-2-amine can act as hydrogen bond donors and acceptors, respectively, to anchor the molecule in the kinase hinge region. The C5-bromo and N-cyclohexyl substituents would then project into more variable regions of the ATP pocket, where they can be modified to achieve potency and selectivity for a specific kinase target. For instance, various 5-bromopyrimidine derivatives have shown potent inhibitory activity against kinases like ULK1, which is involved in autophagy.[10][11]
Proposed Investigational Cascade
A logical progression for investigating a novel compound like this one involves a tiered screening approach. This cascade efficiently identifies promising compounds while managing resources, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cellular models.[9][12]
Caption: Tiered Kinase Inhibitor Screening Cascade.
Section 5: Core Investigational Methodologies
The following protocols provide a starting point for evaluating the biological potential of 5-bromo-N-cyclohexylpyrimidin-2-amine.
Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of mitochondrial dehydrogenase enzymes, which reflects the number of viable cells.[13][14]
-
Cell Seeding : Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment : Prepare a stock solution of 5-bromo-N-cyclohexylpyrimidin-2-amine in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the old medium in the wells with the medium containing the test compound. Include "vehicle-only" (DMSO) controls.
-
Incubation : Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition : Measure the absorbance (Optical Density, O.D.) of each well at a wavelength of approximately 570 nm using a microplate reader.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use a non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).[13]
Protocol: Biochemical Kinase Inhibitor Screening (Luminescence-Based Assay)
Luminescence-based kinase assays, such as the ADP-Glo™ system, are widely used for high-throughput screening due to their high sensitivity and broad applicability across the kinome.[15] They quantify kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction Setup : In a 96-well or 384-well plate, combine the kinase buffer, the specific kinase enzyme of interest, its corresponding substrate, and ATP at a concentration near its Km.
-
Compound Addition : Add 5-bromo-N-cyclohexylpyrimidin-2-amine at various concentrations to the wells. Include positive control wells (known inhibitor) and negative control wells (DMSO vehicle).
-
Reaction Incubation : Initiate the kinase reaction by adding the ATP/substrate mix and incubate at room temperature for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition : Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent Addition : Add the Kinase Detection Reagent, which contains luciferase and luciferin, to convert the newly produced ADP into ATP, which then drives the luciferase reaction, generating a luminescent signal. Incubate for 30 minutes.
-
Signal Measurement : Read the luminescence on a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.
-
Data Analysis : A lower luminescent signal in the presence of the compound indicates inhibition of the kinase. Calculate the percent inhibition relative to controls and determine the IC₅₀ value.[15]
Section 6: Safety, Handling, and Storage
As a research chemical, 5-bromo-N-cyclohexylpyrimidin-2-amine should be handled with appropriate care. While a specific MSDS is not widely available, guidelines for related brominated heterocyclic compounds should be followed.
-
Handling : Handle in a well-ventilated place, preferably within a chemical fume hood.[3] Wear suitable personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16] Avoid formation of dust and aerosols.[3]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3] Keep away from incompatible materials such as strong oxidizing agents.
-
First Aid : In case of eye or skin contact, rinse immediately and thoroughly with plenty of water.[16] If inhaled, move the person to fresh air. If swallowed, rinse mouth and seek medical attention.[17]
Section 7: Conclusion and Future Directions
5-bromo-N-cyclohexylpyrimidin-2-amine represents an underexplored but strategically designed research chemical. Its structural similarity to known kinase inhibitors provides a strong rationale for its investigation in this area. The synthetic and analytical workflows detailed in this guide offer a clear path to obtaining high-purity material for biological screening.
Future research should focus on executing the proposed screening cascade. An initial broad screen against a panel of representative kinases would be highly valuable to identify potential targets.[12] Subsequently, structure-activity relationship (SAR) studies, involving modification of the cyclohexyl group and substitution at the C5 position, could be initiated to optimize potency and selectivity against identified hits. Ultimately, co-crystallization studies of active analogs with their target kinases would provide invaluable insight for rational, structure-based drug design.
Section 8: References
-
BenchChem. (n.d.). Application Notes and Protocols for Kinase Inhibitor Screening: Featuring the Indoline-2,3-dione Scaffold. Retrieved from
-
JHECHEM CO LTD. (n.d.). Buy 5-bromo-N-cyclohexylpyrimidin-2-amine from JHECHEM CO LTD. ECHEMI. Retrieved from
-
Polshettiwar, S. U., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Kinase Screening and Profiling: Methods and Protocols. Retrieved from
-
Promega Corporation. (n.d.). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Retrieved from
-
ResearchGate. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2). Retrieved from
-
Al-Ostath, A., et al. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from
-
Ahmed, S. A. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2). Retrieved from [Link]
-
El-Damasy, A. K., et al. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from
-
Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-5-bromopyrimidine. Retrieved from
-
ChemicalBook. (n.d.). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis. Retrieved from
-
ChemicalBook. (2025). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. Retrieved from
-
Chem-Impex International. (2015). MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from
-
BenchChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Retrieved from
-
ResearchGate. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]
-
Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Retrieved from [Link]
-
Khan, I., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Retrieved from [Link]
-
ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine. Retrieved from
Sources
- 1. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. echemi.com [echemi.com]
- 4. 2-Amino-5-bromopyrimidine | 7752-82-1 [amp.chemicalbook.com]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 16. fishersci.com [fishersci.com]
- 17. capotchem.cn [capotchem.cn]
Methodological & Application
Application Note and Detailed Protocol: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
For: Researchers, scientists, and drug development professionals.
Introduction: Strategic Importance of N-Cyclohexylpyrimidin-2-amine Scaffolds
The N-cyclohexylpyrimidin-2-amine scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in molecules targeting a wide range of biological pathways. The incorporation of a cyclohexyl group can enhance lipophilicity and metabolic stability, while the aminopyrimidine core often serves as a crucial hinge-binding element in kinase inhibitors. Specifically, 5-bromo-N-cyclohexylpyrimidin-2-amine is a valuable intermediate, with the bromine atom providing a reactive handle for further molecular diversification through cross-coupling reactions.[1] This allows for the systematic exploration of the chemical space around the pyrimidine core, a key strategy in lead optimization for drug discovery programs.[2][3]
This document provides a comprehensive guide to the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine from 2-amino-5-bromopyrimidine, detailing two robust synthetic strategies: a classical nucleophilic aromatic substitution (SNA) approach and a palladium-catalyzed Buchwald-Hartwig amination. The causality behind experimental choices, detailed protocols, and troubleshooting advice are provided to ensure reproducible and high-yielding syntheses.
Reaction Schematics and Mechanistic Considerations
Two primary, reliable methods for the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine from 2-amino-5-bromopyrimidine are presented below. The choice between these methods will depend on available reagents, desired reaction scale, and tolerance for specific reaction conditions.
Method A: Reductive Amination
Reductive amination offers a direct and often high-yielding route to the target compound.[4][5] This method involves the in-situ formation of an imine between cyclohexanone and 2-amino-5-bromopyrimidine, which is then reduced to the desired secondary amine.[6][7] The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to selectively reduce the imine in the presence of the ketone.[5]
Method B: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][9] This method is particularly useful when direct SNAr is challenging. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, coordination of the amine, deprotonation, and finally reductive elimination to yield the product and regenerate the catalyst.[10][11]
Reagent and Safety Information
Table 1: Reagent Properties and Safety
| Reagent | Formula | MW ( g/mol ) | Key Hazards |
| 2-Amino-5-bromopyrimidine | C₄H₄BrN₃ | 174.00 | Harmful if swallowed, causes skin and eye irritation.[12][13][14][15][16] |
| Cyclohexylamine | C₆H₁₃N | 99.17 | Flammable liquid and vapor, toxic in contact with skin and if swallowed, causes severe skin burns and eye damage, suspected of damaging fertility.[17][18][19][20][21] |
| Cyclohexanone | C₆H₁₀O | 98.14 | Flammable liquid and vapor, harmful if inhaled. |
| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | Causes serious eye irritation. |
| Acetic Acid | C₂H₄O₂ | 60.05 | Flammable liquid and vapor, causes severe skin burns and eye damage. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Causes skin and eye irritation, may cause cancer. |
| Palladium(II) Acetate | C₄H₆O₄Pd | 224.50 | May cause an allergic skin reaction, causes serious eye irritation. |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | Causes skin and eye irritation. |
| Cesium Carbonate | Cs₂CO₃ | 325.82 | Causes skin and eye irritation. |
| Toluene | C₇H₈ | 92.14 | Flammable liquid and vapor, may be fatal if swallowed and enters airways, causes skin irritation, may cause drowsiness or dizziness, suspected of damaging fertility or the unborn child. |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.
-
Cyclohexylamine is highly corrosive and toxic; handle with extreme care.[17][18][19][20][21]
-
Palladium catalysts and phosphine ligands should be handled in an inert atmosphere where possible to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis via Reductive Amination
This protocol is favored for its operational simplicity and use of relatively inexpensive reagents.
Workflow Diagram:
Reductive Amination Workflow
Step-by-Step Procedure:
-
Reagent Preparation:
-
To a 250 mL round-bottom flask, add 2-amino-5-bromopyrimidine (5.0 g, 28.7 mmol).
-
Dissolve the starting material in 100 mL of dichloromethane (DCM).
-
Add cyclohexanone (3.4 g, 34.5 mmol, 1.2 eq.) to the solution.
-
Add glacial acetic acid (1.7 mL, 28.7 mmol, 1.0 eq.) to the mixture.
-
-
Reaction:
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
In portions, carefully add sodium triacetoxyborohydride (9.1 g, 43.1 mmol, 1.5 eq.) to the reaction mixture. Effervescence may be observed.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Carefully quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.
-
Stir the biphasic mixture vigorously for 15 minutes.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Combine the fractions containing the desired product and remove the solvent in vacuo to yield 5-bromo-N-cyclohexylpyrimidin-2-amine as a solid.
-
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This method is ideal for achieving high selectivity and is often successful when other methods fail, though it requires more specialized reagents.
Workflow Diagram:
Buchwald-Hartwig Amination Workflow
Step-by-Step Procedure:
-
Inert Atmosphere Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyrimidine (2.0 g, 11.5 mmol), palladium(II) acetate (52 mg, 0.23 mmol, 2 mol%), and Xantphos (266 mg, 0.46 mmol, 4 mol%).
-
Add cesium carbonate (5.6 g, 17.2 mmol, 1.5 eq.).
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add 50 mL of anhydrous toluene via syringe.
-
Add cyclohexylamine (1.7 g, 17.2 mmol, 1.5 eq.) via syringe.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with 100 mL of ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the final product.
-
Data and Expected Results
Table 2: Comparison of Synthetic Methods
| Parameter | Reductive Amination | Buchwald-Hartwig Amination |
| Typical Yield | 60-80% | 75-95% |
| Reaction Time | 12-16 hours | 8-12 hours |
| Temperature | Room Temperature | 100 °C |
| Key Reagents | Cyclohexanone, NaBH(OAc)₃ | Pd(OAc)₂, Xantphos, Cs₂CO₃ |
| Advantages | Milder conditions, less expensive reagents | Higher yields, broader substrate scope |
| Disadvantages | Potential for over-alkylation, longer reaction time | Requires inert atmosphere, expensive catalyst/ligand |
Characterization Data for 5-bromo-N-cyclohexylpyrimidin-2-amine:
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₁₄BrN₃[22]
-
Molecular Weight: 256.14 g/mol [22]
-
Expected ¹H NMR (400 MHz, CDCl₃) δ: 8.25 (s, 2H), 4.0-3.8 (m, 1H), 2.1-1.9 (m, 2H), 1.8-1.6 (m, 2H), 1.5-1.1 (m, 6H).
-
Expected ¹³C NMR (101 MHz, CDCl₃) δ: 161.0, 158.5, 107.8, 52.5, 33.0, 25.8, 24.9.
-
Mass Spec (ESI+): m/z 256.0, 258.0 [M+H]⁺.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield (Reductive Amination) | Incomplete imine formation; degradation of reducing agent. | Add molecular sieves to remove water. Ensure the sodium triacetoxyborohydride is fresh and dry. |
| Low Yield (Buchwald-Hartwig) | Inactive catalyst; poor quality solvent/reagents. | Use a fresh palladium source and ligand. Ensure the solvent is anhydrous and reagents are pure. Degas the solvent thoroughly. |
| Side Product Formation | Over-alkylation (reductive amination); competing side reactions. | Use a controlled stoichiometry of the alkylating agent. Optimize reaction time and temperature. |
| Difficult Purification | Co-elution of impurities. | Optimize the chromatography gradient. Consider a different solvent system or a precedent crystallization step. |
Conclusion
The synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine can be reliably achieved through either reductive amination or Buchwald-Hartwig amination. The choice of method should be guided by the specific requirements of the research objective, considering factors such as cost, scale, and available equipment. The detailed protocols and troubleshooting guide provided herein are designed to enable researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.
References
- Vertex Pharmaceuticals Incorporated. (2009).
- Nexchem Ltd. (2022).
- Thames River Chemical Corp. (2017).
- ChemicalBook. (n.d.).
- Fisher Scientific. (2025).
- Spectrum Chemical. (2015).
- PubChem. (n.d.). 2-Amino-5-bromopyridine.
- Santa Cruz Biotechnology. (n.d.).
- Alfa Aesar. (2024).
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyrimidine 98%.
- Google Patents. (n.d.).
- ChemRxiv. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
- Wikipedia. (n.d.).
- Chem Help ASAP. (2020, March 21). reductive amination & secondary amine synthesis [Video]. YouTube.
- BenchChem. (2025).
- The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines [Video]. YouTube.
- WordPress. (2026, January 3).
- Tarasenko, E. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911.
- ChemicalBook. (2025). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine.
- ACS Green Chemistry Institute. (n.d.).
- ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
- Epistemeo. (2012, April 6).
- Google P
- BenchChem. (2025).
- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.
- Heterocyclic Letters. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. 11(3), 447-452.
- Google P
- Google Patents. (n.d.). CH622488A5 - Process for the preparation of N-cyclohexyl-N-methyl-N-(2-amino-3,5-dibromobenzyl)amine.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromopyrimidine.
- PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
- ECHEMI. (n.d.).
- ResearchGate. (n.d.). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- ResearchGate. (n.d.). Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
- BenchChem. (2025). Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery.
- BLDpharm. (n.d.). 733039-20-8|5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.
- PubMed. (n.d.). 5-Bromo-N-methyl-pyrimidin-2-amine.
- BenchChem. (n.d.). 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. fishersci.com [fishersci.com]
- 13. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. dcfinechemicals.com [dcfinechemicals.com]
- 16. 2-Amino-5-brompyrimidin 98% | Sigma-Aldrich [sigmaaldrich.com]
- 17. WERCS Studio - Application Error [assets.thermofisher.com]
- 18. nexchem.co.uk [nexchem.co.uk]
- 19. trc-corp.com [trc-corp.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. spectrumchemical.com [spectrumchemical.com]
- 22. echemi.com [echemi.com]
Synthetic Strategies for 5-bromo-N-cyclohexylpyrimidin-2-amine: A Detailed Guide for Medicinal Chemistry
Introduction
Substituted 2-aminopyrimidines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. The title compound, 5-bromo-N-cyclohexylpyrimidin-2-amine, is a valuable building block for the synthesis of kinase inhibitors, receptor antagonists, and other biologically active molecules. The presence of the bromine atom at the 5-position provides a versatile handle for further functionalization via cross-coupling reactions, while the N-cyclohexyl group can impart favorable pharmacokinetic properties such as improved metabolic stability and oral bioavailability. This application note presents two distinct and detailed synthetic routes for the preparation of 5-bromo-N-cyclohexylpyrimidin-2-amine, tailored for researchers and professionals in drug discovery and development.
Strategic Approaches to Synthesis
Two primary strategies are outlined for the synthesis of the target molecule, each with its own merits regarding starting material availability, reaction efficiency, and scalability.
-
Route A: Reductive Amination. This modern and efficient one-pot approach directly couples the readily available 2-amino-5-bromopyrimidine with cyclohexanone.
-
Route B: Nucleophilic Aromatic Substitution (SNAr) / Buchwald-Hartwig Amination. This classic two-step route involves the initial conversion of a suitable pyrimidine precursor to an activated intermediate, followed by substitution with cyclohexylamine.
The choice between these routes will depend on the specific resources and expertise available in the laboratory.
Route A: Reductive Amination of 2-amino-5-bromopyrimidine
This route offers an elegant and direct synthesis from commercially available starting materials. The core of this strategy is the in-situ formation of an imine or enamine from the reaction of 2-amino-5-bromopyrimidine and cyclohexanone, which is then immediately reduced to the desired secondary amine. The use of a mild and selective reducing agent like sodium triacetoxyborohydride is crucial to prevent the reduction of the pyrimidine ring or the starting materials.
Workflow for Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Experimental Protocol: Reductive Amination
Materials and Equipment:
-
2-amino-5-bromopyrimidine
-
Cyclohexanone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-bromopyrimidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reactants: To the stirred solution, add cyclohexanone (1.2 eq) followed by glacial acetic acid (2.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine/enamine intermediate.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause a slight exotherm. Maintain the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x volume of aqueous layer). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 5-bromo-N-cyclohexylpyrimidin-2-amine.
Quantitative Data Summary (Route A)
| Reagent | Molar Eq. | Purpose |
| 2-amino-5-bromopyrimidine | 1.0 | Starting material |
| Cyclohexanone | 1.2 | Cyclohexyl source |
| Sodium triacetoxyborohydride | 1.5 | Reducing agent |
| Acetic Acid | 2.0 | Catalyst for imine formation |
| Dichloromethane | - | Solvent |
| Saturated NaHCO₃ (aq) | - | Quenching and neutralization |
| Brine | - | Washing |
| Anhydrous MgSO₄/Na₂SO₄ | - | Drying agent |
Route B: Two-Step Synthesis via a Halogenated Intermediate
This route provides a more traditional, yet highly reliable, pathway to the target molecule. It begins with the conversion of 2-amino-5-bromopyrimidine to a more reactive 2-chloro-5-bromopyrimidine intermediate. This intermediate is then subjected to nucleophilic aromatic substitution (SNAr) with cyclohexylamine. The chlorine at the 2-position of the pyrimidine ring is more activated towards nucleophilic attack than the bromine at the 5-position. For challenging substrates, this reaction can be facilitated by palladium catalysis in a Buchwald-Hartwig amination.[1][2]
Workflow for Two-Step Synthesis
Caption: Two-step synthesis via a chlorinated intermediate.
Detailed Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2-chloro-5-bromopyrimidine
Materials and Equipment:
-
2-amino-5-bromopyrimidine
-
tert-Butyl nitrite (t-BuONO)
-
Copper(II) chloride (CuCl₂)
-
Acetonitrile, anhydrous
-
Standard laboratory glassware, inert atmosphere setup
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a stirred suspension of CuCl₂ (1.5 eq) in anhydrous acetonitrile, add tert-butyl nitrite (1.5 eq) at 0 °C under an inert atmosphere.
-
Addition of Starting Material: Add 2-amino-5-bromopyrimidine (1.0 eq) portion-wise to the mixture, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Quench the reaction with aqueous HCl (1M). Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step if sufficiently pure.
Step 2: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
Materials and Equipment:
-
2-chloro-5-bromopyrimidine
-
Cyclohexylamine
-
Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Standard laboratory glassware, heating mantle
-
Rotary evaporator
Procedure (Thermal SNAr):
-
Reaction Setup: In a sealable reaction vessel, dissolve 2-chloro-5-bromopyrimidine (1.0 eq) in a suitable solvent such as DMF or dioxane.
-
Addition of Reagents: Add cyclohexylamine (1.5 eq) and a base such as DIPEA (2.0 eq) or K₂CO₃ (2.0 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-120 °C. Monitor the reaction by TLC.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Procedure (Buchwald-Hartwig Amination): [1][2]
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine 2-chloro-5-bromopyrimidine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃, 1.5 eq) in an anhydrous solvent like toluene.
-
Addition of Amine: Add cyclohexylamine (1.2 eq).
-
Reaction: Heat the reaction mixture (e.g., to 80-100 °C) until the starting material is consumed as monitored by TLC.
-
Work-up and Purification: After cooling, quench the reaction, and extract the product. Purify the crude product by column chromatography.
Quantitative Data Summary (Route B)
| Reagent (Step 1) | Molar Eq. | Purpose |
| 2-amino-5-bromopyrimidine | 1.0 | Starting material |
| tert-Butyl nitrite | 1.5 | Diazotizing agent |
| Copper(II) chloride | 1.5 | Chlorine source |
| Acetonitrile | - | Solvent |
| Reagent (Step 2 - SNAr) | Molar Eq. | Purpose |
| 2-chloro-5-bromopyrimidine | 1.0 | Intermediate |
| Cyclohexylamine | 1.5 | Nucleophile |
| DIPEA or K₂CO₃ | 2.0 | Base |
| DMF or Dioxane | - | Solvent |
Conclusion
This application note provides two robust and detailed synthetic routes for the preparation of 5-bromo-N-cyclohexylpyrimidin-2-amine. The choice of the synthetic pathway will be guided by factors such as the availability of starting materials, desired scale of the synthesis, and the technical capabilities of the laboratory. Both routes offer viable methods to access this important building block for drug discovery and development. It is recommended to perform small-scale pilot reactions to optimize conditions before scaling up.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
Sources
Application Notes: Leveraging 5-bromo-N-cyclohexylpyrimidin-2-amine in Modern Drug Discovery
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
In the landscape of contemporary medicinal chemistry, the 2-aminopyrimidine core stands out as a "privileged scaffold." This structural motif is prevalent in a multitude of clinically approved drugs and late-stage clinical candidates, particularly within the domain of protein kinase inhibitors.[1][2] Its utility stems from its ability to mimic the adenine hinge-binding region of ATP, a feature critical for competitive inhibition of kinases. The strategic placement of various substituents on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
5-bromo-N-cyclohexylpyrimidin-2-amine (CAS No. 886366-17-2) emerges as a particularly valuable building block for the synthesis of next-generation kinase inhibitors and other targeted therapeutics.[3] This compound ingeniously combines three key structural features:
-
A 2-Aminopyrimidine Core: Provides the foundational structure for ATP-competitive kinase inhibition.
-
A C5-Bromine Atom: Serves as a versatile synthetic handle for introducing a wide array of chemical diversity through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5][6] This allows for the exploration of vast chemical space to optimize target engagement and selectivity.
-
An N-Cyclohexyl Group: This lipophilic moiety can contribute to favorable interactions within hydrophobic pockets of the target protein's active site, potentially enhancing binding affinity and influencing metabolic stability.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-bromo-N-cyclohexylpyrimidin-2-amine as a strategic starting material in drug discovery campaigns. We will delve into its potential applications, supported by data from analogous compounds, and provide detailed protocols for its synthetic manipulation and subsequent biological evaluation.
Physicochemical Properties of 5-bromo-N-cyclohexylpyrimidin-2-amine
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in synthesis and for predicting its behavior in biological systems. The key properties of 5-bromo-N-cyclohexylpyrimidin-2-amine are summarized below.
| Property | Value | Source |
| CAS Number | 886366-17-2 | ECHEMI[3] |
| Molecular Formula | C₁₀H₁₄BrN₃ | ECHEMI[3] |
| Molecular Weight | 256.14 g/mol | ECHEMI[3] |
| XLogP3 | 3.05670 | ECHEMI[3] |
| PSA (Polar Surface Area) | 37.8 Ų | ECHEMI[3] |
Potential Therapeutic Applications: A Focus on Kinase Inhibition
While specific biological data for 5-bromo-N-cyclohexylpyrimidin-2-amine is not extensively published, the proven success of structurally related compounds provides a strong rationale for its application in the development of potent and selective kinase inhibitors.
Targeting the ULK1 Kinase in Autophagy and Cancer
Recent research has highlighted the discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel and potent inhibitors of UNC-51-like kinase 1 (ULK1).[7] ULK1 is a serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process that can promote cancer cell survival under stress.[8][9] Overexpression of ULK1 is observed in various cancers, including non-small cell lung cancer (NSCLC), making it a compelling therapeutic target.[7]
The structural similarity of 5-bromo-N-cyclohexylpyrimidin-2-amine to these ULK1 inhibitors suggests its potential as a starting point for developing new autophagy modulators. By utilizing the C5-bromo position for Suzuki-Miyaura coupling, researchers can introduce a variety of aryl and heteroaryl moieties to probe the pharmacophoric requirements of the ULK1 active site.
ULK1 Signaling Pathway and Point of Inhibition
A Scaffold for CDK4/6 Inhibitors in Oncology
The cyclin-dependent kinases 4 and 6 (CDK4/6) are central regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[10][11][12][13][14] The development of selective CDK4/6 inhibitors, such as Palbociclib, has revolutionized the treatment of certain types of breast cancer.[15][16][17][18][19] A key intermediate in the synthesis of Palbociclib is 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, a compound that shares the 5-bromopyrimidine core with our topic molecule.[20][21]
This precedent strongly suggests that 5-bromo-N-cyclohexylpyrimidin-2-amine can be employed as a versatile starting material for the synthesis of novel CDK4/6 inhibitors. The C5 position provides a key attachment point for the pyridylpiperazine side chain characteristic of Palbociclib and related molecules.
CDK4/6 Signaling Pathway and Point of Inhibition
Experimental Protocols
The true value of 5-bromo-N-cyclohexylpyrimidin-2-amine lies in its synthetic versatility. Below are detailed protocols for a key synthetic transformation and a representative biological assay.
Protocol 1: Suzuki-Miyaura Cross-Coupling for Library Synthesis
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromo-N-cyclohexylpyrimidin-2-amine with an arylboronic acid. This reaction is fundamental for creating a library of analogs for structure-activity relationship (SAR) studies.[22][23]
Materials:
-
5-bromo-N-cyclohexylpyrimidin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and hot plate
-
Standard workup and purification reagents (ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 5-bromo-N-cyclohexylpyrimidin-2-amine (1.0 eq), the chosen arylboronic acid (1.2 eq), base (2.0 eq), and the palladium catalyst (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Suzuki-Miyaura Cross-Coupling Workflow
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
Once a library of compounds has been synthesized from 5-bromo-N-cyclohexylpyrimidin-2-amine, their biological activity must be assessed. The ADP-Glo™ Kinase Assay is a robust, high-throughput method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[24][25][26][27][28] This protocol provides a conceptual framework for determining the IC₅₀ values of synthesized inhibitors.
Materials:
-
Synthesized inhibitor library (dissolved in DMSO)
-
Target kinase (e.g., recombinant human ULK1 or CDK4/6)
-
Kinase-specific substrate and cofactors
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multi-well plates (e.g., 384-well)
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, its substrate, and the appropriate kinase buffer.
-
Compound Addition: Add serial dilutions of the test compounds (and positive/negative controls) to the wells.
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.
-
Signal Detection: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.
Representative Data for Analogous Compounds
To provide context for the potential efficacy of derivatives synthesized from 5-bromo-N-cyclohexylpyrimidin-2-amine, the following table presents IC₅₀ data for a potent ULK1 inhibitor from a related chemical series.[7]
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell-based Activity (A549 cells, GI₅₀, µM) |
| 3s * | ULK1 | 2.6 | 0.18 |
*Compound 3s is 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine[7]
Conclusion
5-bromo-N-cyclohexylpyrimidin-2-amine represents a high-value, strategically designed building block for modern drug discovery. Its inherent 2-aminopyrimidine scaffold, coupled with a versatile C5-bromo synthetic handle, provides an ideal platform for the rapid generation of compound libraries targeting therapeutically relevant protein kinases such as ULK1 and CDK4/6. The protocols and conceptual frameworks provided herein offer a clear path for researchers to harness the potential of this compound, from initial chemical modification to robust biological evaluation, ultimately accelerating the discovery of novel and effective targeted therapies.
References
-
Archiv der Pharmazie. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). [Link]
- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
National Center for Biotechnology Information. The ULK1 complex: Sensing nutrient signals for autophagy activation. [Link]
-
National Center for Biotechnology Information. CDK4/6 inhibition in cancer: beyond cell cycle arrest. [Link]
- Google Patents. US20170247380A1 - Method for preparing palbociclib.
-
Technical Disclosure Commons. Process for the preparation of Palbociclib intermediates. [Link]
-
MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]
-
Frontiers. ULK1 Signaling in the Liver: Autophagy Dependent and Independent Actions. [Link]
-
Organic Syntheses. Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. [Link]
-
Portland Press. The mammalian ULK1 complex and autophagy initiation. [Link]
-
ResearchGate. Signaling pathway of CDK 4/6-Cycle D complex and mechanism of action of.... [Link]
-
American Chemical Society. Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. [Link]
-
PubMed. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). [Link]
-
ResearchGate. A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. [Link]
-
BMG LABTECH. Promega ADP-Glo kinase assay. [Link]
-
Synfacts. Synthesis of Palbociclib: An SNAr Reaction on a Kilogram Scale. [Link]
-
OUCi. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. [Link]
-
Oncotarget. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis. [Link]
-
Wikipedia. ULK1. [Link]
-
National Center for Biotechnology Information. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ACS Publications. Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling. [Link]
-
ResearchGate. Schematic representation of signaling circuits for ULK1 complex.... [Link]
-
protocols.io. ADP Glo Protocol. [Link]
-
PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. [Link]
-
PubMed. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. [Link]
-
YouTube. Mechanistic Activity and Development History of CDK 4/6 Inhibitors. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. Potential Target of CDK6 Signaling Pathway for Cancer Treatment. [Link]
-
PubChem. 5-bromo-N,N-dimethylpyridin-2-amine. [Link]
-
PubChem. 5-bromo-N-ethyl-N-propylpyrimidin-2-amine. [Link]
-
PubChem. 5-Bromo-4-methylpyrimidin-2-amine. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The ULK1 complex: Sensing nutrient signals for autophagy activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the aberrant CDK4/6 signaling pathway as a therapeutic target in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. US20170247380A1 - Method for preparing palbociclib - Google Patents [patents.google.com]
- 16. tdcommons.org [tdcommons.org]
- 17. researchgate.net [researchgate.net]
- 18. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 21. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Yoneda Labs [yonedalabs.com]
- 24. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 25. promega.com [promega.com]
- 26. bmglabtech.com [bmglabtech.com]
- 27. content.protocols.io [content.protocols.io]
- 28. promega.com [promega.com]
Application Note and Protocol: Buchwald-Hartwig Amination of 5-bromo-N-cyclohexylpyrimidin-2-amine
For: Researchers, scientists, and drug development professionals.
Abstract
The Buchwald-Hartwig amination stands as a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, a transformation of immense value in medicinal chemistry and materials science.[1][2] Its broad substrate scope and tolerance for various functional groups have cemented its role in the synthesis of arylamines, which are core structural motifs in a vast array of pharmaceuticals.[1][3][4][5] This document provides a comprehensive guide to the Buchwald-Hartwig amination of 5-bromo-N-cyclohexylpyrimidin-2-amine, a key intermediate in the synthesis of numerous biologically active compounds. We delve into the mechanistic underpinnings of the reaction, offer a detailed and robust experimental protocol, and provide insights into reaction optimization and troubleshooting.
Introduction: The Significance of C-N Bond Formation
The construction of C-N bonds is a fundamental operation in organic synthesis, particularly within the pharmaceutical industry. Arylamine moieties are prevalent in a multitude of approved drugs and clinical candidates, contributing to their biological activity and pharmacokinetic profiles.[4][5] Traditional methods for arylamine synthesis often require harsh reaction conditions and exhibit limited functional group compatibility.[1] The advent of the Buchwald-Hartwig amination revolutionized this field by providing a mild and versatile catalytic approach.[1][6] The reaction's utility is particularly pronounced in the derivatization of heterocyclic systems like pyrimidines, which are central to many therapeutic agents.
Mechanistic Overview: The Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7][8] The key steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (5-bromo-N-cyclohexylpyrimidin-2-amine), forming a Pd(II) intermediate.[9][10] This is often the rate-determining step of the cycle.[11]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a strong base, the amine is deprotonated to form a palladium-amido complex.[10][12][13]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][9]
The choice of ligand is critical for the success of the reaction, as it modulates the reactivity and stability of the palladium catalyst throughout the cycle.[1][14] Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps.[1][14]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-bromo-N-cyclohexylpyrimidin-2-amine with a generic secondary amine. Optimization may be required for specific amine coupling partners.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 5-bromo-N-cyclohexylpyrimidin-2-amine | ≥98% | Commercially Available | --- |
| Amine Coupling Partner | ≥98% | Commercially Available | --- |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | --- | Commercially Available | Handle in an inert atmosphere. |
| Phosphine Ligand (e.g., Xantphos) | --- | Commercially Available | Handle in an inert atmosphere. |
| Base (e.g., Sodium tert-butoxide) | ≥98% | Commercially Available | Handle in an inert atmosphere. Corrosive and moisture-sensitive.[2] |
| Anhydrous, Degassed Toluene | --- | --- | Other solvents like dioxane can also be used.[15] |
| Inert Gas (Argon or Nitrogen) | High Purity | --- | --- |
| Standard Schlenk Line Glassware | --- | --- | Oven-dried before use. |
| Magnetic Stirrer and Stir Bars | --- | --- | --- |
| Heating Mantle or Oil Bath | --- | --- | --- |
Step-by-Step Procedure
Reaction Setup Workflow
Caption: General workflow for the Buchwald-Hartwig amination reaction setup.
-
Inert Atmosphere Preparation: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃; 0.02 equiv) and the phosphine ligand (e.g., Xantphos; 0.04 equiv) to an oven-dried Schlenk flask containing a magnetic stir bar.[2]
-
Reagent Addition: To the same flask, add 5-bromo-N-cyclohexylpyrimidin-2-amine (1.0 equiv) and the base (e.g., sodium tert-butoxide; 1.4 equiv).[16][17]
-
Seal and Purge: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line. Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.
-
Solvent and Amine Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe. Then, add the amine coupling partner (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature for approximately 10 minutes to ensure adequate mixing. Subsequently, heat the mixture to the desired temperature (typically 80-110 °C) using a preheated oil bath or heating mantle.[10][18]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted product.
Optimization and Key Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters.
| Parameter | Recommended Starting Point | Rationale and Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts are often used for convenience and stability. The choice can influence reaction kinetics. |
| Ligand | Xantphos, BINAP, Buchwald's biarylphosphines | The ligand is crucial for catalyst activity and stability.[1] For heteroaryl halides, bidentate ligands like Xantphos are often effective.[16][17] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine.[10] The choice of base can be critical and substrate-dependent.[12][19] |
| Solvent | Toluene, Dioxane, THF | Aprotic solvents are generally preferred.[15] The solubility of the base can be a factor.[18] |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, but can also lead to side reactions.[10] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently inert atmosphere; Inappropriate base or solvent.[2] | Use a fresh batch of catalyst and ligand. Ensure all reagents are anhydrous and the system is thoroughly purged with inert gas. Screen different bases and solvents.[20] |
| Formation of Side Products | Hydrodehalogenation of the starting material; Homocoupling of the aryl bromide.[21] | This can be indicative of catalyst decomposition. Consider using a different ligand or a pre-catalyst. Lowering the reaction temperature may also be beneficial. |
| Difficulty in Purification | Similar polarity of starting material and product. | Optimize the chromatographic conditions. Consider derivatization of the product or starting material to alter polarity. |
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl pyrimidines. The protocol outlined in this application note provides a solid foundation for the successful amination of 5-bromo-N-cyclohexylpyrimidin-2-amine. Careful attention to experimental detail, particularly the maintenance of an inert atmosphere and the appropriate choice of catalyst, ligand, and base, is paramount for achieving high yields and purity. This powerful transformation will undoubtedly continue to be a cornerstone of modern synthetic chemistry, enabling the efficient construction of complex molecules for drug discovery and beyond.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed. Available at: [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
Buchwald–Hartwig reaction: an update - Semantic Scholar. Available at: [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. Available at: [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Nickel‐catalyzed Buchwald–Hartwig amination of pyrimidin‐2‐yl tosylates with indole, benzimidazole and 1,2,4‐triazole. Available at: [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
Buchwald–Hartwig amination - Grokipedia. Available at: [Link]
-
Efficient Pd-Catalyzed Amination of Heteroaryl Halides | Organic Letters - ACS Publications. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. grokipedia.com [grokipedia.com]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
Protocol for the purification of 5-bromo-N-cyclohexylpyrimidin-2-amine
An Application Note and Protocol for the Purification of 5-bromo-N-cyclohexylpyrimidin-2-amine
Authored by: A Senior Application Scientist
Introduction
5-bromo-N-cyclohexylpyrimidin-2-amine is a key heterocyclic intermediate in medicinal chemistry and drug development. Its structural motif is prevalent in a variety of pharmacologically active molecules, particularly as a building block for kinase inhibitors. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, impact yield, and introduce confounding variables in biological assays. This document provides a robust, field-tested protocol for the purification of 5-bromo-N-cyclohexylpyrimidin-2-amine from a crude synthetic mixture. The methodology is designed to be both efficient and scalable, ensuring high purity suitable for downstream applications.
The protocol herein is centered around two core purification techniques: flash column chromatography for the removal of bulk impurities and an optional recrystallization step for achieving superior final purity. The causality behind each step, from solvent selection to the choice of analytical validation, is explained to provide researchers with a deep, actionable understanding of the process.
Principle of Purification
The purification strategy is predicated on the differential physicochemical properties of the target compound and the impurities generated during its synthesis. Common impurities may include unreacted starting materials, side-products, and residual reagents.
-
Flash Column Chromatography : This is the primary workhorse of the purification. It is a form of liquid chromatography that separates compounds based on their polarity.[1] The crude mixture is introduced to the top of a column packed with a solid stationary phase (silica gel). A liquid mobile phase (eluent) is then passed through the column. Compounds with lower polarity travel down the column faster, while more polar compounds interact more strongly with the polar silica gel and elute later. By gradually increasing the polarity of the eluent, we can selectively elute the desired compound, leaving impurities behind.[2]
-
Recrystallization : This technique is employed as a final "polishing" step. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent, creating a saturated solution. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out of the solution in a highly purified form, while impurities remain dissolved in the cold solvent.[3]
Overall Purification Workflow
The following diagram illustrates the comprehensive workflow from the initial crude product to the final, validated pure compound.
Caption: General experimental workflow for the purification of 5-bromo-N-cyclohexylpyrimidin-2-amine.
Materials and Equipment
| Chemicals & Reagents | Equipment |
| Crude 5-bromo-N-cyclohexylpyrimidin-2-amine | Glass Chromatography Column |
| Silica Gel (230-400 mesh) | Rotary Evaporator |
| n-Hexane (ACS Grade) | Thin-Layer Chromatography (TLC) Plates |
| Ethyl Acetate (ACS Grade) | UV Lamp (254 nm) |
| Dichloromethane (DCM, ACS Grade) | Separatory Funnel |
| Saturated Sodium Bicarbonate (aq.) | Erlenmeyer Flasks & Beakers |
| Saturated Sodium Chloride (Brine, aq.) | Round-Bottom Flasks |
| Anhydrous Magnesium Sulfate (MgSO₄) | Magnetic Stirrer and Stir Bars |
| Deuterated Chloroform (CDCl₃) for NMR | High-Resolution NMR Spectrometer |
| HPLC Grade Acetonitrile | HPLC System with UV Detector |
| HPLC Grade Water with 0.1% Formic Acid | Mass Spectrometer (e.g., LC-MS) |
Detailed Experimental Protocol
Phase 1: Initial Aqueous Work-up
Rationale : This phase aims to remove inorganic salts, acidic or basic impurities, and highly polar byproducts from the crude reaction mixture before chromatography.
-
Quenching : Transfer the crude reaction mixture to a separatory funnel. Dilute with ethyl acetate.
-
Washing : Wash the organic layer sequentially with:
-
Drying : Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. The drying agent should be swirled until it no longer clumps together.
-
Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude solid or oil.
Phase 2: Purification by Flash Column Chromatography
Rationale : This is the primary purification step to separate the target compound from closely related organic impurities based on polarity differences.[6]
-
TLC Analysis & Solvent System Selection :
-
Before packing the column, determine the optimal eluent composition using TLC.[2]
-
Dissolve a small amount of the crude product in DCM and spot it on a TLC plate.
-
Develop the plate in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 2:1).
-
The ideal solvent system will give the target compound an Rf (retention factor) of approximately 0.25-0.35.
-
-
Column Packing :
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Drain the excess hexane until the solvent level is just at the top of the silica bed.
-
-
Sample Loading :
-
Dissolve the crude product from Phase 1 in a minimal amount of dichloromethane.
-
Alternatively, for less soluble products (dry loading): Add a small amount of silica gel to the dissolved crude product, concentrate it to a dry powder on the rotary evaporator, and carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection :
-
Begin eluting the column with 100% n-hexane.
-
Gradually increase the polarity of the eluent by slowly increasing the percentage of ethyl acetate, as determined by the initial TLC analysis. A typical gradient might be from 5% to 30% ethyl acetate in hexane.
-
Collect fractions in test tubes and monitor the elution process by TLC, spotting every few fractions on a plate.
-
Combine the fractions that contain the pure product.
-
-
Product Isolation :
-
Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.
-
Phase 3: Recrystallization (Optional)
Rationale : To achieve the highest possible purity, especially for materials intended for sensitive biological assays or as analytical standards.[3]
-
Solvent Selection : Test the solubility of a small sample of the purified product in various solvents (e.g., ethanol, isopropanol, hexanes, ethyl acetate/hexane mixture). A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Procedure :
-
Place the product from Phase 2 in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals in a vacuum oven or desiccator to remove all residual solvent.
-
Purity Assessment and Characterization
Rationale : It is critical to use orthogonal analytical methods to confirm the purity and identity of the final product. A method is considered orthogonal if it relies on a different scientific principle for separation or detection.[7]
| Parameter | Method | Purpose |
| Purity (%) | High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation to quantify the purity of the compound by area percentage.[8] |
| Structural Confirmation | Nuclear Magnetic Resonance (¹H & ¹³C NMR) | Confirms the chemical structure and identifies any organic impurities.[6] |
| Identity Confirmation | Mass Spectrometry (MS) | Confirms the molecular weight of the compound.[9] |
| Physical Characterization | Melting Point Analysis | A sharp melting point range indicates high purity. |
Example HPLC Protocol for Purity Analysis
-
Column : C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[8]
-
Mobile Phase : A: 0.1% Formic acid in Water; B: Acetonitrile.
-
Gradient : 10% B to 90% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detector : UV at 254 nm.[8]
-
Sample Preparation : 1 mg/mL solution in a 50:50 mixture of water and acetonitrile.
References
- Benchchem. (2025). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (2025). Technical Support Center: Purification of Pyrimidine Derivatives by Column Chromatography.
- Di Mola, A., et al. (2018). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- Benchchem. (2025). Assessing the Purity of 2-Amino-4,6-dimethoxypyrimidine: A Comparative Guide to Analytical Techniques.
- ChemicalBook. (2023). 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis.
- Benchchem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Echemi. (n.d.). Buy 5-bromo-N-cyclohexylpyrimidin-2-amine from JHECHEM CO LTD.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]
- 6. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Application of 5-bromo-N-cyclohexylpyrimidin-2-amine in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Its inherent ability to mimic the purine bases of DNA and RNA allows for critical interactions with a multitude of biological targets, rendering it a cornerstone in the design of novel therapeutics. This guide delves into the technical nuances and strategic applications of a particularly valuable derivative: 5-bromo-N-cyclohexylpyrimidin-2-amine . While direct literature on this specific molecule is nascent, its structural motifs—the 2-aminopyrimidine core, the N-cyclohexyl group, and the 5-bromo substituent—position it as a highly versatile building block for the synthesis of targeted therapies. This document provides detailed application notes, hypothesized synthetic protocols, and potential biological evaluation workflows to guide researchers in leveraging its synthetic potential.
The 2-Aminopyrimidine Core: A Privileged Scaffold
The 2-aminopyrimidine moiety is a cornerstone in medicinal chemistry, recognized for its ability to form key hydrogen bond interactions with the hinge region of various protein kinases.[1] This has led to its incorporation into numerous approved and investigational drugs, particularly in oncology.[2] The diverse biological activities associated with this scaffold are extensive, including:
-
Anticancer: Inhibition of various kinases (e.g., CDK, PLK, Aurora), leading to cell cycle arrest and apoptosis.[3]
-
Antimicrobial: Broad-spectrum activity against bacteria and fungi.[1]
-
Antiviral, Anti-inflammatory, and Antimalarial properties. [4]
The versatility of the 2-aminopyrimidine scaffold makes 5-bromo-N-cyclohexylpyrimidin-2-amine a compound of significant interest for generating libraries of novel bioactive molecules.
Strategic Importance of Key Substituents
The true potential of 5-bromo-N-cyclohexylpyrimidin-2-amine lies in the strategic placement of its functional groups:
-
The 5-Bromo Group: This is not merely a substituent but a versatile chemical handle. The bromine atom at the 5-position is readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups.[5] This enables extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity for a given biological target.
-
The N-Cyclohexyl Group: This bulky, lipophilic group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[6] It can enhance membrane permeability, improve metabolic stability, and provide crucial hydrophobic interactions within a target's binding pocket. Cyclohexylamine itself is a known building block in various pharmaceuticals.[6]
Synthetic Pathways and Protocols
Proposed One-Step Synthesis Protocol
This protocol is based on the general method for synthesizing 5-bromo-2-substituted pyrimidines.[7]
Reaction: Condensation of 2-bromomalonaldehyde with N-cyclohexylguanidine.
Materials:
-
2-Bromomalonaldehyde
-
N-Cyclohexylguanidine (can be prepared from cyclohexylamine and cyanamide)
-
Protic solvent (e.g., acetic acid, ethanol)
-
Molecular sieves (optional, for anhydrous conditions)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromomalonaldehyde (1.0 eq) in glacial acetic acid.
-
Add N-cyclohexylguanidine (1.0 - 1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-bromo-N-cyclohexylpyrimidin-2-amine.
Causality: This one-step reaction is a highly efficient method for constructing the pyrimidine ring. The acidic conditions facilitate the condensation and subsequent cyclization, while the starting materials are relatively inexpensive and accessible.
Application in Kinase Inhibitor Drug Discovery: A Hypothetical Workflow
Given the prevalence of the 2-aminopyrimidine scaffold in kinase inhibitors, a primary application of 5-bromo-N-cyclohexylpyrimidin-2-amine is as a starting material for the synthesis of novel kinase inhibitors. The 5-bromo position is an ideal point for diversification to explore the chemical space around the ATP-binding site of a target kinase.
Workflow for Developing a Novel Kinase Inhibitor
Caption: Hypothetical workflow for kinase inhibitor discovery.
Protocol: Suzuki Coupling for Library Synthesis
This protocol outlines a general method for the diversification of the core scaffold using a Suzuki coupling reaction.
Materials:
-
5-bromo-N-cyclohexylpyrimidin-2-amine (1.0 eq)
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture)
Procedure:
-
To a reaction vessel, add 5-bromo-N-cyclohexylpyrimidin-2-amine, the boronic acid, and the base.
-
Add the solvent mixture (e.g., 3:1 dioxane:water).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the palladium catalyst and heat the mixture to 80-100°C under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 5-substituted-N-cyclohexylpyrimidin-2-amine.
Self-Validation: The success of the reaction can be confirmed by LC-MS analysis, which should show the disappearance of the starting material and the appearance of a new peak with the expected mass of the coupled product. ¹H NMR spectroscopy should confirm the presence of signals corresponding to both the pyrimidine core and the newly introduced aryl/heteroaryl group.
Protocol: In Vitro Kinase Inhibitor Screening Assay
Once a library of compounds has been synthesized, a high-throughput screening assay is required to identify promising "hits." A common method is a fluorescence-based assay that measures the amount of ATP consumed during the kinase reaction.
Assay Principle: A kinase enzyme phosphorylates a substrate using ATP. The amount of remaining ATP is inversely proportional to the kinase activity. A decrease in ATP consumption in the presence of a test compound indicates inhibition.
Materials:
-
Kinase of interest (e.g., PLK4, CDK4)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Commercially available kinase assay kit (e.g., ADP-Glo™, Kinase-Glo®)
-
384-well microplates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Plating: Dispense a small volume (e.g., 50 nL) of test compounds at various concentrations into the wells of a 384-well plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase/Substrate Addition: Prepare a solution of the kinase and its specific substrate in assay buffer. Add this solution to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow the compounds to interact with the kinase.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate at room temperature for the optimal reaction time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the remaining ATP or the produced ADP according to the kit manufacturer's instructions. This typically involves adding a detection reagent and measuring the resulting luminescence or fluorescence signal.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.
Data Presentation:
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Lead-001 | Kinase A | 15 |
| Lead-002 | Kinase A | 250 |
| Lead-003 | Kinase A | >10,000 |
| Control Inhibitor | Kinase A | 5 |
Conclusion and Future Directions
5-bromo-N-cyclohexylpyrimidin-2-amine represents a strategic starting point for the development of novel therapeutics. Its 2-aminopyrimidine core provides a well-validated anchor for interacting with a variety of biological targets, while the N-cyclohexyl and 5-bromo substituents offer avenues for fine-tuning physicochemical properties and exploring structure-activity relationships. The protocols and workflows outlined in this guide provide a robust framework for researchers to unlock the potential of this versatile chemical scaffold. Future work should focus on the synthesis and biological evaluation of compound libraries derived from this core to identify novel lead compounds for a range of therapeutic areas, particularly in oncology and infectious diseases.
References
- CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds. Google Patents.
-
Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate. Available at: [Link]
-
An overview of the 2-Aminopyrimidine derivatives as antimicrobial agents. WJARR. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Institutes of Health. Available at: [Link]
-
An overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. Preprints.org. Available at: [Link]
-
New 2-aminopyrimidine derivatives and their antitrypanosomal and antiplasmodial activities. ResearchGate. Available at: [Link]
-
2-Aminopyrimidine derivatives as anticancer drugs. ResearchGate. Available at: [Link]
-
Kinase Inhibitor Screening Services. BioAssay Systems. Available at: [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. National Institutes of Health. Available at: [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
5-bromo-N-cyclohexylpyrimidin-2-amine as a building block for complex molecules
An In-Depth Technical Guide to 5-bromo-N-cyclohexylpyrimidin-2-amine as a Building Block for Complex Molecules
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-bromo-N-cyclohexylpyrimidin-2-amine, a versatile heterocyclic building block, for researchers, scientists, and professionals in drug development. We will delve into its core reactivity, provide detailed, field-proven protocols for its application in key synthetic transformations, and contextualize its utility in the synthesis of complex molecules, particularly kinase inhibitors.
Introduction: The Strategic Value of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine motif is a privileged scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds.[1] Its structural resemblance to the purine core of ATP allows for competitive binding to the ATP-binding sites of kinases, making it a cornerstone in the development of targeted therapies.[2] 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS No. 886366-17-2) emerges as a particularly valuable building block due to its pre-installed functionalities.[3] The bromine atom at the C5 position serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation through palladium-catalyzed cross-coupling reactions, while the N-cyclohexyl-2-amine moiety can engage in crucial hydrogen bonding interactions within biological targets.[4]
This document serves as a practical guide to harnessing the synthetic potential of this reagent, moving beyond simple procedural lists to explain the causality behind experimental choices.
Physicochemical and Structural Data
A comprehensive understanding of the molecule's properties is fundamental to its effective application.
| Property | Value |
| CAS Number | 886366-17-2 |
| Molecular Formula | C₁₀H₁₄BrN₃ |
| Molecular Weight | 256.14 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Synonyms | 5-Bromo-N-cyclohexyl-2-pyrimidinamine |
Core Reactivity and Strategic Considerations
The synthetic utility of 5-bromo-N-cyclohexylpyrimidin-2-amine is dictated by the differential reactivity of its functional groups. The C5-bromo substituent is the primary site for electrophilic chemistry, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. The electron-rich nature of the 2-aminopyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to a Pd(0) catalyst.[5]
Simultaneously, the secondary amine at the C2 position is a key pharmacophoric feature, often involved in forming hydrogen bonds with the hinge region of a kinase's active site.[4][6] This dual functionality allows for a modular synthetic approach: the C5 position can be elaborated to explore structure-activity relationships (SAR) by introducing diverse substituents, while the 2-amino group provides a constant anchoring point.
Sources
Application Note: A Comprehensive Protocol for Profiling the Kinase Selectivity of 5-bromo-N-cyclohexylpyrimidin-2-amine
Abstract
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, making them one of the most important target families for modern drug discovery, particularly in oncology.[1][2] However, the high degree of structural conservation in the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity.[3] A lack of selectivity can lead to off-target effects, potential toxicity, and a misinterpretation of a compound's mechanism of action.[4] Therefore, early and comprehensive kinase profiling is an essential step in the development of any potential kinase inhibitor.[5] This guide provides a detailed protocol and technical insights for screening a novel compound, 5-bromo-N-cyclohexylpyrimidin-2-amine, against a broad panel of kinases. This compound features a 2-aminopyrimidine scaffold, a privileged structure known to be a hinge-binding motif in many potent kinase inhibitors.[6][7][8] We will utilize the robust and highly sensitive ADP-Glo™ Kinase Assay, a luminescence-based system that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10]
Introduction: The Rationale for Kinome-Wide Selectivity Screening
The goal of targeted therapy is to modulate the activity of a specific protein or pathway implicated in disease. When developing a kinase inhibitor, the ideal candidate is often one that potently inhibits the intended target while sparing other kinases.[3] Profiling a compound against a large, diverse panel of kinases provides a comprehensive view of its selectivity and potential liabilities.[4]
This process is critical for:
-
Validating the Primary Target: Confirming that the compound inhibits the intended kinase with high potency.
-
Identifying Off-Target Activities: Uncovering unintended interactions that could cause adverse effects or even produce beneficial polypharmacology.[1]
-
Guiding Lead Optimization: Using the selectivity profile to inform structure-activity relationship (SAR) studies aimed at improving potency on-target and reducing activity elsewhere.[5]
This application note uses 5-bromo-N-cyclohexylpyrimidin-2-amine as a representative test compound to establish a robust workflow for kinase selectivity profiling.
Assay Principle: The ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a universal platform suitable for virtually any kinase that utilizes ATP.[12] Its key advantage is the direct measurement of ADP, a universal product of kinase reactions. The assay is performed in two steps, which separates the kinase reaction from the signal detection, minimizing compound interference with the detection reagents.[13][14]
-
Kinase Reaction: The kinase, its substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the γ-phosphate from ATP to the substrate, producing ADP.
-
ADP Detection:
-
Step 1 (ATP Depletion): ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This is a critical step, as high background from residual ATP would obscure the signal from the newly formed ADP.
-
Step 2 (ADP to ATP Conversion & Detection): Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced by the target kinase back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[9][13]
-
Figure 1: Principle of the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Test Compound: 5-bromo-N-cyclohexylpyrimidin-2-amine (e.g., from JHECHEM CO LTD[15]), prepared as a 10 mM stock in 100% DMSO.
-
Assay Reagents: ADP-Glo™ Kinase Assay Kit (Promega, Cat. # V9101 or similar).
-
Kinase Panel: A diverse panel of purified, active kinases (e.g., from Reaction Biology, Carna Biosciences, or Thermo Fisher Scientific).
-
Substrates: Appropriate peptide or protein substrates for each kinase.
-
Cofactors: ATP (10 mM stock), MgCl₂ (1 M stock).
-
Buffers: Kinase-specific reaction buffers (typically provided with enzymes or available separately).
-
Plates: Solid white, low-volume 384-well assay plates (e.g., Corning #3572).
-
Control Inhibitor: A known broad-spectrum inhibitor like Staurosporine for assay validation.
-
Equipment:
-
Multichannel pipettes or automated liquid handler.
-
Plate shaker.
-
Luminometer capable of reading glow luminescence from multi-well plates.
-
Experimental Workflow and Protocols
The overall workflow involves preparing the reagents, performing the kinase reactions in the presence of the test compound, detecting the activity, and analyzing the resulting data.
Figure 2: High-level experimental workflow for kinase profiling.
Step-by-Step Protocol
This protocol is designed for a final reaction volume of 5 µL in a 384-well plate. Adjust volumes as needed.
1. Compound Preparation and Plating (2.5 µL/well)
-
Causality: Performing serial dilutions ensures a wide range of concentrations are tested to accurately determine an IC₅₀ value. A single-point screen (e.g., at 1 µM and 10 µM) is often used first to identify active compounds before committing to a full dose-response curve.[11]
-
Prepare serial dilutions of 5-bromo-N-cyclohexylpyrimidin-2-amine in 100% DMSO. For a 10-point, 3-fold dilution series starting at 100 µM final concentration, the highest concentration in the intermediate plate will be 400 µM.
-
Dilute the DMSO compound plate into assay buffer to create an intermediate plate containing the compound at 2x the final concentration. The DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Transfer 2.5 µL of the 2x compound solution to the final white assay plate.
-
Include control wells:
-
High Control (0% Inhibition): 2.5 µL of buffer with DMSO only.
-
Low Control (100% Inhibition): 2.5 µL of buffer with DMSO only (kinase will be omitted).
-
2. Kinase Reaction (2.5 µL addition for 5 µL total volume)
-
Causality: The ATP concentration is a critical parameter. For inhibitor profiling, it is best practice to set the ATP concentration at or near the Michaelis constant (Kₘ) for each specific kinase.[1] This ensures that the measured IC₅₀ value is a close approximation of the inhibitor's intrinsic binding affinity (Kᵢ) and allows for a more equitable comparison of potency across different kinases.
-
Prepare a 2x Kinase/Substrate/Buffer master mix for each kinase being tested.
-
Add 2.5 µL of the 2x Kinase/Substrate mix to the wells containing the compound. For "Low Control" wells, add a mix lacking the kinase enzyme.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the reaction at room temperature for 60 minutes. The optimal time may vary by kinase and should be determined to be within the linear range of the reaction.
3. Signal Detection
-
Causality: The two-step detection ensures that the luminescent reaction only begins after the kinase reaction is terminated and interfering ATP is removed, leading to high sensitivity and a strong signal-to-background ratio.[10][13]
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Mix on a plate shaker and incubate at room temperature for 40 minutes to stop the reaction and deplete ATP.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Mix on a plate shaker and incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
Data Analysis and Interpretation
A. Calculation of Percent Inhibition
For a primary screen at a single compound concentration, calculate the percent inhibition for each kinase using the following formula:
% Inhibition = 100 * (1 - (Signal_Compound - Signal_Low) / (Signal_High - Signal_Low))
Where:
-
Signal_Compound is the luminescence from wells with the test compound.
-
Signal_High is the average luminescence from the "High Control" (DMSO only) wells.
-
Signal_Low is the average luminescence from the "Low Control" (no enzyme) wells.
Table 1: Representative Primary Screening Data (1 µM Compound Concentration)
| Kinase Target | Family | % Inhibition at 1 µM | Hit? |
| CDK2/CycA | CMGC | 88.5% | Yes |
| Aurora A | Other | 95.2% | Yes |
| VEGFR2 | TK | 75.1% | Yes |
| SRC | TK | 15.3% | No |
| PKA | AGC | 5.8% | No |
| ... (400+ more) | ... | ... | ... |
B. IC₅₀ Determination
For kinases identified as "hits" (typically >50% or >70% inhibition), the data from the full dose-response curve is used to determine the IC₅₀ value. This is achieved by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism, Genedata Screener).
Table 2: Follow-up IC₅₀ Values for Identified Hits
| Kinase Target | IC₅₀ (nM) |
| Aurora A | 25 |
| CDK2/CycA | 80 |
| VEGFR2 | 450 |
C. Quantifying Selectivity
A simple and effective way to quantify selectivity is the Selectivity Score (S) .[1][16] It is calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested. A lower score indicates a more selective compound.
S(threshold) = (Number of kinases with IC₅₀ < threshold) / (Total number of kinases tested)
For example, using a 1 µM threshold and a 400-kinase panel, if our compound inhibits 3 kinases with an IC₅₀ below 1 µM:
S(1µM) = 3 / 400 = 0.0075
This quantitative score allows for direct comparison of selectivity between different compounds and helps guide the selection of candidates for further development.[11]
Conclusion
This application note provides a comprehensive and robust framework for assessing the kinase selectivity profile of a novel test compound, 5-bromo-N-cyclohexylpyrimidin-2-amine. By employing the highly sensitive ADP-Glo™ Kinase Assay and a systematic approach to data analysis, researchers can generate high-quality, reproducible data. This information is invaluable for making informed decisions in the drug discovery process, from lead optimization and off-target liability assessment to the selection of potent and selective chemical probes for biomedical research.
References
-
Bamborough, P., & Drewry, D. (2010). Measuring and interpreting the selectivity of protein kinase inhibitors. Progress in medicinal chemistry, 49, 1-49. [Link]
-
Rudolph, J., & Wood, K. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Current proteomics, 6(4), 283-292. [Link]
-
van der Wouden, P. A., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. eLife, 4, e05525. [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Product Brochure. [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Application Note. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Website. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? BellBrook Labs Blog. [Link]
-
Zegzouti, H., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. Assay and drug development technologies, 7(6), 560-572. [Link]
-
Merget, B., et al. (2017). Profiling Prediction of Kinase Inhibitors: Toward the Virtual Assay. Journal of medicinal chemistry, 60(1), 474-485. [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
-
Kufareva, I., et al. (2014). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of medicinal chemistry, 57(10), 4234-4247. [Link]
-
Milburn, D., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 31(10), 1620-1627. [Link]
-
Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Website. [Link]
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology Website. [Link]
-
Sportsman, J. R., & Gaudet, E. A. (2012). Assay Development for Protein Kinase Enzymes. Assay guidance manual. [Link]
-
PubChem. (n.d.). 5-bromo-N-cyclohexyl-2-methylpyrimidin-4-amine. PubChem Database. [Link]
-
PubChem. (n.d.). 5-bromo-N-cyclohexyl-4-methoxypyrimidin-2-amine. PubChem Database. [Link]
-
Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
-
Reaction Biology. (2023). Kinase Selectivity Panels. Product Brochure. [Link]
-
Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European journal of medicinal chemistry, 208, 112782. [Link]
-
Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European journal of medicinal chemistry, 208, 112782. [Link]
-
Roskoski, R., Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological research, 178, 106154. [Link]
-
Blake, J. F., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS medicinal chemistry letters, 13(11), 1788-1796. [Link]
Sources
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assayquant.com [assayquant.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay [promega.com.br]
- 10. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eastport.cz [eastport.cz]
- 13. promega.com [promega.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. echemi.com [echemi.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles to help you navigate the challenges of this synthesis.
Introduction
5-bromo-N-cyclohexylpyrimidin-2-amine is a key building block in the development of various pharmacologically active molecules. Its synthesis, while conceptually straightforward, often presents challenges related to regioselectivity, reaction kinetics, and product purification. The primary route to this compound involves the coupling of a 5-bromopyrimidine core with cyclohexylamine, typically via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.[1][2] This guide will focus on the most common synthetic challenges and provide practical, field-proven solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine.
Problem 1: Low or No Product Yield
Q: I am not getting the desired product, or the yield is extremely low. What are the likely causes and how can I fix it?
A: Low conversion is a common issue that can be traced back to several factors, from reactant quality to suboptimal reaction conditions.
-
Cause 1: Inactive Catalyst (for Buchwald-Hartwig Amination)
-
Explanation: Palladium catalysts, especially those involving phosphine ligands, can be sensitive to air and moisture.[3] If the catalyst has degraded or the phosphine ligand has oxidized, the catalytic cycle will be inhibited.
-
Solution:
-
Use Fresh Catalyst and Ligands: Whenever possible, use freshly opened palladium precatalysts and ligands.
-
Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Degas your solvent thoroughly before use.[4]
-
Ligand Choice: For electron-rich pyrimidine systems, sterically hindered biaryl phosphine ligands like XPhos or SPhos are often more effective than first-generation ligands.[3][5]
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-
-
Cause 2: Poor Reactivity of Starting Materials
-
Explanation: If you are using a 2-chloropyrimidine derivative, it will be less reactive than the corresponding 2-bromopyrimidine or 2-iodopyrimidine. The general order of reactivity for halopyrimidines in palladium-catalyzed cross-coupling is I > Br > OTf > Cl.[6]
-
Solution:
-
Switch to a More Reactive Halide: If using 2-chloro-5-bromopyrimidine, consider switching to 2,5-dibromopyrimidine as the starting material. The C-Br bond is more readily activated by the palladium catalyst.
-
Increase Temperature: For less reactive halides, a moderate increase in reaction temperature can improve conversion rates. Monitor the reaction by TLC or LC-MS to avoid decomposition.[7]
-
-
-
Cause 3: Incorrect Base
-
Explanation: The choice of base is critical in both SNAr and Buchwald-Hartwig reactions. For Buchwald-Hartwig, a strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. For SNAr, a base is needed to scavenge the HX byproduct.
-
Solution:
-
-
Cause 4: Impure Starting Materials
-
Explanation: Impurities in your starting materials, such as residual acid from a previous step or water in your amine or solvent, can inhibit the reaction.[7]
-
Solution:
-
Purify Starting Materials: Ensure your halopyrimidine and cyclohexylamine are pure. Recrystallize or distill if necessary.
-
Use Anhydrous Solvents: Use freshly dried, anhydrous solvents for the reaction.
-
-
Problem 2: Formation of Impurities and Side Products
Q: My reaction is working, but I am seeing significant impurities in the crude product, making purification difficult. What are these impurities and how can I prevent them?
A: Side reactions are common in pyrimidine chemistry. Identifying the impurity is the first step to mitigating its formation.
-
Impurity 1: Di-substituted Product (Formation of N,N-dicyclohexyl-5-bromopyrimidin-2-amine)
-
Explanation: This is less common with a secondary amine starting material but can occur if there are issues with stoichiometry or if the reaction conditions are too harsh, potentially leading to side reactions. A more likely scenario is the reaction of the product with another molecule of the starting halide under certain conditions, though this is sterically hindered.
-
Prevention:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of cyclohexylamine relative to the pyrimidine halide.
-
Optimize Temperature: Avoid excessively high temperatures, which can lead to undesired side reactions.
-
-
-
Impurity 2: Hydrolysis of the Halopyrimidine
-
Explanation: If there is excess water in the reaction mixture, the starting halopyrimidine can hydrolyze to the corresponding pyrimidinone, especially at elevated temperatures and in the presence of a base.
-
Prevention:
-
Anhydrous Conditions: As mentioned before, ensure all reagents and solvents are dry.
-
Inert Atmosphere: A dry, inert atmosphere will help to exclude atmospheric moisture.
-
-
-
Impurity 3: Homocoupling of the Amine (Glaser-type coupling)
-
Explanation: While more common with terminal alkynes, some copper-catalyzed reactions can promote the homocoupling of amines. If your palladium catalyst is contaminated with copper or if you are attempting a copper-catalyzed Ullmann-type reaction, this can be a side product.
-
Prevention:
-
Use High-Purity Catalysts: Ensure your palladium source is free of copper contamination.
-
Avoid Copper Catalysts (if not intended): Stick to well-established palladium-catalyzed protocols for this transformation.
-
-
Problem 3: Difficult Purification
Q: The crude product is an oil or a sticky solid that is difficult to purify by recrystallization or column chromatography. What are my options?
A: Purification challenges often arise from the physical properties of the product and closely related impurities.
-
Strategy 1: Acid-Base Extraction
-
Explanation: The product, 5-bromo-N-cyclohexylpyrimidin-2-amine, is basic due to the amino groups. This property can be exploited for purification.
-
Procedure:
-
Dissolve the crude material in a non-polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous layer as the hydrochloride salt.
-
Wash the organic layer again with fresh aqueous acid to ensure complete extraction.
-
Combine the acidic aqueous layers and wash with a fresh portion of organic solvent to remove any non-basic impurities.
-
Carefully basify the aqueous layer with a base like sodium hydroxide or sodium carbonate until the pH is >10.
-
The free-based product should precipitate out or can be extracted back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.
-
-
-
Strategy 2: Recrystallization with the Right Solvent System
-
Explanation: Finding the right solvent is key. The ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures.
-
Suggested Solvents to Screen:
-
Heptane or Hexane
-
Isopropanol
-
Ethanol/Water mixture
-
Toluene
-
Ethyl Acetate/Heptane mixture
-
-
-
Strategy 3: Column Chromatography Optimization
-
Explanation: If the product streaks on the silica gel column, it may be due to its basicity.
-
Solution:
-
Add a Basic Modifier: Add a small amount of triethylamine (~1%) to your eluent system (e.g., Heptane/Ethyl Acetate). This will neutralize the acidic sites on the silica gel and prevent streaking.
-
Use Alumina: Consider using basic or neutral alumina as the stationary phase instead of silica gel.
-
-
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better: SNAr or Buchwald-Hartwig amination? A1: The choice depends on your starting materials and available equipment.
-
SNAr: This is often simpler and does not require an expensive metal catalyst. It works best if the pyrimidine ring is activated by electron-withdrawing groups and if you are using a highly reactive starting material like 2,4-dichloro-5-bromopyrimidine, where the C4 position is more reactive.[10] To achieve substitution at the C2 position, you would typically start with a 2-halo-5-bromopyrimidine. This route may require higher temperatures.
-
Buchwald-Hartwig Amination: This method is generally more versatile and tolerant of various functional groups.[2] It is often the preferred method for coupling less reactive aryl chlorides and for constructing C-N bonds with a wide range of amines.[4] It typically proceeds under milder conditions than SNAr but requires careful exclusion of air and moisture.[3]
Q2: I'm starting with 2,5-dibromopyrimidine. Will the cyclohexylamine react at the C2 or C5 position? A2: In palladium-catalyzed reactions, oxidative addition is generally faster for C-Br bonds on more electron-deficient rings, but regioselectivity can be complex. For pyrimidines, the C2 and C4/C6 positions are more electron-deficient than C5. Therefore, the reaction is highly likely to occur at the C2-Br bond over the C5-Br bond.
Q3: How can I monitor the progress of my reaction? A3: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting material and product (e.g., 4:1 Hexane:Ethyl Acetate). Staining with potassium permanganate can help visualize spots if they are not UV-active. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[11]
Q4: What are the typical storage conditions for 5-bromo-N-cyclohexylpyrimidin-2-amine? A4: The compound should be stored in a cool, dry place, away from light and under an inert atmosphere if possible, especially for long-term storage.[12]
Experimental Protocols & Workflows
Protocol: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
Materials:
-
2,5-Dibromopyrimidine (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene or 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an Argon atmosphere, add 2,5-dibromopyrimidine, Xantphos, and sodium tert-butoxide.
-
Catalyst Pre-formation (Optional but Recommended): In a separate flask, add Pd₂(dba)₃ and toluene. Stir for 10 minutes. Add this catalyst solution to the main reaction flask.
-
Addition of Reagents: Add anhydrous toluene to the main flask, followed by cyclohexylamine via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the 2,5-dibromopyrimidine is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with saturated brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (using a heptane/ethyl acetate gradient with 1% triethylamine) or by recrystallization to afford the pure product.
Visualizations
Reaction Scheme
Caption: Buchwald-Hartwig amination for synthesis.
Troubleshooting Workflow
Caption: Troubleshooting decision tree for the synthesis.
References
-
BenchChem. Troubleshooting unexpected side reactions in pyrimidine synthesis.13
-
BenchChem. Common side reactions in the synthesis of pyrimidines and their prevention.7
-
National Institutes of Health (NIH). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.Link
-
ResearchGate. Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines.Link
-
ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis.Link
-
ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8.Link
-
PubMed Central. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.Link
-
ScienceDirect. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines.Link
-
Royal Society of Chemistry. Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.Link
-
Wikipedia. Buchwald–Hartwig amination.Link
-
MDPI. Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation.Link
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis.Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.Link
-
BenchChem. Technical Support Center: Functionalization of the Pyrimidine Core.Link
-
Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.Link
-
Google Patents. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.Link
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine.Link
-
University of Groningen. The Buchwald–Hartwig Amination After 25 Years.Link
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis.Link
-
ECHEMI. Buy 5-bromo-N-cyclohexylpyrimidin-2-amine from JHECHEM CO LTD.Link
-
National Institutes of Health (NIH). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.Link
-
ResearchGate. Synthesis of some substituted pyrimidines via cycloaddition reaction of amidines and chalcones.Link
-
Journal of the Chemical Society, Perkin Transactions 1. Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives.Link
-
BLDpharm. 733039-20-8|5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.Link
-
PubMed. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.Link
-
BenchChem. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8.Link
-
Aceschem. CAS 1187385-92-7 | 5-Bromo-N-propylpyrimidin-2-amine.Link
-
MolPort. CAS RN 1980809-52-6 | 5-Bromo-N,N-dioctylpyrimidin-2-amine.Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Pyrimidine derivatives and related compounds. Part 47. A new synthesis of xanthines and pyrrolo[3,2-d]pyrimidines by intramolecular cyclisation of 6-substituted 5-nitrouracil derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 12. echemi.com [echemi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals who are actively working with this important chemical intermediate. As a key building block in the development of novel therapeutics, particularly kinase inhibitors[1], achieving a high-purity, high-yield synthesis is paramount.
This guide moves beyond simple procedural outlines to provide in-depth, field-proven insights into the common challenges and side reactions encountered during its synthesis. We will focus on the most prevalent and robust synthetic method: the Palladium-catalyzed Buchwald-Hartwig amination. Our goal is to equip you with the knowledge to not only troubleshoot issues as they arise but to prevent them from occurring in the first place.
Overview of the Primary Synthetic Route: Buchwald-Hartwig Amination
The formation of the C-N bond between the pyrimidine core and cyclohexylamine is most effectively achieved via a Buchwald-Hartwig cross-coupling reaction.[2][3] This method offers excellent functional group tolerance and generally provides higher yields compared to older methods like nucleophilic aromatic substitution (SNAr), which would require harsh conditions.
The reaction typically involves coupling a halogenated pyrimidine (e.g., 2-chloro-5-bromopyrimidine or 2,5-dibromopyrimidine) with cyclohexylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
General Reaction Scheme:
The catalytic cycle, which is the heart of this transformation, dictates the efficiency and outcome of the reaction. Understanding its steps is crucial for troubleshooting.
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine through a practical question-and-answer format.
Q1: My reaction is stalled. TLC and LC-MS analysis shows a significant amount of unreacted 2-chloro-5-bromopyrimidine. What are the likely causes and solutions?
A1: An incomplete or stalled reaction is one of the most frequent challenges. The root cause typically lies within the catalytic system or the reaction environment.
Causality: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. The phosphine ligands, which are crucial for stabilizing the catalyst and facilitating the reaction, can also degrade.[2] Furthermore, an insufficient amount or inappropriate choice of base can halt the cycle at the deprotonation step, preventing the formation of the key palladium-amido complex.
Troubleshooting Protocol:
-
Verify an Inert Atmosphere: Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that the seal remains intact. Degas your solvent prior to use by sparging with inert gas for 15-20 minutes.
-
Assess Base Strength and Stoichiometry: A weak base like K₂CO₃ may not be sufficient. Stronger, non-nucleophilic bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are often required.[4] Ensure at least 1.2-1.5 equivalents of base are used.
-
Evaluate Catalyst and Ligand: The choice of ligand is critical. For electron-deficient heteroaryl chlorides, sterically hindered biarylphosphine ligands such as XPhos or SPhos often outperform simpler ligands like P(o-tolyl)₃.[5] Consider increasing the catalyst loading from 1-2 mol% to 5 mol% if the reaction remains sluggish.
-
Check Temperature: While room temperature reactions are possible, many Buchwald-Hartwig couplings require heating (typically 80-110 °C in solvents like toluene or dioxane) to drive the oxidative addition and reductive elimination steps.[4]
| Parameter | Standard Condition | Troubleshooting Action | Rationale |
| Atmosphere | Inert (Argon/N₂) | Re-purge system; degas solvent | Prevents oxidation and deactivation of the Pd(0) catalyst. |
| Base | K₂CO₃ / Cs₂CO₃ | Switch to NaOtBu or K₃PO₄ | Stronger base needed to deprotonate the amine coordinated to the Pd(II) center. |
| Ligand | Basic Phosphines | Use bulky biarylphosphine (e.g., XPhos) | Enhances catalyst stability and promotes reductive elimination. |
| Temperature | 25-80 °C | Increase temperature to 100-110 °C | Overcomes activation energy barriers for key catalytic steps. |
Q2: I've isolated a major byproduct with a mass corresponding to 5-bromopyrimidine. How can I prevent this hydrodehalogenation?
A2: The formation of a hydrodehalogenated byproduct (where the chlorine at the C2 position is replaced by hydrogen) is a known competitive side reaction.
Causality: This side reaction, often called proto-dehalogenation, can occur through several mechanisms. A common pathway involves the β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[2] It can be exacerbated by high temperatures or certain catalyst/ligand combinations.
Prevention Strategies:
-
Lower the Reaction Temperature: As a first step, try running the reaction at the lowest temperature that still allows for a reasonable reaction rate. An initial screen at 80 °C instead of 110 °C can often minimize this side reaction.[5]
-
Modify the Catalyst System: Certain ligands are more prone to promoting hydrodehalogenation. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over β-hydride elimination. Experimenting with a different class of ligands (e.g., ferrocene-based ligands like dppf) may be beneficial.
-
Choice of Base: While a strong base is necessary, some bases can contribute to this side reaction. If using NaOtBu, consider switching to a slightly milder but still effective base like K₃PO₄.
Sources
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Technical Support Center: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
Welcome to the technical support guide for the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine. This document is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize this important synthetic transformation. Our goal is to provide practical, experience-driven insights and robust troubleshooting strategies to help you achieve higher yields, better purity, and more consistent results in your experiments.
The synthesis of N-substituted aminopyrimidines is a cornerstone in the development of various pharmaceutical agents. 5-bromo-N-cyclohexylpyrimidin-2-amine, in particular, serves as a key intermediate for various biologically active molecules. The most common and effective method for its synthesis is the Palladium-catalyzed Buchwald-Hartwig amination, a powerful C-N cross-coupling reaction.[1] However, like many cross-coupling reactions involving heteroaromatic systems, this synthesis is not without its challenges. Issues such as low conversion, catalyst deactivation, and competing side reactions are frequently encountered.
This guide is structured in a question-and-answer format to directly address the specific problems you may face at the bench. We will delve into the causality behind these issues and provide validated protocols and optimization strategies.
Reaction Overview: The Buchwald-Hartwig Amination
The reaction involves the coupling of an aryl halide (or pseudohalide) with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. For the synthesis of our target compound, the typical starting materials are 2,5-dibromopyrimidine and cyclohexylamine.
The generally accepted catalytic cycle is illustrated below. Understanding these fundamental steps is crucial for effective troubleshooting.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My reaction shows low or no conversion. Where should I start troubleshooting?
This is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
Probable Cause 1: Catalyst Deactivation The active Pd(0) catalyst is highly sensitive to oxygen.[2] Inadequate inert atmosphere techniques are a primary reason for reaction failure.
-
Solution:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, sparging with argon or nitrogen for at least 30-60 minutes can be sufficient.
-
Inert Atmosphere: Assemble your reaction in a glovebox or use Schlenk line techniques. The flask should be oven-dried, cooled under vacuum, and backfilled with an inert gas (argon is preferred due to its higher density) multiple times.[3]
-
Reagent Quality: Use high-purity reagents. The palladium source, ligand, and base should be from a reputable supplier and stored under inert conditions. Phosphine ligands, in particular, can slowly oxidize on exposure to air.
-
Probable Cause 2: Poor Reagent Quality or Stoichiometry Impurities in starting materials or incorrect stoichiometry can halt the reaction.
-
Solution:
-
Amine Purity: Cyclohexylamine can absorb CO₂ from the air to form a carbonate salt. It's good practice to distill it before use if its purity is questionable.
-
Base Quality: Sodium tert-butoxide (NaOtBu) is very hygroscopic. Use freshly opened bottles or material that has been stored properly in a desiccator or glovebox. Clumped or discolored base is a sign of degradation.
-
Stoichiometry Check: Accurately weigh all reagents. The amine is typically used in a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.[3]
-
Probable Cause 3: Inappropriate Temperature Buchwald-Hartwig aminations typically require elevated temperatures (80-110 °C) to proceed at a reasonable rate.[3]
-
Solution:
-
If you are running the reaction at a lower temperature, consider increasing it. Monitor for potential side reactions (see Q3). A good starting point for a toluene or dioxane-based system is 100 °C.
-
Q2: My reaction is sluggish, and analysis shows both starting material and product, even after extended time. What could be the cause?
A stalled reaction often points to catalyst inhibition, a known issue when working with nitrogen-containing heterocycles like pyrimidines.[3][4]
-
Explanation: The lone pair of electrons on the pyrimidine nitrogen can coordinate to the palladium center. This coordination can form an overly stable, off-cycle complex that effectively sequesters the catalyst and prevents it from participating in the desired catalytic cycle.[3] 2-halopyrimidines can be particularly problematic catalyst poisons.[5]
-
Solution 1: Ligand Choice is Critical The use of bulky, electron-rich phosphine ligands is the most effective strategy to counteract this inhibition. These ligands sterically disfavor the binding of the pyrimidine nitrogen to the palladium center and promote the crucial reductive elimination step.[3]
-
Recommended Ligands: Modern biaryl phosphine ligands like RuPhos , XPhos , or BrettPhos are specifically designed for challenging substrates and generally give superior results compared to older ligands like BINAP or DPPF for this type of transformation.
-
-
Solution 2: Use a Palladium Pre-catalyst Instead of generating the active Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, using a well-defined pre-catalyst can lead to more reproducible and active catalytic systems.[6]
-
Recommended Pre-catalysts: G2, G3, or G4 pre-catalysts based on the ligands mentioned above (e.g., XPhos Pd G3) are commercially available and often provide more consistent initiation of the catalytic cycle.
-
Q3: I'm seeing a significant amount of 5-bromopyrimidine (debrominated starting material) as a side product. How can I prevent this?
The formation of a debrominated byproduct is due to a competing side reaction called hydrodehalogenation .[2] This occurs when the palladium-aryl intermediate reacts with a hydride source in the mixture instead of the amine.
-
Probable Cause 1: The Base Strong bases, particularly NaOtBu, can sometimes promote hydrodehalogenation, especially at higher temperatures. The tert-butoxide anion itself can be a source of hydrides via decomposition pathways.
-
Solution: Consider screening alternative bases. While NaOtBu is often very effective for the amination itself, a switch to a weaker inorganic base like Cs₂CO₃ (caesium carbonate) or K₃PO₄ (potassium phosphate) can sometimes suppress the debromination pathway.[3][7] However, be aware that weaker bases may require longer reaction times or higher temperatures.
-
-
Probable Cause 2: The Solvent The solvent can act as a hydride source. While common, solvents like THF can be problematic in some cases.
-
Solution: Toluene and 1,4-dioxane are generally robust choices for Buchwald-Hartwig reactions and are less prone to acting as hydride donors than ethereal solvents with more accessible alpha-protons.[6]
-
-
Probable Cause 3: Impurities Water or other protic impurities in the reaction can be a source of protons that lead to hydrodehalogenation. This re-emphasizes the need for anhydrous conditions as discussed in Q1.
Q4: What is the best combination of catalyst, ligand, and base for this specific synthesis?
There is no single "best" condition, as the optimal system can be substrate-dependent. However, based on literature precedence for similar heteroaryl aminations, a well-defined set of starting points can be recommended.[8] We strongly advise screening a small matrix of conditions to find the most robust system for your specific setup.
| System | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Comments & Rationale |
| A (Recommended Start) | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | LiHMDS (2.0) | Toluene | 100-110 | RuPhos is an excellent, bulky ligand for heteroaryl couplings. LiHMDS is a strong, non-nucleophilic base that works well with many systems.[3] |
| B (Alternative Base) | XPhos Pd G3 (2-4) | (Internal) | NaOtBu (1.5-2.0) | 1,4-Dioxane | 100 | The XPhos pre-catalyst ensures reliable catalyst activation. NaOtBu is a very common and effective base but watch for debromination.[6] |
| C (Milder Base) | Pd₂(dba)₃ (2) | DPPF (4) | Cs₂CO₃ (2.0) | Toluene | 110 | DPPF is a less bulky, bidentate ligand. Cs₂CO₃ is a milder base that can minimize side reactions with sensitive functional groups. May require longer reaction times.[8] |
Q5: I have successfully formed the product, but purification is difficult. What are the common impurities and how can I remove them?
Purification challenges often arise from residual starting materials, catalyst-derived byproducts, or side products from the reaction.
-
Common Impurities:
-
Excess Cyclohexylamine: Volatile and can often be removed under high vacuum, but may require an acidic wash.
-
Unreacted 2,5-Dibromopyrimidine: Can be difficult to separate from the product due to similar polarity.
-
Phosphine Oxide: Formed from the oxidation of the phosphine ligand. Often has a different polarity and can be separated by column chromatography.
-
Palladium Residues: Can cause the final product to be dark or grey.
-
Homocoupled Amine or Aryl Halide: Byproducts that can sometimes form under the reaction conditions.
-
-
Purification Strategy:
-
Aqueous Workup: After cooling the reaction, quench carefully with water or saturated aqueous NH₄Cl. Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Acid/Base Wash: To remove excess basic cyclohexylamine, wash the organic layer with a dilute acid (e.g., 1M HCl). To remove acidic impurities, a wash with saturated NaHCO₃ can be employed. Follow with a brine wash to aid phase separation.
-
Palladium Removal: Filtering the crude organic solution through a pad of Celite® can help remove some insoluble palladium species. For more stubborn residues, treatment with a scavenger resin or charcoal may be necessary.
-
Column Chromatography: This is the most effective method for achieving high purity. A gradient elution on silica gel, typically with a hexane/ethyl acetate or dichloromethane/methanol system, is usually successful in separating the product from starting materials and phosphine oxide. Monitor fractions carefully by TLC or LC-MS.
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, heptane/ethyl acetate) can provide a final polishing step to achieve high analytical purity.
-
Experimental Protocols
Protocol 1: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
This protocol is a general starting point. Optimization may be required.
Materials:
-
2,5-Dibromopyrimidine (1.0 equiv)
-
Cyclohexylamine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%)
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv, 4 mol%)
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1.0 M solution in THF (2.2 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2,5-dibromopyrimidine, Pd₂(dba)₃, and RuPhos.
-
Seal the tube with a septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene via syringe to dissolve the solids.
-
Add cyclohexylamine via syringe.
-
Add the LiHMDS solution dropwise via syringe. The reaction mixture may change color.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Place the sealed Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS by periodically taking a small aliquot (quenched in water/EtOAc).
-
Once the starting material is consumed, remove the tube from the oil bath and allow it to cool to room temperature.
Protocol 2: Workup and Purification
-
Carefully quench the reaction mixture by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) to afford the pure 5-bromo-N-cyclohexylpyrimidin-2-amine.
References
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2016). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 81(17), 7247–7257. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of 2-amino-5-bromopyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN113683571A - Preparation method of 2-methyl-5-bromopyrimidine.
-
Al-Masoudi, N. A., et al. (2011). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 16(8), 6985-6991. Available from: [Link]
- Google Patents. (n.d.). CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
-
MSD Manual Professional Edition. (n.d.). Pyrimidine Metabolism Disorders. Retrieved from [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]
-
ResearchGate. (n.d.). Table 3 Effect of various bases in the Buchwald coupling reaction a. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Preprint]. Available from: [Link]
-
Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 8(14), 2917–2920. Available from: [Link]
-
Organic Chemistry Portal. (2023). Buchwald-Hartwig amination. [Video]. YouTube. Retrieved from: [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Pyrimidine Synthesis and Degradation. Retrieved from [Link]
- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.
-
Zhang, G., et al. (2011). Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position. Molecules, 16(8), 6985-6991. Available from: [Link]
-
Quizlet. (2009). Biochemistry: Purines and Pyrimidines Flashcards. Retrieved from [Link]
-
Singh, K., et al. (2013). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 23(10), 2804-2807. Available from: [Link]
-
PubChem. (n.d.). 5-bromo-N-cyclohexyl-4-methoxypyrimidin-2-amine. Retrieved from [Link]
-
Zhang, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. Available from: [Link]
-
Islam, M. S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Available from: [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1158. Available from: [Link]
-
Fun, H.-K., et al. (2012). 5-Bromo-N-methyl-pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o111. Available from: [Link]
-
Zhang, G., et al. (2011). Synthesis of new riminophenazines with pyrimidine and pyrazine substitution at the 2-N position. Molecules, 16(8), 6985-91. Available from: [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of New Riminophenazines with Pyrimidine and Pyrazine Substitution at the 2-N Position - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Purification of 5-bromo-N-cyclohexylpyrimidin-2-amine
Welcome to the technical support center for the chromatographic purification of 5-bromo-N-cyclohexylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during the purification of this key intermediate. My insights are drawn from extensive experience in separation sciences and a deep understanding of the physicochemical properties of heterocyclic compounds.
The purification of 5-bromo-N-cyclohexylpyrimidin-2-amine, a moderately polar compound with a basic nitrogenous core, can present unique challenges. Success hinges on a rational approach to method development and a systematic way of troubleshooting common issues like poor resolution, low recovery, and peak tailing. This guide provides a structured, question-and-answer-based approach to navigate these complexities.
Troubleshooting Guide: Flash Chromatography
Flash chromatography is often the primary purification method post-synthesis. Here are some common problems and their solutions:
Question 1: My compound is not moving from the origin on the TLC plate, even in highly polar solvent systems like 10% Methanol in Dichloromethane. How can I get it to elute from my silica gel column?
This is a classic issue of strong interaction between a basic amine and the acidic silica gel surface. The secondary amine on your compound is likely protonated by the acidic silanol groups, causing it to bind very strongly to the stationary phase.
Causality: Standard silica gel has a pKa of around 4.5, making its surface acidic. Basic compounds, especially primary and secondary amines, can undergo strong acid-base interactions, leading to irreversible binding or significant retention.
Solution:
-
Deactivate the Silica Gel: The most effective solution is to neutralize the acidic sites on the silica gel. This can be achieved by incorporating a small amount of a basic modifier into your mobile phase.
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonia solution to your chosen eluent (e.g., ethyl acetate/hexane or DCM/methanol).
-
Rationale: The TEA will preferentially interact with the acidic silanol groups, effectively "masking" them from your target compound and allowing it to elute based on polarity interactions.
-
-
Alternative Stationary Phases: If base-modified silica is not effective or if your compound is base-sensitive, consider alternative, less acidic stationary phases.
-
Neutral Alumina: This can be a good alternative for purifying basic compounds.
-
Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography (using a C18-functionalized silica) is an excellent option. Elution is driven by hydrophobic interactions, avoiding the issues with acidic silica.[1]
-
Question 2: I'm seeing significant peak tailing for my product during flash chromatography, leading to poor separation from a closely eluting impurity. What's causing this and how can I fix it?
Peak tailing is another common symptom of undesirable secondary interactions between your basic analyte and the acidic stationary phase.
Causality: While the majority of your compound may be eluting, a fraction of it is still engaging in strong interactions with the silica, leading to a "smearing" or "tailing" effect. This broadens your peak and reduces resolution.
Solutions:
-
Incorporate a Basic Modifier: As with the previous issue, adding a competing base like triethylamine to the mobile phase is the primary solution to minimize peak tailing by masking the active silanol sites.[1]
-
Optimize Solvent System: Ensure your chosen solvent system provides good solubility for your compound. Poor solubility in the mobile phase can also contribute to peak tailing. If solubility is low, consider a stronger co-solvent.
-
Lower the Sample Load: Overloading the column can saturate the stationary phase and lead to broadened, tailing peaks. Try reducing the amount of crude material loaded onto the column.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
For higher purity requirements, reversed-phase HPLC is the standard method for pyrimidine derivatives.[2]
Question 3: My compound shows very little retention on a C18 column, eluting close to the solvent front. How can I increase its retention?
While 5-bromo-N-cyclohexylpyrimidin-2-amine has some hydrophobicity from the cyclohexyl and bromo substituents, its polar pyrimidine core can lead to poor retention in highly organic mobile phases.
Causality: In reversed-phase chromatography, retention is driven by hydrophobic interactions between the analyte and the stationary phase. If the analyte is too polar relative to the mobile phase, it will spend more time in the mobile phase and elute quickly.
Solutions:
-
Decrease the Organic Content of the Mobile Phase: The most straightforward way to increase retention is to make the mobile phase more polar. Gradually decrease the percentage of acetonitrile or methanol in your water/organic mobile phase.
-
Use a Less Retentive Stationary Phase: If you are still struggling with retention even at low organic percentages, consider a column with a different stationary phase, such as a C8 or a polar-embedded phase.
-
Consider HILIC: For very polar compounds that are not well-retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is a viable alternative.[3] In HILIC, a polar stationary phase is used with a high organic content mobile phase, and retention is mediated by a water layer that forms on the stationary phase surface.
Question 4: I'm observing a broad, tailing peak for my compound in my reversed-phase HPLC method. What are the likely causes?
Peak tailing in reversed-phase HPLC, especially for basic compounds, is often due to interactions with residual silanol groups on the silica support of the stationary phase.
Causality: Even with end-capping, some free silanol groups remain on the silica surface. At mid-range pH, these can be deprotonated and negatively charged, leading to ionic interactions with your protonated basic analyte.
Solutions:
-
Adjust Mobile Phase pH: Controlling the ionization state of your compound and the stationary phase is crucial.
-
Low pH (2.5-4): At low pH, your basic amine will be fully protonated, but the residual silanols will be protonated and neutral, minimizing ionic interactions and improving peak shape.[1] Use a buffer like formic acid or trifluoroacetic acid (TFA).
-
High pH (8-10): At high pH, your amine will be neutral, and the silanols will be deprotonated. This can also lead to good peak shape, but requires a pH-stable column.
-
-
Use a Modern, High-Purity Column: Newer generation silica-based columns have better end-capping and lower residual silanol activity, leading to improved peak shape for basic compounds.
-
Add a Competing Base: Similar to flash chromatography, a small amount of a basic additive like triethylamine can be used to mask silanol groups, but this is less common in modern HPLC due to potential for ion suppression in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I should be looking for during the purification of 5-bromo-N-cyclohexylpyrimidin-2-amine?
Based on common synthetic routes, potential impurities could include:
-
Starting Materials: Unreacted 2,5-dibromopyrimidine or cyclohexylamine.
-
Di-substituted Product: The isomeric 4-cyclohexylamino product, if starting from a di-halogenated pyrimidine.
-
Hydrolysis Products: If water is present during the reaction or workup, you might see the corresponding pyrimidinone.
Q2: My compound seems to be degrading on the column. What can I do?
Compound instability on the column is a serious issue that can drastically reduce your yield.[4]
-
For Flash Chromatography: As mentioned, the acidic nature of silica gel can be the cause.[1] Deactivating the silica with a base or using a more inert stationary phase like alumina is the best approach.
-
For HPLC: Degradation can be pH-dependent. If you suspect hydrolysis, try running your purification at a different pH. Also, ensure your mobile phase solvents are fresh and of high purity.
Q3: How do I choose between dry loading and liquid loading for my flash column?
-
Liquid Loading: This is the preferred method if your compound is readily soluble in the initial mobile phase. It's faster and generally leads to better peak shapes. Dissolve your crude product in a minimum amount of the mobile phase and load it directly onto the column.[5]
-
Dry Loading: If your compound has poor solubility in the mobile phase, dry loading is necessary.[6] Dissolve your compound in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder is then loaded onto the top of your column. This prevents precipitation at the top of the column and ensures a more even distribution of your sample.
Experimental Protocols
Protocol 1: Deactivation of Silica Gel for Flash Chromatography
-
Column Packing: Dry pack your column with the appropriate amount of silica gel.
-
Solvent System Preparation: Prepare your starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).
-
Deactivation: In a separate container, take a portion of your starting mobile phase and add 1-2% triethylamine.
-
Column Flush: Flush the packed column with 2-3 column volumes of the base-containing mobile phase.
-
Equilibration: Equilibrate the column with your starting mobile phase (without the added base, unless it's part of your elution system) until the baseline is stable.
-
Loading and Elution: Proceed with loading your sample and running the chromatography.
Protocol 2: Method Development for Reversed-Phase HPLC
-
Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Initial Gradient:
-
Time 0 min: 5% B
-
Time 20 min: 95% B
-
Time 25 min: 95% B
-
Time 26 min: 5% B
-
Time 30 min: 5% B
-
-
Injection and Analysis: Inject a small amount of your sample and run the gradient.
-
Optimization:
-
If the peak elutes too early, make the gradient shallower (e.g., 5-50% B over 20 minutes).
-
If the peak is broad or tailing, ensure the pH is low enough (the 0.1% formic acid should achieve this) and that you are not overloading the column.
-
Adjust the gradient to achieve good separation from any impurities.
-
Data Presentation
Table 1: Recommended Starting Conditions for Flash Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (deactivated with 1% TEA in mobile phase) |
| Mobile Phase | Hexane / Ethyl Acetate or Dichloromethane / Methanol |
| TLC Rf Target | 0.2 - 0.35[1] |
| Loading Method | Dry loading if solubility in mobile phase is low[6] |
Table 2: HPLC Gradient Optimization Strategy
| Observation | Action |
| Compound elutes in void volume | Decrease initial %B; use a shallower gradient |
| Poor resolution between peaks | Decrease the gradient slope (%B change per minute) |
| Broad peaks | Check mobile phase pH; reduce sample load |
| Late elution | Increase initial %B; use a steeper gradient |
Visualizations
Workflow for Troubleshooting Flash Chromatography
Caption: Decision tree for troubleshooting common flash chromatography issues.
Logic for HPLC Method Development
Caption: Workflow for systematic HPLC method development.
References
-
PubMed. (n.d.). 5-Bromo-N-methyl-pyrimidin-2-amine. Retrieved from [Link]
-
PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]
-
PubMed. (n.d.). Reverse Phase Partition HPLC for Determination of Plasma Purines and Pyrimidines in Subjects With Gout and Renal Failure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
SIELC Technologies. (n.d.). New HPLC methods for the separation of alpha, beta, and gamma zwitterions in reversed-phase conditions. Retrieved from [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
MDPI. (n.d.). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Retrieved from [Link]
-
NIH. (n.d.). 5-Bromo-N-methylpyrimidin-2-amine. Retrieved from [Link]
-
Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
Sources
Technical Support Center: Navigating Solubility Challenges with 5-bromo-N-cyclohexylpyrimidin-2-amine
Welcome to the technical support center for 5-bromo-N-cyclohexylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for solubility issues encountered during in vitro assays. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the reliability and reproducibility of your experimental data.
Introduction: Understanding the Solubility Hurdle
5-bromo-N-cyclohexylpyrimidin-2-amine, a substituted aminopyrimidine, presents a common challenge in drug discovery: poor aqueous solubility. This characteristic stems from its molecular structure, which includes a largely non-polar cyclohexyl group and a brominated pyrimidine ring, contributing to its hydrophobicity. While often soluble in organic solvents like dimethyl sulfoxide (DMSO), its tendency to precipitate upon dilution in aqueous assay buffers can lead to inaccurate and misleading results. This guide will walk you through a systematic approach to diagnose and overcome these solubility-related obstacles.
Frequently Asked Questions (FAQs)
Here, we address the most common initial queries regarding the handling and application of 5-bromo-N-cyclohexylpyrimidin-2-amine in experimental settings.
Q1: Why does my 5-bromo-N-cyclohexylpyrimidin-2-amine precipitate when I add it to my cell culture medium or assay buffer?
A: This is a classic case of a compound "crashing out" of solution. While 5-bromo-N-cyclohexylpyrimidin-2-amine is readily soluble in 100% DMSO, the drastic shift in solvent polarity upon dilution into an aqueous environment (your buffer or media) significantly lowers its solubility limit. This can lead to the formation of a supersaturated solution that is thermodynamically unstable, resulting in the rapid precipitation of the compound.[1]
Q2: I prepared my stock solution in DMSO, and it appears clear. Does this guarantee its solubility in my assay?
A: No, a clear DMSO stock solution is not a guarantee of solubility in the final aqueous assay conditions. The high concentration of the organic solvent in the stock solution maintains the compound's solubility. The critical test is the compound's behavior upon dilution into the final assay buffer.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance to DMSO is cell-line dependent. However, a general best practice is to keep the final concentration of DMSO in your cell-based assays at or below 0.1% to minimize cytotoxic effects.[2] Some robust cell lines may tolerate up to 1%, but this should be validated for your specific cell type by running a vehicle control (media with the corresponding DMSO concentration) and assessing cell viability.
Q4: Can I just sonicate or heat my final assay solution to redissolve the precipitate?
A: While gentle warming (e.g., to 37°C) and sonication can sometimes help in redissolving a precipitated compound in a DMSO stock, these methods are less effective and often impractical for final assay plates.[3] Furthermore, excessive heating can degrade the compound or other assay components. A more robust approach is to address the root cause of the poor solubility.
Troubleshooting Guide: From Problem to Solution
This section provides a systematic, step-by-step approach to resolving solubility issues with 5-bromo-N-cyclohexylpyrimidin-2-amine.
Initial Diagnosis: Is Solubility the Culprit?
Before proceeding with complex solubilization strategies, confirm that the observed issue is indeed precipitation.
-
Visual Inspection: Look for cloudiness, turbidity, or visible particles in your assay wells after adding the compound.
-
Microscopic Examination: If possible, examine a sample of the solution under a microscope to confirm the presence of crystalline or amorphous precipitate.
Once precipitation is confirmed, use the following decision tree to guide your troubleshooting efforts.
Caption: Formation of a water-soluble inclusion complex.
The solubility of ionizable compounds, such as aminopyrimidines, can be highly dependent on the pH of the solution.
-
Rationale: 5-bromo-N-cyclohexylpyrimidin-2-amine has a basic amine group that can be protonated at acidic pH. The resulting salt form is generally more water-soluble than the free base.
-
Considerations:
-
This approach is only viable if your assay can be performed at a pH that favors the more soluble, ionized form of the compound.
-
Many biological assays have a narrow optimal pH range (typically around 7.4).
-
-
Protocol: pH-Dependent Solubility Test
-
Prepare a series of buffers with different pH values (e.g., pH 6.0, 6.5, 7.0, 7.4, 8.0).
-
Add your compound (from a DMSO stock) to each buffer to the desired final concentration.
-
Observe for precipitation. This will help you determine the pH range in which your compound is most soluble.
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol is the gold standard for determining the thermodynamic solubility of a compound. [4]
-
Preparation: Add an excess amount of solid 5-bromo-N-cyclohexylpyrimidin-2-amine to a known volume of your aqueous assay buffer in a sealed vial. Ensure there is undissolved solid at the bottom.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent (e.g., acetonitrile/water), and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 2: Preparing a Compound for a Cell-Based Assay
This protocol outlines a best-practice approach for preparing your compound for a typical cell-based experiment.
-
Stock Solution: Prepare a 10 mM stock solution of 5-bromo-N-cyclohexylpyrimidin-2-amine in anhydrous, high-purity DMSO. Store in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. [3]2. Intermediate Dilution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare an intermediate dilution series in 100% DMSO.
-
Final Dilution: Add a small volume of the intermediate DMSO dilution to your pre-warmed cell culture medium to achieve the final desired concentration. Ensure the final DMSO concentration is at an acceptable level for your cells (e.g., ≤0.1%). Add the compound to the media immediately before adding it to the cells.
-
Mixing: Gently mix the final solution by pipetting up and down before adding it to your assay plate.
References
-
Ghareb, N., & Abdul-Razzak, S. (2023). Preferential Solvation Study of Rosuvastatin in the {PEG400 (1) + Water (2)} Cosolvent Mixture and GastroPlus Software-Based In Vivo Predictions. Pharmaceuticals, 16(4), 525. [Link]
-
Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]
-
Ajani, O. O., Isaac, J. T., Owoeye, T. F., & Akinsiku, A. A. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. International Journal of Biological Chemistry, 9(4), 148-177. [Link]
-
Kurbasic, M., & Vahcic, N. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (124), 55800. [Link]
-
Confalonieri, D. (2016). How do I make a stock solution of a substance in DMSO?. ResearchGate. [Link]
-
Bhattachar, S. N., Deschenes, L. A., & Wesley, J. A. (2022). Supersaturation-Based Drug Delivery Systems: Strategy for Bioavailability Enhancement of Poorly Water-Soluble Drugs. Pharmaceutics, 14(5), 990. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
Ribeiro, A., Valente, D., & Gonsalves, A. (2023). β-Cyclodextrin Inclusion Complexes of Cinnamomum camphora Essential Oil: A Comparative Study on Encapsulation Strategies, Physicochemical Stability, and Cytotoxic Profile. Pharmaceutics, 15(10), 2465. [Link]
-
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. [Link]
-
Akinsiku, A. A. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. ResearchGate. [Link]
-
Patel, R., & Patel, N. (2015). PEG-400: prompted eco-friendly synthesis of some novel pyrazolo [1, 5-a] pyrimidine derivatives and their in vitro antimicrobial evaluation. Journal of Chemical and Pharmaceutical Research, 7(3), 1333-1340. [Link]
-
Hamley, I. W. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. JoVE (Journal of Visualized Experiments), (124), e55800. [Link]
-
Ajani, O. O., Isaac, J. T., Owoeye, T. F., & Akinsiku, A. A. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Science Alert. [Link]
-
Ferreira, O., Pinho, S. P., & Coutinho, J. A. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research, 62(30), 11843-11854. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug discovery today, 11(9-10), 446-451. [Link]
-
Ziath. (n.d.). Samples in DMSO: What an end user needs to know. [Link]
-
Raina, S. A., Zhang, G. G., & Taylor, L. S. (2015). Maintaining Supersaturation in Aqueous Drug Solutions: Impact of Different Polymers on Induction Times. Crystal Growth & Design, 15(12), 5964-5973. [Link]
-
Patel, R. B., & Patel, N. B. (2015). PEG-400: prompted eco-friendly synthesis of some novel pyrazolo [1, 5-a] pyrimidine derivatives and their in vitro antimicrobial evaluation. Journal of Chemical and Pharmaceutical Research, 7(3), 1333-1340. [Link]
-
Jafari, S., Saeedi, M., Morteza-Semnani, K., & Akbari, J. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 4(4), 55-61. [Link]
-
Giri, P. (2015). Can I use Cyclodextrin to improve the solubility of a compound?. ResearchGate. [Link]
-
Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Drugs and Related Compounds. InTech. [Link]
-
Khan, I., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6048-6079. [Link]
-
Shapiro, A. B. (2025). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)?. ResearchGate. [Link]
-
Van der Merwe, J., & Steyn, J. D. (2021). Effect of supersaturation and crystallization phenomena on the release properties of a controlled release device based on EVA copolymer. Journal of Controlled Release, 337, 34-45. [Link]
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced drug delivery reviews, 46(1-3), 3-26. [Link]
-
Strickley, R. G. (2000). The impact of co-solvents and the composition of experimental formulations on the pump rate of the ALZET osmotic pump. Journal of controlled release, 68(2), 241-248. [Link]
-
Baluja, S., Hirapara, A., & Lava, D. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]
-
Rabilloud, T. (2016). A single step protein assay that is both detergent and reducer compatible: The cydex blue assay. Electrophoresis, 37(22), 2969-2974. [Link]
-
Takács-Novák, K., et al. (2022). Understanding the pH Dependence of Supersaturation State—A Case Study of Telmisartan. Pharmaceutics, 14(8), 1635. [Link]
-
Bio-Rad. (n.d.). DC Protein Assay Instruction Manual. [Link]
Sources
Preventing decomposition of 5-bromo-N-cyclohexylpyrimidin-2-amine during reactions
Welcome to the technical support resource for 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS: 886366-17-2).[1] This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and reactivity of this important synthetic intermediate. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to ensure the integrity of your reactions and the purity of your products.
Introduction: Understanding the Molecule's Vulnerabilities
5-bromo-N-cyclohexylpyrimidin-2-amine is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its structure, however, presents specific stability challenges. The electron-deficient nature of the pyrimidine ring and the presence of a carbon-bromine bond make the molecule susceptible to several decomposition pathways, most notably hydrodehalogenation (debromination) and, to a lesser extent, hydrolysis. This guide will walk you through the causes of this degradation and provide robust, actionable solutions.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses the most frequent problems encountered during reactions involving 5-bromo-N-cyclohexylpyrimidin-2-amine.
Question 1: My primary side-product is the debrominated analog, N-cyclohexylpyrimidin-2-amine. How can I prevent this?
Answer: Hydrodehalogenation (debromination) is the most common decomposition pathway for this substrate, particularly during palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[2][3] This side reaction involves the replacement of the bromine atom with a hydrogen atom.[4][5] The root causes are often multifactorial, stemming from reaction conditions that favor this undesired pathway over the intended C-C or C-N bond formation.
Here is a systematic approach to mitigate debromination:
1. Rigorously Control the Reaction Atmosphere:
-
The Cause: The presence of oxygen can degrade palladium catalysts, leading to the formation of palladium hydrides, which are active species in hydrodehalogenation.
-
The Solution: All reactions should be conducted under a strictly inert atmosphere.[2][6] Use high-purity argon or nitrogen and employ Schlenk line or glovebox techniques. Ensure all solvents are thoroughly degassed prior to use by sparging with an inert gas or through freeze-pump-thaw cycles.
2. Optimize Your Catalyst and Ligand System:
-
The Cause: The kinetics of the desired reductive elimination step must be faster than the competing debromination pathway. If the catalytic cycle is slow, side reactions become more prevalent.[2]
-
The Solution: Utilize bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos). These ligands are known to accelerate the rate-limiting reductive elimination step in cross-coupling, thereby minimizing the lifetime of intermediates that could lead to debromination.[2]
3. Select the Appropriate Base:
-
The Cause: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can sometimes promote debromination. Protic impurities in the base can also serve as a proton source.
-
The Solution: Switch to milder, non-nucleophilic inorganic bases.[2] Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent alternatives that often suppress this side reaction effectively.[2]
4. Manage Reaction Temperature and Duration:
-
The Cause: High temperatures can increase the rate of decomposition pathways.[2] Prolonged reaction times expose the substrate to these conditions, increasing the likelihood of side product formation.[7]
-
The Solution: Run the reaction at the lowest effective temperature. It is often better to conduct the reaction at a lower temperature (e.g., 80-100°C) for a longer duration than at a higher temperature for a shorter time.[2] Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[2][7]
5. Ensure Anhydrous Conditions:
-
The Cause: Water and other protic impurities (e.g., alcohols) can serve as proton sources for the final step of hydrodehalogenation.[2]
-
The Solution: Use anhydrous, aprotic solvents like toluene or 1,4-dioxane.[2] Ensure all reagents are thoroughly dried and that glassware is oven- or flame-dried before use.
The following diagram illustrates the key decision points for troubleshooting debromination.
Question 2: My reaction mixture is turning dark, and I'm getting a complex mixture of products, especially at higher temperatures. What's happening?
Answer: The formation of a dark, complex mixture, often described as "tar," is typically indicative of thermal degradation. While 5-bromo-N-cyclohexylpyrimidin-2-amine is reasonably stable, prolonged exposure to high temperatures (>120-130°C) can initiate multiple, non-specific decomposition pathways.[8][9][10]
Key Strategies to Prevent Thermal Degradation:
-
Precise Temperature Control: Use an oil bath with a digital controller and place the thermocouple directly in the bath to accurately reflect the reaction temperature. Do not rely on the hotplate's dial setting.[7]
-
Minimize Reaction Time: As mentioned previously, do not let reactions run for extended periods after completion. Prompt workup is critical.[2][7]
-
Check Reagent Purity: Impurities in starting materials or reagents can sometimes catalyze decomposition at elevated temperatures. Ensure the purity of all components before starting the reaction.[7]
Question 3: I am observing hydrolysis of the amino group or C-Br bond. How can I avoid this?
Answer: While less common than debromination, hydrolysis can occur under certain conditions, leading to the formation of 5-bromo-pyrimidin-2-ol or N-cyclohexyl-5-hydroxypyrimidin-2-amine.
Key Strategies to Prevent Hydrolysis:
-
Maintain Anhydrous Conditions: The most straightforward way to prevent hydrolysis is to eliminate water. Ensure all solvents and reagents are anhydrous, and conduct the reaction under an inert atmosphere to prevent atmospheric moisture from entering the system.[11]
-
Control pH: Avoid strongly acidic or basic aqueous workups if your product is sensitive.[12] If an aqueous wash is necessary, use neutral solutions like brine and minimize contact time. Hydrolysis of amino groups on pyrimidine systems can be influenced by pH.[13]
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for 5-bromo-N-cyclohexylpyrimidin-2-amine? The two main decomposition pathways are Hydrodehalogenation (loss of bromine) and Hydrolysis (reaction with water). Hydrodehalogenation is the most prevalent issue, especially in metal-catalyzed reactions. Thermal and photodegradation can also occur under harsh conditions.[14][15][16]
Q2: How can I monitor for decomposition during my reaction? The best methods are Thin-Layer Chromatography (TLC) for quick qualitative checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for more definitive analysis. When setting up your analysis, be sure to have an analytical standard of the expected debrominated side product to easily identify it in your reaction mixture.
Q3: What are the ideal storage conditions for this compound? Store 5-bromo-N-cyclohexylpyrimidin-2-amine in a tightly sealed container in a cool, dry, and dark place. To prevent potential photodegradation, use an amber vial or store it in a light-blocking secondary container.[17] For long-term storage, refrigeration is recommended.
Data Summary: Impact of Conditions on Debromination
The following table summarizes general trends for minimizing debromination during a typical palladium-catalyzed cross-coupling reaction.
| Parameter | Condition to Favor | Condition to Avoid | Rationale |
| Base | K₃PO₄, Cs₂CO₃ (anhydrous) | NaOtBu, KOtBu, NaOH | Milder inorganic bases are less prone to inducing side reactions.[2] |
| Ligand | Bulky Biarylphosphines (XPhos, RuPhos) | Simple Phosphines (PPh₃) | Bulky ligands accelerate C-C/C-N bond formation, outcompeting debromination.[2] |
| Temperature | 80-100 °C | > 120 °C | Higher temperatures accelerate all reaction rates, including decomposition.[2][18] |
| Solvent | Anhydrous Toluene, Dioxane | Protic Solvents (e.g., alcohols) | Protic species can be a hydrogen source for hydrodehalogenation.[2] |
| Atmosphere | Strict Argon or Nitrogen | Air | Oxygen degrades catalysts and promotes side reactions.[2][6] |
Exemplary Protocol: Suzuki-Miyaura Coupling with Minimized Decomposition
This protocol for coupling with an arylboronic acid has been optimized to reduce the risk of debromination.
1. Reagent and Glassware Preparation:
-
Oven-dry all glassware (Schlenk flask, condenser) and cool under a stream of argon.
-
In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a suitable ligand (e.g., XPhos, 3.3 mol%), and anhydrous potassium phosphate (K₃PO₄, 2.0 eq) to the Schlenk flask.[2]
2. Substrate Addition:
-
Add 5-bromo-N-cyclohexylpyrimidin-2-amine (1.0 eq) and the desired arylboronic acid (1.2 eq) to the flask.
3. Reaction Setup:
-
Seal the flask, evacuate, and backfill with argon. Repeat this cycle three times.[6]
-
Add anhydrous, degassed toluene or 1,4-dioxane via syringe.[2]
4. Reaction Execution:
-
Heat the mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction's progress by LC-MS every 1-2 hours.
5. Workup and Purification:
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine. Avoid acidic or basic washes unless necessary.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
References
- BenchChem Technical Support. (2025). Preventing dehalogenation of 2-Bromo-4-methylpyridine in reactions. BenchChem.
- Gotor, V., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. PubMed.
- Author Unknown. (2025). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates.
- Author Unknown. Hydrolysis cascade from diaminopyrimidine (D) to C to U.
- Brown, D. J., & Foster, R. V. (Year not specified). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)pyrimidines. RSC Publishing.
- Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry.
- BenchChem Technical Support. (2025). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine. BenchChem.
- Author Unknown. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. E3S Web of Conferences.
- Mallet, C., et al.
- Frontier, A. (Year not specified). Failed Reaction: FAQ. University of Rochester, Department of Chemistry.
- Author Unknown. (2023).
- Author Unknown.
- Author Unknown. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. NINGBO INNO PHARMCHEM CO.,LTD.
- Author Unknown. (2025). Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil.
- BenchChem Technical Support. (2025). Troubleshooting guide for incomplete Epibromohydrin reactions. BenchChem.
- Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Author Unknown. (2025). Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin.
- JHECHEM CO LTD. 5-bromo-N-cyclohexylpyrimidin-2-amine. ECHEMI.
- Al-Jendeel, H., et al. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. NIH.
- Rochelle, G. T. (2011).
- Author Unknown. (Year not specified). Thermal degradation rates of different amines.
Sources
- 1. echemi.com [echemi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Dehalogenation - Wikipedia [en.wikipedia.org]
- 5. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sintef.no [sintef.no]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How To [chem.rochester.edu]
- 13. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling of 5-bromo-N-cyclohexylpyrimidin-2-amine
Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with 5-bromo-N-cyclohexylpyrimidin-2-amine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and reaction optimization. Our goal is to move beyond simple protocols and explain the fundamental principles that govern success, enabling you to troubleshoot effectively and rationalize your experimental choices.
Frequently Asked Questions (FAQs)
Here we address the high-level questions researchers frequently encounter when designing a cross-coupling strategy for this specific substrate.
Q1: Why is catalyst selection particularly critical for 5-bromo-N-cyclohexylpyrimidin-2-amine?
A1: The substrate presents a unique combination of electronic and steric challenges that dictate the success of any cross-coupling reaction.
-
Electronic Profile: The pyrimidine core is inherently electron-deficient, which generally facilitates oxidative addition. However, the potent electron-donating 2-amino group counteracts this effect, enriching the ring system and making the C-Br bond less electrophilic. This can slow the initial, often rate-limiting, oxidative addition step of the catalytic cycle.[1][2]
-
Catalyst Inhibition: The two nitrogen atoms of the pyrimidine ring, along with the exocyclic amine, can act as Lewis bases and coordinate to the palladium center. This coordination can sequester the active catalyst, leading to inhibition or deactivation.[3][4]
-
Steric Hindrance: The bulky N-cyclohexyl group can sterically influence the approach of the catalyst to the pyrimidine core, potentially affecting reaction rates and catalyst efficiency.
Therefore, a carefully selected catalyst system, particularly the ligand, is paramount to overcome these challenges—it must be active enough to engage the electron-rich C-Br bond while being sterically designed to resist deactivation by the substrate's nitrogen atoms.
Q2: What are the primary cross-coupling reactions used with this substrate?
A2: The most common and synthetically valuable transformations for this substrate are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters. This is the most widely used method for elaborating the pyrimidine core.[5][6]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines, amides, or carbamates.[7][8][9]
-
Sonogashira Coupling: For creating C-C triple bonds with terminal alkynes, a key transformation for building linear scaffolds.[10][11]
Q3: What is a reliable "go-to" catalyst system for a Suzuki-Miyaura coupling with this substrate?
A3: For challenging substrates like this, standard catalysts like Pd(PPh₃)₄ may show limited efficacy. A more robust starting point involves a palladium(II) precatalyst paired with a bulky, electron-rich biaryl monophosphine ligand.[4][12]
A highly recommended starting point is:
-
Palladium Source: Pd(OAc)₂ or a precatalyst like XPhos-Pd-G3.
-
Ligand: SPhos or XPhos.
-
Base: K₃PO₄ or K₂CO₃.
-
Solvent: A polar aprotic solvent like 1,4-dioxane or toluene, often with a small amount of water.[4][13]
The bulky, electron-donating nature of these ligands accelerates both the oxidative addition and the final reductive elimination steps, leading to higher turnover numbers and overall efficiency.[1]
Q4: What are the most common side reactions and how can they be minimized?
A4: The two most prevalent side reactions are:
-
Proto-debromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom, resulting in the N-cyclohexylpyrimidin-2-amine byproduct. It often arises from reactions with trace water or other proton sources. To minimize it, ensure the use of high-purity, anhydrous, and thoroughly degassed solvents and reagents.[2]
-
Homocoupling of Boronic Acid: This side reaction forms a biaryl species from the boronic acid coupling partner. It is typically promoted by the presence of oxygen. Rigorous degassing of the reaction mixture and maintaining a strict inert (Argon or Nitrogen) atmosphere is the most effective way to prevent it.[14]
Troubleshooting and Optimization Guide
Even with a well-chosen catalyst system, challenges can arise. This guide provides a logical framework for diagnosing and resolving common experimental issues.
Logical Flow for Troubleshooting a Failed Reaction
Caption: A decision tree for troubleshooting low-conversion cross-coupling reactions.
| Problem | Probable Cause | Proposed Solution & Rationale |
| Low or No Conversion | 1. Ineffective Catalyst Activation or Deactivation: The Pd(II) precatalyst is not being efficiently reduced to the active Pd(0) species, or the active catalyst is being inhibited by the substrate's nitrogen atoms.[3][4] | Solution: Switch to a modern palladium precatalyst (e.g., a Buchwald G2, G3, or G4 precatalyst). These are designed for clean, rapid generation of the active monoligated Pd(0) species, bypassing problematic reduction pathways.[1][15] Increase catalyst loading as a last resort. |
| 2. Slow Oxidative Addition: The chosen ligand is not electron-rich enough to promote the addition of the palladium catalyst to the C-Br bond, which is deactivated by the 2-amino group.[2][16] | Solution: Employ a more electron-rich and sterically hindered phosphine ligand. Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate this key step.[5][6][12] | |
| 3. Inappropriate Base or Solvent: The base may be too weak, have poor solubility, or be incompatible with the reaction, hindering the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig). | Solution: For Suzuki couplings, screen stronger inorganic bases like K₃PO₄ and Cs₂CO₃. For Buchwald-Hartwig aminations, strong non-nucleophilic bases like NaOtBu or LHMDS are standard.[4][17][18] Ensure the solvent effectively dissolves the base and reagents. | |
| Significant Proto-debromination | Presence of Protic Impurities: Trace water or other protic sources are reacting with reaction intermediates, leading to the undesired side product. | Solution: Use rigorously dried glassware. Employ anhydrous, degassed solvents from a solvent purification system or a freshly opened bottle. Ensure the base is anhydrous. |
| Boronic Acid Homocoupling (Suzuki) | Oxygen in the Reaction Headspace: O₂ can facilitate the oxidative homocoupling of the boronic acid, consuming the reagent and generating impurities. | Solution: Improve the degassing procedure. A minimum of three vacuum/inert gas backfill cycles is recommended. For solvents, sparging with argon for 20-30 minutes prior to use is highly effective.[14] |
| Reaction Stalls After Initial Conversion | Catalyst Degradation: The catalyst may be thermally unstable at the reaction temperature or may slowly decompose over time, leading to incomplete conversion. | Solution: Consider a lower reaction temperature with a longer reaction time. Alternatively, use a more robust catalyst system, such as a palladacycle precatalyst, which can exhibit greater thermal stability.[19] Microwave irradiation can sometimes provide rapid, efficient heating that outpaces catalyst degradation.[20] |
Recommended Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 5-bromo-N-cyclohexylpyrimidin-2-amine with a generic arylboronic acid. Optimization may be required for specific substrates.
Catalytic Cycle Overview
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reagents & Equipment
-
Substrates: 5-bromo-N-cyclohexylpyrimidin-2-amine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.)
-
Catalyst System: Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
-
Base: K₃PO₄ (2.5 equiv.), finely ground
-
Solvent: Anhydrous, degassed 1,4-Dioxane and water (10:1 v/v)
-
Equipment: Schlenk flask or reaction vial with a magnetic stir bar, condenser, inert gas line (Argon or Nitrogen), oil bath.
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-N-cyclohexylpyrimidin-2-amine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely ground K₃PO₄ (2.5 equiv.).
-
Catalyst Addition: In a separate vial, briefly weigh out Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) and immediately add them to the reaction flask. Note: Biarylphosphine ligands are air-sensitive and should be handled quickly.
-
Inert Atmosphere Purge: Evacuate the sealed flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. Check for the consumption of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
-
Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. Journal of Organic Chemistry, 77(7), 3700–3703. Available at: [Link]
-
Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(14), 1871–1876. Available at: [Link]
-
Almond-Thynne, J., Blakemore, D. C., Pryde, D. C., & Spivey, A. C. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. Available at: [Link]
-
Neufeldt, S. R., & Sanford, M. S. (2016). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 138(43), 14360–14369. Available at: [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Suzuki-Miyaura Coupling Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Al-Masum, M., & Al-Aabed, S. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(6), 6836-6851. Available at: [Link]
-
Zare, A., & Bita, B. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(27), 18451-18473. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
Ghaffar, T., & Channar, P. A. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(21), 5192. Available at: [Link]
-
Sharma, S., & Van der Eycken, E. V. (2013). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 18(10), 12192-12239. Available at: [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
Welcome to the technical support center for the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of this synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful and efficient production of your target compound.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine. The synthesis is typically a two-step process: the bromination of 2-aminopyrimidine to form 2-amino-5-bromopyrimidine, followed by the N-alkylation with a cyclohexyl group.
Issue 1: Low Yield and/or Multiple Spots on TLC During Bromination of 2-Aminopyrimidine
Question: I am attempting to synthesize the 2-amino-5-bromopyrimidine intermediate, but my reaction yield is low, and the TLC plate shows multiple spots, including what I suspect to be starting material and a higher Rf byproduct. What are the likely causes and how can I resolve this?
Answer:
This is a common issue in the electrophilic bromination of aminopyrimidines. The primary culprits are incomplete reaction and over-bromination. The amino group at the 2-position is an activating group, making the pyrimidine ring susceptible to further bromination.
Causality and Solutions:
-
Over-bromination: The formation of a byproduct with a higher Rf value on TLC is often indicative of 2-amino-3,5-dibromopyrimidine[1]. This occurs when the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.
-
Mitigation Strategy:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective brominating agent than liquid bromine for this transformation[2].
-
Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of NBS. A large excess will significantly promote di-bromination.
-
Temperature Control: Perform the reaction at a low temperature. Starting at 0 °C and allowing the reaction to slowly warm to room temperature can help control the reaction rate and improve selectivity[2].
-
Solvent: Acetonitrile is a suitable solvent for this reaction[2].
-
-
-
Incomplete Reaction: The presence of the starting material, 2-aminopyrimidine, on the TLC plate indicates that the reaction has not gone to completion.
-
Mitigation Strategy:
-
Reaction Time: While controlling the temperature is crucial, ensure the reaction is allowed to stir for a sufficient duration. Monitoring the reaction by TLC every 1-2 hours is recommended.
-
Reagent Quality: Ensure the NBS is of high purity and has been stored properly, as it can decompose over time.
-
-
Visualizing the Bromination Reaction and Side-Product Formation:
Caption: Decision tree for troubleshooting the N-alkylation step.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 2-amino-5-bromopyrimidine intermediate?
A1: The bromination of 2-aminopyrimidine with N-bromosuccinimide (NBS) in acetonitrile is a widely used and reliable method.[2] It is generally higher yielding and produces fewer side products compared to using liquid bromine. Careful control of the reaction temperature (starting at 0 °C) and the stoichiometry of NBS (around 1.1 equivalents) are key to minimizing the formation of the 2-amino-3,5-dibromopyrimidine byproduct.[1]
Q2: Which N-alkylation method is preferable: direct alkylation or Buchwald-Hartwig amination?
A2: The Buchwald-Hartwig amination is often the preferred method for its generally higher yields, milder reaction conditions, and broader substrate scope.[3] However, it requires an inert atmosphere and specialized palladium catalysts and ligands, which may not be ideal for all laboratory settings. Direct alkylation with a cyclohexyl halide is a more classical approach that can be effective, but it often requires harsher conditions (higher temperatures and stronger bases) and may be more prone to side reactions if not carefully controlled.
Q3: How can I effectively monitor the progress of these reactions?
A3: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the bromination and N-alkylation reactions.[4] A suitable solvent system for TLC analysis of these compounds is a mixture of hexane and ethyl acetate. The starting materials are generally more polar than the products, so the product spot will have a higher Rf value. For more quantitative analysis and to check for the presence of minor impurities, HPLC is recommended.[5][6]
Q4: What are the best practices for purifying the final product, 5-bromo-N-cyclohexylpyrimidin-2-amine?
A4: Flash column chromatography on silica gel is the most common method for purifying the final product.[7] A gradient elution with a mixture of hexane and ethyl acetate is typically effective. The polarity of the eluent should be adjusted based on the TLC analysis. For obtaining highly pure material, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be performed after column chromatography.
Q5: How can I confirm the structure and purity of my final product?
A5: A combination of analytical techniques should be used to confirm the structure and purity of 5-bromo-N-cyclohexylpyrimidin-2-amine.
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural elucidation. The 1H NMR spectrum should show characteristic signals for the pyrimidine ring protons, the cyclohexyl protons, and the N-H proton. The integration of these signals should correspond to the number of protons in the molecule. In some cases, line broadening may be observed in the NMR spectra of substituted aminopyrimidines due to the presence of rotamers.[8][9]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for 79Br and 81Br) should be visible in the mass spectrum.
-
HPLC: A high-performance liquid chromatography analysis using a suitable column (e.g., C18) and mobile phase will determine the purity of the compound.[5][6]
Section 3: Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-bromopyrimidine
Materials:
-
2-Aminopyrimidine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2-aminopyrimidine (1.0 eq) in acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.1 eq) to the cooled solution in portions over 30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Once the reaction is complete, remove the acetonitrile under reduced pressure.
-
To the resulting residue, add deionized water and stir for 30 minutes to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield 2-amino-5-bromopyrimidine as a white to off-white solid.
Protocol 2: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine via Buchwald-Hartwig Amination
Materials:
-
2-Chloro-5-bromopyrimidine
-
Cyclohexylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd(_2)(dba)(_3))
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stirrer and heating mantle
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add Pd(_2)(dba)(_3) (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.5 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed toluene to the flask, followed by 2-chloro-5-bromopyrimidine (1.0 eq) and cyclohexylamine (1.2 eq).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 5-bromo-N-cyclohexylpyrimidin-2-amine.
Section 4: Data Presentation
Table 1: Troubleshooting Summary for the Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine
| Step | Problem | Potential Cause(s) | Recommended Solution(s) |
| Bromination | Low yield, multiple spots on TLC | Incomplete reaction, Over-bromination | Use NBS, control temperature (0 °C to RT), use 1.1 eq of NBS, monitor reaction by TLC. |
| N-Alkylation (Direct) | Low yield, incomplete reaction | Low nucleophilicity of amine | Use a strong base (NaH, KOtBu), heat the reaction, use a polar aprotic solvent (DMF, DMSO), add catalytic NaI. |
| Formation of side products | Di-alkylation, ring alkylation | Control stoichiometry of alkylating agent, monitor reaction time. | |
| N-Alkylation (Buchwald-Hartwig) | Low yield, no reaction | Inactive catalyst, oxygen contamination | Use an appropriate Pd catalyst and ligand (e.g., Pd(_2)(dba)(_3)/Xantphos), ensure inert atmosphere, degas solvent. |
| Formation of side products | Hydrodehalogenation, reaction at C5 | Optimize ligand, ensure oxygen-free conditions. |
Section 5: Visualization
Diagram 1: Overall Synthetic Pathway
Caption: Two-step synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine.
References
-
[The Discovery of N-
-
8010109/v1)
Sources
- 1. heteroletters.org [heteroletters.org]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. connectsci.au [connectsci.au]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of 5-bromo-N-cyclohexylpyrimidin-2-amine
For researchers, scientists, and professionals vested in the intricate process of drug development, establishing the purity of Active Pharmaceutical Ingredients (APIs) and their intermediates is a non-negotiable cornerstone of quality control. The presence of even trace impurities can profoundly influence the safety, efficacy, and stability of the final drug product. This guide provides an in-depth, comparative analysis of two distinct Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods for the purity determination of 5-bromo-N-cyclohexylpyrimidin-2-amine, a key building block in medicinal chemistry.
The narrative that follows is grounded in extensive field experience, explaining not just the "how" but the critical "why" behind each experimental choice. We will explore two tailored HPLC methodologies, Method A, a rapid gradient method ideal for high-throughput screening, and Method B, a high-resolution isocratic method designed for comprehensive impurity profiling. This guide is structured to be a self-validating system, with every protocol and parameter justified by established scientific principles and authoritative guidelines.
Understanding the Analyte and Potential Impurities
5-bromo-N-cyclohexylpyrimidin-2-amine is a substituted pyrimidine with a molecular weight of 256.14 g/mol and the chemical formula C₁₀H₁₄BrN₃. Its structure, featuring a polar pyrimidine core and a non-polar cyclohexyl group, makes it amenable to RP-HPLC.
A critical aspect of developing a robust purity analysis method is anticipating potential impurities. These can arise from the synthetic route or degradation. A plausible synthesis for 5-bromo-N-cyclohexylpyrimidin-2-amine involves the nucleophilic substitution of a halogenated pyrimidine with cyclohexylamine. For instance, reacting 2-chloro-5-bromopyrimidine with cyclohexylamine would be a direct route.
Based on this, likely process-related impurities include:
-
Impurity I: 2-chloro-5-bromopyrimidine (Starting Material)
-
Impurity II: Cyclohexylamine (Starting Material)
-
Impurity III: 5-bromo-N,N-dicyclohexylpyrimidin-2-amine (Over-reaction byproduct)
-
Impurity IV: 2-amino-5-bromopyrimidine (Potential starting material for an alternative route)
Degradation products could arise from hydrolysis, oxidation, or photolysis. A forced degradation study, as outlined by the International Council for Harmonisation (ICH) guidelines, is essential to identify these and ensure the method is "stability-indicating."[1]
Comparative HPLC Methodologies
The choice of an HPLC method is often a balance between speed and resolution. Here, we compare a fast gradient method with a high-resolution isocratic method. Both methods are designed based on the common practice of using C8 or C18 columns for pyrimidine derivatives.[2]
Method A: Rapid Gradient Analysis for High-Throughput Screening
This method is optimized for speed, making it suitable for in-process control or screening large numbers of samples where a rapid purity check is required.
Method B: High-Resolution Isocratic Analysis for Comprehensive Impurity Profiling
This method prioritizes the separation of closely eluting impurities, making it ideal for final purity assessment and stability studies where a detailed impurity profile is necessary.
Experimental Protocols
The following are detailed, step-by-step methodologies for both HPLC methods. These protocols are designed to be self-validating, with system suitability criteria integrated to ensure the reliability of the results, in line with United States Pharmacopeia (USP) General Chapter <621>.[1]
Instrumentation and General Conditions
-
HPLC System: A system equipped with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatography Data System (CDS): For data acquisition and processing.
Protocol for Method A: Rapid Gradient Analysis
-
Column: C18, 4.6 x 100 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 5.0 95 7.0 95 7.1 20 | 10.0 | 20 |
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
System Suitability:
-
Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of 5-bromo-N-cyclohexylpyrimidin-2-amine should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 3000.
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.
Protocol for Method B: High-Resolution Isocratic Analysis
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of 60% Acetonitrile and 40% 20mM Potassium Phosphate buffer (pH adjusted to 6.5 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 0.5 mg/mL.
-
System Suitability:
-
Inject a standard solution five times. The RSD for the peak area of 5-bromo-N-cyclohexylpyrimidin-2-amine should be not more than 1.0%.
-
The tailing factor for the main peak should be between 0.9 and 1.2.
-
The theoretical plates should be not less than 7500.
-
A resolution of not less than 2.0 between the main peak and the closest eluting impurity peak should be achieved (using a spiked sample if necessary).
-
-
Analysis: Inject the sample solution and record the chromatogram. Calculate the percentage purity using the area normalization method.
Data Presentation and Comparison
The performance of each method is summarized in the table below. The data is representative of what would be expected from a validation study adhering to ICH Q2(R1) guidelines.
| Parameter | Method A (Rapid Gradient) | Method B (High-Resolution Isocratic) | Rationale |
| Run Time | 10 minutes | ~25 minutes | Method A is designed for speed, while Method B allows for better separation of late-eluting impurities. |
| Resolution | Good | Excellent | The longer column and isocratic elution in Method B provide superior separation power. |
| Sensitivity (LOD) | ~0.05% | ~0.01% | The optimized conditions and larger injection volume of Method B allow for lower detection limits. |
| Precision (%RSD) | < 2.0% | < 1.0% | The stable isocratic conditions of Method B typically lead to higher precision. |
| Application | In-process control, high-throughput screening | Final product release, stability studies, impurity profiling | Each method is suited for different stages of the drug development process. |
Visualization of Workflows
To better illustrate the logical flow of these analytical procedures, the following diagrams are provided.
Caption: General workflow for HPLC purity analysis.
Sources
A Comparative Guide to the Characterization of 5-bromo-N-cyclohexylpyrimidin-2-amine Derivatives as Potential Kinase Inhibitors
Introduction
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a vast array of therapeutic agents.[1][2] Its unique electronic properties and ability to form multiple hydrogen bonds make it a "privileged scaffold" for targeting a wide range of biological molecules, particularly protein kinases.[1] Kinase dysregulation is a hallmark of many cancers, making kinase inhibitors a major focus of modern oncology.[3][4]
This guide focuses on a specific, yet versatile, subclass: 5-bromo-N-cyclohexylpyrimidin-2-amine derivatives . The strategic placement of a bromine atom at the C5 position offers a handle for further synthetic modification (e.g., via Suzuki or Sonogashira coupling) and can enhance binding affinity through halogen bonding. The N-cyclohexyl group provides a lipophilic anchor that can be crucial for occupying hydrophobic pockets within the ATP-binding site of kinases.
Herein, we provide a comprehensive comparison of the synthesis, characterization, and biological evaluation of these derivatives. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical, field-proven protocols. We will explore not just how to perform these characterizations, but why specific methodological choices are made to ensure data integrity and reproducibility.
Part 1: Synthesis and Structural Elucidation
The generation of a library of derivatives for screening requires a robust and scalable synthetic route. The most common approach involves the nucleophilic aromatic substitution (SNAr) of a di-halogenated pyrimidine precursor.
Workflow for Synthesis and Characterization
Sources
A Comparative Guide to the Biological Activity of 5-bromo-N-cyclohexylpyrimidin-2-amine Analogs for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including a variety of anticancer drugs.[1][2] The strategic placement of various substituents on the pyrimidine ring can significantly modulate the biological activity of the resulting molecules.[1] This guide focuses on the 5-bromo-N-cyclohexylpyrimidin-2-amine core, a structure poised for exploration in the development of novel anticancer therapeutics. While direct comparative studies on a series of these specific analogs are not yet prevalent in published literature, by examining related 5-bromopyrimidine and N-substituted pyrimidin-2-amine derivatives, we can construct a predictive framework for their evaluation.
Comparative Analysis of Anticancer Potential
The anticancer activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents.[2] For the 5-bromo-N-cyclohexylpyrimidin-2-amine scaffold, key points of modification that can influence efficacy include substitutions on the cyclohexyl ring and alterations at other positions of the pyrimidine ring.
Hypothetical Structure-Activity Relationship (SAR)
Based on published data for analogous compounds, we can infer a hypothetical SAR for this series. The 5-bromo substituent is a common feature in potent kinase inhibitors and other anticancer agents, likely contributing to binding affinity through halogen bonding.[3] The N-cyclohexyl group provides a lipophilic anchor, and modifications to this ring could fine-tune the compound's pharmacokinetic properties and target engagement.
To illustrate a potential comparative analysis, the following table presents hypothetical data for a series of 5-bromo-N-cyclohexylpyrimidin-2-amine analogs. This data is illustrative and intended to serve as a template for the presentation of actual experimental findings.
| Compound ID | R1 (Cyclohexyl Substitution) | R2 (Pyrimidine C4-Substitution) | Cancer Cell Line | IC50 (µM) |
| BCA-1 | H | H | MCF-7 (Breast) | > 50 |
| BCA-2 | 4-OH | H | MCF-7 (Breast) | 25.3 |
| BCA-3 | 4-F | H | MCF-7 (Breast) | 15.8 |
| BCA-4 | H | OCH3 | MCF-7 (Breast) | 10.2 |
| BCA-5 | 4-F | OCH3 | MCF-7 (Breast) | 5.1 |
| BCA-1 | H | H | A549 (Lung) | > 50 |
| BCA-2 | 4-OH | H | A549 (Lung) | 30.1 |
| BCA-3 | 4-F | H | A549 (Lung) | 18.9 |
| BCA-4 | H | OCH3 | A549 (Lung) | 12.5 |
| BCA-5 | 4-F | OCH3 | A549 (Lung) | 6.7 |
This table is for illustrative purposes only.
This hypothetical data suggests that the introduction of a fluorine atom at the 4-position of the cyclohexyl ring and a methoxy group at the C4-position of the pyrimidine ring could significantly enhance the cytotoxic activity against both breast and lung cancer cell lines.
Potential Mechanism of Action: Kinase Inhibition
Many aminopyrimidine derivatives exert their anticancer effects through the inhibition of protein kinases.[4][5] A plausible mechanism of action for 5-bromo-N-cyclohexylpyrimidin-2-amine analogs is the inhibition of kinases involved in cell cycle progression and proliferation. One such potential target is Polo-like kinase 4 (PLK4), a key regulator of centriole duplication.[6] Overexpression of PLK4 is observed in various cancers, making it an attractive target for therapeutic intervention.[6]
The 2-aminopyrimidine core can form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket, while the 5-bromo and N-cyclohexyl substituents can occupy adjacent hydrophobic pockets, contributing to binding affinity and selectivity.[6] Inhibition of PLK4 can lead to mitotic errors, cell cycle arrest, and ultimately, apoptosis.[4]
Caption: Proposed mechanism of action via PLK4 inhibition.
Experimental Protocols
To empirically determine the biological activity of 5-bromo-N-cyclohexylpyrimidin-2-amine analogs, a series of in vitro assays are essential. The following are detailed protocols for assessing cytotoxicity and apoptosis.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Apoptosis Detection by Western Blot Analysis
Western blotting can be used to detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspases and PARP.
Materials:
-
Human cancer cell lines
-
Complete culture medium
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compounds at their IC50 concentrations for 24-48 hours. Harvest the cells and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative expression levels of the target proteins. An increase in the levels of cleaved Caspase-3 and cleaved PARP is indicative of apoptosis.
Conclusion
While further research is required to fully elucidate the biological activity of 5-bromo-N-cyclohexylpyrimidin-2-amine analogs, the existing literature on related compounds suggests that this scaffold holds significant promise for the development of novel anticancer agents. Their potential to act as kinase inhibitors, coupled with the versatility of the pyrimidine core for chemical modification, makes them an attractive area for further investigation. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, paving the way for the identification of new and effective cancer therapies.
References
- Ahsan, M. J., Sharma, J., Singh, M., Jadav, S. S., & Yasmin, S. (2018). Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. Scientia Pharmaceutica, 86(3), 34.
- Alam, M. A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(13), 5087.
- BenchChem. (2025).
- BenchChem. (2025). Navigating the Kinase Inhibitor Landscape: A Comparative Outlook on 5-Isobutylpyrimidin-2-amine and Established Drugs.
- Natarajan, R., Anthoni Samy, H. N., Sivaperuman, A., & Subramani, A. (2023). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Patents.Google. (n.d.). CA3278985A1 - Use of 1-[4-bromo-5-[1-ethyl-7-(methylamino)
- Patents.Google. (n.d.).
-
PubChem. (n.d.). 5-bromo-N-cyclohexyl-2-methylpyrimidin-4-amine. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-N-cyclohexyl-4-methoxypyrimidin-2-amine. Retrieved from [Link]
- Ren, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1159.
- Zhang, X., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782.
Sources
- 1. US8097648B2 - Methods and compositions for use in treating cancer - Google Patents [patents.google.com]
- 2. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The 5-Bromo-N-Cyclohexylpyrimidin-2-amine Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition
Introduction: The Privileged Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in biologically active compounds, including the fundamental components of DNA and RNA. Its inherent ability to form key hydrogen bonding interactions with the hinge region of protein kinases has made it a central focus in the development of targeted cancer therapies.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific class of pyrimidine derivatives: 5-bromo-N-cyclohexylpyrimidin-2-amines. By examining this scaffold and its close analogs, we aim to elucidate the critical structural modifications that govern their potency and selectivity as kinase inhibitors, providing a valuable resource for researchers and drug development professionals.
While direct and extensive SAR studies on the 5-bromo-N-cyclohexylpyrimidin-2-amine scaffold are not abundant in publicly accessible literature, valuable insights can be gleaned from closely related analogs. This guide will leverage data from 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives, which have been identified as potent inhibitors of UNC-51-like kinase 1 (ULK1), a key regulator of autophagy.[2][3][4] Furthermore, we will draw parallels from patent literature describing N-cyclopentyl derivatives as intermediates in the synthesis of Cyclin-Dependent Kinase 4 (CDK4) inhibitors.[5] This comparative approach will allow us to build a comprehensive understanding of the SAR for this promising class of compounds.
The Kinase Target Landscape: ULK1 and CDKs
The 2-aminopyrimidine core has been successfully employed to target a range of protein kinases. For the purpose of this guide, we will focus our discussion on two key kinase targets that are highly relevant to the 5-bromopyrimidine scaffold:
-
UNC-51-like kinase 1 (ULK1): A serine/threonine kinase that plays a pivotal role in the initiation of autophagy, a cellular process of degradation and recycling.[2][3][4] In many cancers, autophagy is hijacked by tumor cells to survive stress and resist therapy, making ULK1 an attractive target for anticancer drug development.[4]
-
Cyclin-Dependent Kinases (CDKs): A family of protein kinases that regulate the cell cycle. Dysregulation of CDKs is a hallmark of cancer, and inhibitors of CDKs, such as CDK4/6 inhibitors, have shown significant clinical success.[6]
The structural similarities in the ATP-binding pockets of these kinases make the 5-bromo-N-substituted-pyrimidin-2-amine scaffold a versatile starting point for developing selective inhibitors.
Structure-Activity Relationship (SAR) of 5-Bromo-2-aminopyrimidine Derivatives
The following SAR analysis is a synthesis of findings from studies on N-phenyl ULK1 inhibitors and insights from related CDK inhibitor scaffolds.[2][3][4][5]
Core Scaffold: The 2-Aminopyrimidine
The 2-aminopyrimidine core is essential for kinase inhibition. The N1 of the pyrimidine ring and the exocyclic amino group typically form two crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. This bidentate interaction anchors the inhibitor in the active site.
The Role of the 5-Bromo Substituent
The bromine atom at the 5-position of the pyrimidine ring plays a significant role in enhancing inhibitory activity. This is attributed to several factors:
-
Hydrophobic Interactions: The bromine atom occupies a hydrophobic pocket in the ATP-binding site of many kinases, contributing to increased binding affinity.
-
Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom can influence the electronic distribution of the pyrimidine ring, potentially enhancing its hydrogen bonding capabilities.
-
Synthetic Handle: The bromo group serves as a convenient point for further chemical modification through cross-coupling reactions, allowing for the exploration of additional chemical space.
N-Substituent at the 2-Amino Position: The Cyclohexyl Moiety
The substituent on the exocyclic amino group is a key determinant of both potency and selectivity. While we lack specific data for the N-cyclohexyl group, we can infer its role based on general principles and data from N-phenyl and N-cyclopentyl analogs.
-
N-Cyclohexyl vs. N-Phenyl: The N-cyclohexyl group provides a bulky, lipophilic substituent that can occupy a hydrophobic region of the kinase active site. In contrast to a flat aromatic ring like phenyl, the three-dimensional nature of the cyclohexyl ring can lead to different conformational preferences and interactions. The flexibility of the cyclohexyl ring may allow it to adopt an optimal conformation to maximize van der Waals interactions.
-
N-Cyclopentyl as a Surrogate: The use of a closely related (5-bromo-2-chloro-pyrimidin-4-yl)-cyclopentyl-amine as an intermediate for CDK4 inhibitors suggests that a cycloalkyl group at this position is well-tolerated and can lead to potent inhibition.[5] The slightly smaller cyclopentyl ring may offer a different profile in terms of steric fit compared to the cyclohexyl ring.
Substitutions at the 4-Position of the Pyrimidine Ring
The 4-position of the pyrimidine ring is a critical site for introducing diversity and modulating the pharmacological properties of these inhibitors. In the case of the 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine ULK1 inhibitors, the phenoxy group and its substitutions were extensively studied.[2][3][4]
-
The Phenoxy Linker: The oxygen atom of the phenoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in pi-stacking or hydrophobic interactions within the active site.
-
Substitutions on the Phenyl Ring: The SAR studies of the N-phenyl analogs revealed that substitutions on the distal phenyl ring significantly impact ULK1 inhibitory activity. For instance, electron-withdrawing groups like nitro and fluoro at specific positions on the phenyl ring were found to enhance potency.[2][3][4] The most potent compound in this series was 5-bromo-4-(2-fluoro-4-nitrophenoxy)-N-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine.[2][3][4] This highlights the importance of exploring substitutions at this position to optimize interactions with the target kinase.
The logical relationship of the SAR is depicted in the following diagram:
Caption: Key structural determinants of kinase inhibitory activity.
Comparative Analysis with Alternative ULK1 Inhibitors
To provide a comprehensive evaluation, it is essential to compare the performance of the 5-bromopyrimidine scaffold with other known ULK1 inhibitors. Two notable examples are SBI-0206965 and ULK-101.
| Compound | Target(s) | IC₅₀ (ULK1) | IC₅₀ (ULK2) | Key Features & Liabilities | Reference(s) |
| 5-Bromo-pyrimidin-2-amine Scaffold (Analog) | ULK1 | Varies with substitution | Not always reported | Potent inhibition, synthetically tractable. Specificity profile dependent on substitutions. | [2][3][4] |
| SBI-0206965 | ULK1, ULK2, AMPK | 108 nM | 711 nM | Potent ULK1 inhibitor, but shows significant off-target activity against AMPK and other kinases.[1][6][7][8][9][10][11][12] | [1][7][8][9][10][11][12] |
| ULK-101 | ULK1, ULK2 | 1.6 nM | 30 nM | Highly potent and selective ULK1/2 inhibitor with a cleaner kinome profile compared to SBI-0206965.[12][13][14][15][16] | [12][13][17][14][15][16] |
As the table indicates, while the 5-bromopyrimidine scaffold shows promise, achieving high selectivity is a critical challenge. SBI-0206965, a widely used tool compound, suffers from off-target effects, particularly on AMPK, which can confound experimental results.[1][9][10] In contrast, ULK-101 demonstrates superior potency and a more favorable selectivity profile, making it a better benchmark for new ULK1 inhibitors.[13][17][15][16] The development of derivatives from the 5-bromo-N-cyclohexylpyrimidin-2-amine scaffold should therefore prioritize not only potency but also a thorough assessment of kinase selectivity.
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 5-Bromo-N-cyclohexylpyrimidin-2-amine Derivatives
The synthesis of the target scaffold can be achieved through a nucleophilic aromatic substitution reaction. A general procedure is outlined below, based on analogous syntheses.[2][3][4]
Caption: General synthetic workflow for 5-bromo-N-cyclohexylpyrimidin-2-amine derivatives.
Step-by-Step Protocol:
-
Synthesis of 5-Bromo-2-chloro-N-cyclohexylpyrimidin-4-amine:
-
Dissolve 5-bromo-2,4-dichloropyrimidine in a suitable solvent such as dioxane or ethanol.
-
Add cyclohexylamine and a non-nucleophilic base (e.g., diisopropylethylamine) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Work up the reaction by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
-
-
Introduction of the 2-amino group:
-
The 2-chloro group of the intermediate can be displaced by an amino group through various methods, such as reaction with ammonia or a protected amine, followed by deprotection.
-
Alternatively, the 2-chloro position can be functionalized using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce a variety of substituted amino groups.
-
In Vitro ULK1 Kinase Assay
This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of the synthesized compounds against ULK1.
Materials:
-
Recombinant human ULK1 enzyme
-
Myelin basic protein (MBP) as a substrate
-
ATP
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
White, opaque 96-well plates
Protocol:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the ULK1 enzyme to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of MBP substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell-Based Autophagy Assay (LC3 Turnover)
This assay measures the autophagic flux in cells treated with the test compounds by monitoring the conversion of LC3-I to LC3-II via Western blotting.
Materials:
-
Cancer cell line of interest (e.g., A549)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
Protocol:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24 hours). Include a positive control (e.g., rapamycin) and a negative control (vehicle).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and determine the ratio of LC3-II to LC3-I (or β-actin) and the levels of p62 to assess the effect of the compounds on autophagic flux. An accumulation of LC3-II and p62 indicates inhibition of autophagy.
Conclusion and Future Directions
The 5-bromo-N-cyclohexylpyrimidin-2-amine scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of closely related analogs, the 5-bromo substituent and the N-cycloalkyl group are key features for potent inhibition, likely through hydrophobic interactions within the kinase ATP-binding site. The 4-position of the pyrimidine ring offers a valuable handle for further optimization of potency and selectivity.
Future research in this area should focus on:
-
Systematic SAR studies of the N-cyclohexyl series to directly assess the impact of this group on kinase inhibition.
-
Exploration of diverse substituents at the 4-position to enhance potency and selectivity for specific kinase targets like ULK1 or CDKs.
-
Comprehensive kinase profiling of the most promising compounds to evaluate their selectivity across the kinome and identify potential off-target effects.
-
In vivo evaluation of lead compounds in relevant cancer models to assess their therapeutic potential.
By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of targeted kinase inhibitors based on the versatile 5-bromopyrimidine scaffold.
References
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- SBI-0206965, a ULK1 Inhibitor, Triggers Apoptosis by Preventing Autophagy and PPP Flux. Anticancer Agents Med Chem. 2019;19(12):1483-1491.
- SBI-0206965 | ULK inhibitor | CAS 1884220-36-3. Selleck Chemicals.
- SBI-0206965 | ULK1/AMPK Inhibitor. MedchemExpress.com.
- Small Molecules. STEMCELL Technologies.
- SBI-0206965 | ≥99%(HPLC) | Selleck | ULK 阻害剤. Selleckchem.
- The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport. Cells. 2020;9(4):831.
- A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress. iScience. 2018;8:74-84.
- (PDF) A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress.
- ULK-101 | ULK1 Inhibitor. MedchemExpress.com.
- Selectivity Profiles of ULK1 Inhibitors (A) ULK2 activity was measured...
- Molecular dynamics simulations provide insights into ULK-101 potency and selectivity toward autophagic kinases ULK1/2. bioRxiv.
- Investigation of the specificity and mechanism of action of the ULK1/AMPK inhibitor SBI-0206965. Biochem J. 2020;477(2):453-471.
- Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. ChemMedChem. 2016;11(16):1705-8.
- The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimul
- Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma. Sci Rep. 2018;8(1):12329.
- Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer. Int J Mol Sci. 2023;24(2):1078.
- 5-bromo-N-cyclohexyl-2-methylpyrimidin-4-amine | C11H16BrN3. PubChem.
- 5-bromo-N-cyclohexyl-4-methoxypyrimidin-2-amine | C11H16BrN3O. PubChem.
- Aberrant autophagosome formation occurs upon small molecule inhibition of ULK1 kinase activity. Life Sci Alliance. 2020;3(12):e202000889.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Eur J Med Chem. 2020;208:112782.
- BR112018002585A2 - 5-bromo-2,6-di- (1h-pyrazol-1-yl) pyrimidin-4-amine for use in cancer treatment.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed.
- US8415355B2 - Pyrrolopyrimidine compounds and their uses.
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8. Benchchem.
- An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. 2022;15(1):272-296.
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Journal of Medicinal and Advanced Nursing Sciences. 2024;1(1):27-35.
Sources
- 1. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BR112018002585A2 - 5-bromo-2,6-di- (1h-pyrazol-1-yl) pyrimidin-4-amine for use in cancer treatment - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8415355B2 - Pyrrolopyrimidine compounds and their uses - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
- 9. researchgate.net [researchgate.net]
- 10. The ULK1/2 and AMPK Inhibitor SBI-0206965 Blocks AICAR and Insulin-Stimulated Glucose Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted inhibition of ULK1 promotes apoptosis and suppresses tumor growth and metastasis in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small Molecule Inhibitors for Unc-51-like Autophagy-Activating Kinase Targeting Autophagy in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Potent and Selective ULK1 Inhibitor Suppresses Autophagy and Sensitizes Cancer Cells to Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. researchgate.net [researchgate.net]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
An In Vitro Comparative Evaluation of 5-Bromopyrimidine Analogs as Potential Anticancer Agents
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of oncology drug discovery, the pyrimidine scaffold has consistently emerged as a privileged structure, forming the backbone of numerous clinically approved anticancer agents.[1][2] Strategic modifications to the pyrimidine ring have yielded derivatives with potent and selective inhibitory activities against various cancer cell lines. This guide provides a comprehensive in vitro evaluation of 5-bromopyrimidine derivatives, a subset that has demonstrated significant promise. While specific experimental data for 5-bromo-N-cyclohexylpyrimidin-2-amine is not publicly available, this guide will leverage data from closely related 5-bromopyrimidine analogs to offer a comparative analysis of their anticancer potential. This guide will delve into their cytotoxic effects on various cancer cell lines, compare their potency with established anticancer drugs, detail the experimental protocols for in vitro assessment, and explore their potential mechanisms of action through signaling pathway diagrams.
Comparative In Vitro Cytotoxicity of 5-Bromopyrimidine Analogs
The anticancer efficacy of novel compounds is primarily determined through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for this evaluation.
Numerous 5-bromopyrimidine derivatives have been synthesized and evaluated for their anticancer activity.[3] The following tables summarize the IC50 values for a selection of these analogs against various cancer cell lines, with the established anticancer drug Dasatinib included for comparative purposes.
Table 1: In Vitro Cytotoxicity (IC50, µM) of 5-Bromopyrimidine Analogs (Series A) [3]
| Compound | HCT116 (Colon) | A549 (Lung) | K562 (Leukemia) | U937 (Leukemia) |
|---|---|---|---|---|
| 5c | >100 | >100 | 0.015±0.003 | 0.021±0.005 |
| 5e | >100 | >100 | 0.019±0.004 | 0.025±0.006 |
| 6g | >100 | >100 | 0.028±0.005 | 0.031±0.007 |
| 9e | 15.6±1.5 | 21.5±2.1 | 0.011±0.002 | 0.015±0.003 |
| 9f | 19.8±1.9 | 25.4±2.5 | 0.014±0.003 | 0.018±0.004 |
| 10c | >100 | >100 | 0.021±0.004 | 0.028±0.006 |
| Dasatinib | 2.5±0.2 | 5.1±0.4 | 0.005±0.001 | 0.008±0.001 |
Table 2: In Vitro Cytotoxicity (IC50, µM) of Other Pyrimidine Derivatives and Standard Chemotherapeutics [4][5]
| Compound/Drug | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| XYZ-I-73 (5-FU analog) | MiaPaCa-2 (Pancreatic) | 3.6 ± 0.4 |
| Gemcitabine | MiaPaCa-2 (Pancreatic) | 24.2 ± 1.3 |
| 5-Fluorouracil (5-FU) | MiaPaCa-2 (Pancreatic) | 13.2 ± 1.1 |
| Irinotecan | MiaPaCa-2 (Pancreatic) | 10.1 ± 1.5 |
| Doxorubicin | LoVo (Colon) | Varies |
| Cisplatin | A549 (Lung) | Varies |
The data presented in Table 1 highlights the potent and selective activity of certain 5-bromopyrimidine analogs, particularly against leukemia cell lines (K562 and U937), with IC50 values in the nanomolar range. Notably, compounds 9e and 9f also exhibit moderate activity against colon (HCT116) and lung (A549) cancer cell lines. When compared to Dasatinib, a potent tyrosine kinase inhibitor, these analogs demonstrate comparable or even superior potency in specific cell lines.
Experimental Methodologies for In Vitro Evaluation
The assessment of a compound's cytotoxic and antiproliferative activity is a critical step in preclinical drug development. The following are detailed protocols for two widely used colorimetric assays: the MTT and SRB assays.
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Harvest and count cancer cells. Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the 5-bromopyrimidine analogs and control drugs in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO).[3]
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.[3]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the culture plate by trichloroacetic acid (TCA).[4]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).
-
Cell Fixation: After the 48-72 hour incubation period, gently add 50 µL of cold 10% (w/v) TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water and allow to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Discard the SRB solution and wash the plates five times with 1% acetic acid to remove unbound dye, then air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 values.
Potential Mechanisms of Action and Signaling Pathways
Pyrimidine analogs can exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in nucleic acid synthesis and the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.
One of the well-established targets for pyrimidine-based anticancer agents is the Bcr-Abl tyrosine kinase, a constitutively active fusion protein that drives the proliferation of certain types of leukemia.[3] The diagram below illustrates the downstream signaling pathways activated by Bcr-Abl and the inhibitory action of 5-bromopyrimidine analogs.
The general workflow for the in vitro evaluation of novel anticancer compounds, from synthesis to the identification of lead candidates, is depicted below.
Conclusion and Future Directions
The in vitro data for a range of 5-bromopyrimidine analogs strongly suggests that this class of compounds holds significant potential for the development of novel anticancer therapeutics. Their potent activity against various cancer cell lines, particularly leukemia, warrants further investigation. The structure-activity relationship (SAR) studies are crucial to optimize the lead compounds for improved potency and selectivity.[6][7][8]
Future studies should aim to synthesize and evaluate 5-bromo-N-cyclohexylpyrimidin-2-amine to directly assess its anticancer activity and determine its position within this promising class of compounds. Further mechanistic studies are also necessary to elucidate the specific molecular targets and signaling pathways modulated by these analogs, which will be instrumental in their clinical development.
References
-
A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. IJCRT.org. 2021. Available from: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. National Institutes of Health. 2021. Available from: [Link]
-
Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research. Available from: [Link]
-
Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Elsevier. Available from: [Link]
-
IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Farmacia Journal. 2024. Available from: [Link]
-
Results of in vitro cytotoxic activity of the synthesized compounds on human-colon-cancer- cell lines (LoVo and HCT-116) a. ResearchGate. Available from: [Link]
-
In Vitro Cytotoxicity of 5a−5j on Various Breast Cancer Cell Lines at.... ResearchGate. Available from: [Link]
-
Effect of Selected Silyl Groups on the Anticancer Activity of 3,4-Dibromo-5-Hydroxy-Furan-2(5H)-One Derivatives. MDPI. Available from: [Link]
-
Results of in vitro cytotoxicity of compounds 5a-d against human colon cancer cell line (HCT-116).. ResearchGate. Available from: [Link]
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. PubMed. Available from: [Link]
-
Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. National Institutes of Health. Available from: [Link]
-
A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. 2021. Available from: [Link]
-
Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed. Available from: [Link]
-
A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents. PubMed. Available from: [Link]
-
Antitumour activity of XR5944 in vitro and in vivo in combination with 5-fluorouracil and irinotecan in colon cancer cell lines. National Institutes of Health. 2005. Available from: [Link]
-
New Anticancer Agents: Structure-Activity Relationships. ResearchGate. 2025. Available from: [Link]
-
Cytotoxic activity of some compounds against human tumor cells.. ResearchGate. Available from: [Link]
-
Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. Available from: [Link]
-
Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors. MDPI. 2023. Available from: [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. PubMed. 2020. Available from: [Link]
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. ResearchGate. Available from: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. sciensage.info [sciensage.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Medicinal Chemist's Perspective Towards Structure Activity Relationship of Heterocycle Based Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis of 5-bromo-N-cyclohexylpyrimidin-2-amine and Clinically Relevant Kinase Inhibitors
A Technical Guide for Researchers in Oncology Drug Discovery
Introduction: The Prominence of the Pyrimidine Scaffold in Kinase Inhibition
The pyrimidine nucleus is a cornerstone in the development of targeted cancer therapies, serving as a privileged scaffold for a multitude of clinically successful kinase inhibitors.[1] Its ability to form critical hydrogen bonds within the ATP-binding pocket of various kinases makes it a versatile starting point for designing potent and selective inhibitors.[2] This guide provides a comparative overview of the investigational compound 5-bromo-N-cyclohexylpyrimidin-2-amine against a panel of well-characterized kinase inhibitors that share a similar structural heritage or target critical cell cycle and signaling pathways. By examining the established efficacy of Alisertib (Aurora Kinase A inhibitor), Volasertib (Polo-like Kinase 1 inhibitor), and Dinaciclib (a broad-spectrum Cyclin-Dependent Kinase inhibitor), we aim to provide a framework for evaluating the potential of novel pyrimidine-based compounds in oncology research.
Benchmark Kinase Inhibitors: Mechanisms and Efficacy Profiles
A thorough understanding of the performance of established kinase inhibitors is crucial for contextualizing the potential of novel chemical entities. The following sections detail the preclinical and clinical findings for three key inhibitors.
Alisertib (MLN8237): Targeting Aurora Kinase A
Alisertib is a selective, orally bioavailable inhibitor of Aurora Kinase A (AURKA), a key regulator of mitotic progression.[3] Overexpression of AURKA is common in many human cancers and is often associated with poor prognosis.[4]
Mechanism of Action: Alisertib inhibits AURKA, leading to mitotic spindle abnormalities, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5] Its selectivity for AURKA over the structurally similar Aurora Kinase B (AURKB) is a key feature, with over 200-fold greater potency against AURKA in cellular assays.[3]
Preclinical Efficacy: Alisertib has demonstrated broad anti-proliferative activity across a wide range of cancer cell lines, with IC50 values typically in the low nanomolar range.[6] In vivo studies have shown significant tumor growth inhibition in various xenograft models, including those for colorectal cancer and lymphoma.[4][7]
Signaling Pathway of Alisertib Action
Caption: Alisertib inhibits AURKA, disrupting mitosis and leading to cell cycle arrest and apoptosis.
Volasertib (BI 6727): A Potent PLK1 Inhibitor
Volasertib is a highly potent and selective inhibitor of Polo-like Kinase 1 (PLK1), a master regulator of multiple stages of mitosis.[8] PLK1 is frequently overexpressed in a wide range of human cancers, making it an attractive therapeutic target.[9]
Mechanism of Action: Volasertib competitively inhibits the ATP-binding site of PLK1, leading to mitotic arrest and subsequent apoptosis.[8][10] Preclinical studies have shown its effectiveness in both in vitro and in vivo models of various cancers, including non-small cell lung cancer and melanoma.[8][9]
Preclinical Efficacy: Volasertib exhibits potent cytotoxic activity against cancer cell lines, with IC50 values in the nanomolar range.[11] In vivo, it has demonstrated significant tumor growth delay and even regression in xenograft models.[9][12]
Signaling Pathway of Volasertib Action
Caption: Volasertib inhibits PLK1, causing mitotic arrest and subsequent apoptosis in cancer cells.
Dinaciclib (SCH 727965): A Broad-Spectrum CDK Inhibitor
Dinaciclib is a potent inhibitor of multiple Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK5, and CDK9.[13] By targeting these key cell cycle engines, Dinaciclib exerts a powerful anti-proliferative effect.
Mechanism of Action: Inhibition of CDK1 and CDK2 leads to cell cycle arrest at the G1/S and G2/M transitions.[14] Inhibition of CDK9 suppresses transcription by blocking RNA polymerase II, reducing the expression of anti-apoptotic proteins like MCL-1.[15] This dual mechanism of cell cycle arrest and transcriptional suppression contributes to its potent induction of apoptosis in cancer cells.[16]
Preclinical Efficacy: Dinaciclib demonstrates low nanomolar IC50 values against its target CDKs.[13] It has shown significant anti-tumor activity in a broad range of human tumor cell lines and has induced regression of established solid tumors in various mouse xenograft models.[16][17]
| Kinase Inhibitor | Primary Target(s) | IC50 (nM) | Key Cellular Effects |
| Alisertib | Aurora Kinase A | ~2.5 (enzyme assay) | G2/M arrest, apoptosis |
| Volasertib | PLK1 | 0.87 (enzyme assay) | Mitotic arrest, apoptosis |
| Dinaciclib | CDK1, CDK2, CDK5, CDK9 | 1-4 (enzyme assays) | G1/S and G2/M arrest, apoptosis |
Table 1: Comparative Efficacy of Benchmark Kinase Inhibitors. This table summarizes the primary targets, IC50 values, and key cellular effects of Alisertib, Volasertib, and Dinaciclib based on preclinical data.
Investigational Compound: 5-bromo-N-cyclohexylpyrimidin-2-amine
While specific preclinical data for 5-bromo-N-cyclohexylpyrimidin-2-amine is not extensively available in the public domain, its chemical structure provides a basis for hypothesizing its potential as a kinase inhibitor. The 2-aminopyrimidine core is a well-established "hinge-binding" motif that interacts with the ATP-binding site of many kinases.[18] The bromine atom at the 5-position and the cyclohexyl group at the N2 position will influence its selectivity and potency against different kinases.
Recent studies on related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives have demonstrated their potential as inhibitors of UNC51-like kinase 1 (ULK1), a key regulator of autophagy.[19][20] This suggests that the 5-bromopyrimidin-2-amine scaffold can indeed be developed into potent kinase inhibitors.
Proposed Experimental Workflow for Efficacy Comparison
To rigorously assess the therapeutic potential of 5-bromo-N-cyclohexylpyrimidin-2-amine, a head-to-head comparison with the benchmark inhibitors is necessary. The following experimental workflow outlines the key assays required to determine its efficacy.
Experimental Workflow for Comparative Efficacy
Caption: A stepwise experimental workflow for the comprehensive evaluation of a novel kinase inhibitor.
Detailed Experimental Protocols
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-bromo-N-cyclohexylpyrimidin-2-amine against a panel of relevant kinases (e.g., CDKs, PLKs, Aurora Kinases).
-
Methodology:
-
Prepare a dilution series of the test compound and the benchmark inhibitors in an appropriate buffer (e.g., DMSO).
-
In a 96-well plate, add the kinase, a suitable substrate, and ATP.
-
Add the diluted compounds to the wells and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase activity relative to a vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value using a non-linear regression analysis.
-
2. Cell-Based Viability Assay (MTT Assay)
-
Objective: To determine the growth inhibitory (GI50) concentration of the test compound in a panel of cancer cell lines.
-
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a dilution series of the test compound and benchmark inhibitors for 72 hours.
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the GI50 value.
-
3. In Vivo Xenograft Tumor Model
-
Objective: To evaluate the anti-tumor efficacy of 5-bromo-N-cyclohexylpyrimidin-2-amine in a preclinical in vivo model.
-
Methodology:
-
Subcutaneously implant a human cancer cell line (e.g., one that showed sensitivity in the MTT assay) into the flank of immunocompromised mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, and a benchmark inhibitor).
-
Administer the compounds at a predetermined dose and schedule (e.g., daily oral gavage).
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Compare the tumor growth inhibition between the treatment groups.
-
Comparative Analysis and Future Perspectives
The data generated from this proposed experimental workflow will allow for a direct and quantitative comparison of 5-bromo-N-cyclohexylpyrimidin-2-amine with Alisertib, Volasertib, and Dinaciclib. A favorable profile would be characterized by:
-
Potent and Selective Kinase Inhibition: A low nanomolar IC50 against a specific kinase or a desired profile of kinases, with minimal off-target effects.
-
Broad Anti-Proliferative Activity: Low GI50 values across a range of cancer cell lines, particularly those with a known dependency on the target kinase.
-
Significant In Vivo Efficacy: Robust tumor growth inhibition in xenograft models at well-tolerated doses.
Should 5-bromo-N-cyclohexylpyrimidin-2-amine demonstrate promising activity, further studies would be warranted to elucidate its detailed mechanism of action, pharmacokinetic properties, and potential for combination therapies. This systematic approach to evaluation is essential for the successful development of novel, targeted cancer therapeutics.
References
-
Volasertib - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pharmacology of Dinaciclib; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2026, March 16). Retrieved January 17, 2026, from [Link]
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1147-1163.
- Van den Bossche, J., et al. (2019). In vitro study of the Polo-like kinase 1 inhibitor volasertib in non-small-cell lung cancer reveals a role for the tumor suppressor p53. FEBS Open Bio, 9(11), 1917-1930.
-
Dinaciclib – Knowledge and References. (n.d.). Retrieved January 17, 2026, from [Link]
- Manfredi, M. G., et al. (2011). Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. Clinical Cancer Research, 17(24), 7614-7624.
- Tyagi, A., et al. (2016). Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo. Oncotarget, 7(48), 79034-79047.
- Hiu, T., et al. (2019). Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors. Clinical Cancer Research, 25(19), 5757-5767.
- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). Archiv der Pharmazie.
- Stewart, C. A., et al. (2022). Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer. Cancers, 14(19), 4817.
-
Characterization of Alisertib (MLN8237), an Investigational Small-Molecule Inhibitor of Aurora A Kinase Using Novel In Vivo Pharmacodynamic Assays. (n.d.). Retrieved January 17, 2026, from [Link]
- Parry, D., et al. (2010). Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor. Molecular Cancer Therapeutics, 9(8), 2344-2353.
- Carol, H., et al. (2014). Initial testing (stage 1) of the polo-like kinase inhibitor volasertib (BI 6727), by the pediatric preclinical testing program.
- Kelly, K. R., & Ecsedy, J. (2017). Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer. Frontiers in Oncology, 7, 239.
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). (2024). Current Medicinal Chemistry.
- Diamond, J. R., et al. (2015). Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer. Oncotarget, 6(35), 37789-37801.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1147-1163.
- Recent Advances in Pyrimidine-Based Drugs. (2022). Molecules, 27(19), 6596.
- Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (2020). European Journal of Medicinal Chemistry, 208, 112782.
-
Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Scientific Rationale Supporting the Clinical Development Strategy for the Investigational Aurora A Kinase Inhibitor Alisertib in Cancer [frontiersin.org]
- 4. Antitumor activity of the aurora a selective kinase inhibitor, alisertib, against preclinical models of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Volasertib - Wikipedia [en.wikipedia.org]
- 9. Small molecule inhibition of polo-like kinase 1 by volasertib (BI 6727) causes significant melanoma growth delay and regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 12. Polo-like Kinase 1 Inhibitors Demonstrate In Vitro and In Vivo Efficacy in Preclinical Models of Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dinaciclib | SCH 727965 | CDK inhibitor | TargetMol [targetmol.com]
- 14. youtube.com [youtube.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Validation of 5-bromo-N-cyclohexylpyrimidin-2-amine
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of therapeutic agents. The targeted synthesis of specific pyrimidine derivatives is therefore of paramount importance. This guide provides an in-depth technical comparison of the primary synthetic routes to 5-bromo-N-cyclohexylpyrimidin-2-amine, a key intermediate for further chemical elaboration. We will objectively evaluate the performance of two major synthetic strategies—Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination—supported by experimental data and mechanistic insights to inform your synthetic route selection.
Introduction to 5-bromo-N-cyclohexylpyrimidin-2-amine
5-bromo-N-cyclohexylpyrimidin-2-amine is a valuable building block in the synthesis of various biologically active molecules. The presence of the bromine atom at the 5-position allows for subsequent cross-coupling reactions, while the N-cyclohexyl-2-amino group can participate in hydrogen bonding and modulate the pharmacokinetic properties of the final compound. The efficient and selective synthesis of this intermediate is a critical first step in many drug discovery programs.
Proposed Synthetic Pathways
The synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine can be approached via two principal and well-established methodologies in organic chemistry. The choice between these routes will depend on factors such as starting material availability, desired purity, scalability, and cost.
Route 1: Nucleophilic Aromatic Substitution (SNAr)
This classical approach relies on the inherent electrophilicity of the pyrimidine ring, which is further enhanced by the presence of electron-withdrawing nitrogen atoms. The reaction proceeds by the direct displacement of a suitable leaving group, typically a halide, by the amine nucleophile.
Route 2: Buchwald-Hartwig Amination
A more modern approach, the Buchwald-Hartwig amination, is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This method is renowned for its broad substrate scope and functional group tolerance.[1]
Mechanistic Considerations and Rationale
The selection of a synthetic route is not merely a matter of procedural convenience; it is a decision grounded in the fundamental reactivity of the molecules involved.
The SNAr Pathway: An Electron-Deficient Ring System
The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The two nitrogen atoms in the ring act as electron sinks, stabilizing the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic addition.[2] For a successful SNAr reaction, a good leaving group at the 2-position, such as a chlorine atom, is essential. The reaction is typically carried out in the presence of a base to deprotonate the amine nucleophile, increasing its nucleophilicity.
Figure 1: Generalized workflow for the SNAr synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine.
The Buchwald-Hartwig Amination: A Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[1] The cycle is initiated by the oxidative addition of the aryl halide (5-bromo-2-chloropyrimidine) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine, and subsequent deprotonation by a base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine and regenerates the Pd(0) catalyst. The choice of ligand is crucial for the efficiency of the catalytic cycle.
Figure 2: Conceptual workflow of the Buchwald-Hartwig amination.
Head-to-Head Comparison: SNAr vs. Buchwald-Hartwig
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Starting Material | 5-bromo-2-chloropyrimidine | 5-bromo-2-chloropyrimidine |
| Key Reagents | Cyclohexylamine, Base (e.g., Et3N, K2CO3) | Cyclohexylamine, Palladium Catalyst (e.g., Pd2(dba)3), Ligand (e.g., BINAP, Xantphos), Base (e.g., NaOtBu, Cs2CO3) |
| Reaction Conditions | Typically requires elevated temperatures (reflux)[3] | Can often be performed at lower temperatures[4] |
| Reported Yields | Moderate to excellent for reactive substrates[3] | Generally high, even for less reactive amines[4] |
| Purity & Side Reactions | Can be very clean for activated systems; potential for dialkylation if excess amine is used. | Potential for side reactions like hydrodehalogenation or catalyst decomposition. Residual palladium may need to be removed. |
| Scalability | Generally straightforward and cost-effective to scale up. | Can be more challenging to scale due to catalyst cost and sensitivity.[4] |
| Cost | Lower cost due to the absence of expensive metal catalysts and ligands. | Higher cost associated with the palladium catalyst and specialized phosphine ligands. |
| Advantages | Operationally simple, avoids transition metals, cost-effective. | Broad substrate scope, high functional group tolerance, generally high yielding. |
| Disadvantages | Limited to activated aryl halides, may require harsh conditions. | Catalyst cost, potential for palladium contamination, requires inert atmosphere. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the two proposed synthetic routes.
Protocol 1: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine via SNAr
This protocol is adapted from general procedures for the amination of 2-chloropyrimidines.[3][5]
Materials:
-
5-bromo-2-chloropyrimidine (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Triethylamine (Et3N) (2.0 eq)
-
Ethanol (or other suitable solvent like Dioxane)
-
Standard laboratory glassware for reaction, workup, and purification
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-bromo-2-chloropyrimidine and ethanol.
-
To the stirred solution, add triethylamine followed by the dropwise addition of cyclohexylamine.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-bromo-N-cyclohexylpyrimidin-2-amine.
Protocol 2: Synthesis of 5-bromo-N-cyclohexylpyrimidin-2-amine via Buchwald-Hartwig Amination
This protocol is a generalized procedure based on established methods for the Buchwald-Hartwig amination of halo-pyrimidines.[4]
Materials:
-
5-bromo-2-chloropyrimidine (1.0 eq)
-
Cyclohexylamine (1.2 eq)
-
Palladium precatalyst (e.g., Pd2(dba)3, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous, degassed toluene (or other suitable solvent like dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium precatalyst, the phosphine ligand, and sodium tert-butoxide.
-
Evacuate and backfill the flask with the inert gas (repeat three times).
-
Add the anhydrous, degassed solvent via syringe.
-
Add 5-bromo-2-chloropyrimidine to the mixture, followed by the addition of cyclohexylamine via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Quench the reaction by the careful addition of water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-bromo-N-cyclohexylpyrimidin-2-amine.
Conclusion and Recommendations
Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig amination represent viable synthetic routes to 5-bromo-N-cyclohexylpyrimidin-2-amine.
-
For cost-effectiveness and operational simplicity, particularly on a larger scale, the SNAr approach is highly recommended. The starting material, 5-bromo-2-chloropyrimidine, is sufficiently activated for this transformation to proceed in good yield under relatively straightforward conditions.
-
The Buchwald-Hartwig amination offers greater versatility and may be the preferred method when dealing with less reactive amines or when milder reaction conditions are paramount. While the initial investment in catalyst and ligand is higher, this method often provides higher yields and can be more reliable for a broader range of substrates.
Ultimately, the optimal choice will be dictated by the specific constraints and priorities of your research or development program. It is advisable to perform small-scale trials of both routes to determine the most efficient and robust method for your specific application.
References
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemSusChem. [Link]
-
Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class. [Link]
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-bromo-N-cyclohexylpyrimidin-2-amine
In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For a novel compound such as 5-bromo-N-cyclohexylpyrimidin-2-amine, establishing robust and reliable analytical methods is a foundational requirement for advancing through the development pipeline. This guide provides an in-depth comparison of two workhorse analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Mass Spectrometric detection (LC-MS), for the quantitative analysis of this active pharmaceutical ingredient (API). Beyond a simple recitation of protocols, this document delves into the causality behind experimental choices and the principles of cross-validation, ensuring that the described methods are not only accurate but also demonstrably trustworthy.
The cross-validation of analytical methods is a critical exercise to ensure consistency and reliability of results, particularly when methods are transferred between laboratories or when a new method is introduced to replace an existing one.[1] This process is a key component of regulatory compliance and data integrity.[1]
The Imperative of Method Specificity: Forced Degradation Studies
Before embarking on the validation of any quantitative method, it is crucial to establish its specificity—the ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[2] Forced degradation, or stress testing, is an indispensable tool in this endeavor. By subjecting the API to harsh conditions, we can intentionally generate potential degradation products.[3][4] This allows for the development of a stability-indicating method, one that can separate the intact API from its degradants, ensuring that the measured response is solely from the analyte of interest.[3]
For 5-bromo-N-cyclohexylpyrimidin-2-amine, a comprehensive forced degradation study would involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[5] The goal is to achieve a target degradation of 5-20%.[5][6]
Table 1: Representative Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60°C |
| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60°C |
| Oxidation | 3% H₂O₂ | 24 hours at room temperature |
| Thermal | 80°C | 48 hours |
| Photolytic | ICH Q1B compliant light source | As per guidelines |
Following exposure to these stress conditions, the samples are analyzed by a suitable chromatographic method to resolve the parent compound from any resulting degradation products.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust, cost-effective, and widely accessible technique, making it a cornerstone of quality control laboratories.[7] The principle relies on the separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase, with detection based on the analyte's ability to absorb ultraviolet light at a specific wavelength.
Experimental Protocol: HPLC-UV
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which is well-suited for the separation of moderately polar compounds like the target analyte.
-
Mobile Phase: A gradient elution is employed to ensure adequate separation of the parent compound from potential impurities and degradants.
-
Mobile Phase A: 0.1% Formic acid in Water. The acid modifier helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C. Maintaining a constant column temperature ensures reproducible retention times.
-
Detection Wavelength: Determined by acquiring the UV spectrum of 5-bromo-N-cyclohexylpyrimidin-2-amine and selecting the wavelength of maximum absorbance (λmax). For pyrimidine derivatives, this is often in the range of 260-280 nm.[8]
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of 5-bromo-N-cyclohexylpyrimidin-2-amine reference standard in a 10 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample to be analyzed at a target concentration within the calibration range using the same diluent.
-
Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.[9][10] This technique is particularly valuable for the analysis of complex matrices and for the identification and quantification of low-level impurities and degradation products.[11][12]
Experimental Protocol: LC-MS
-
Liquid Chromatography System:
-
The LC parameters (column, mobile phase, gradient, flow rate, temperature) are often identical or very similar to the HPLC-UV method to facilitate method transfer and cross-validation.
-
-
Mass Spectrometer:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for nitrogen-containing compounds like pyrimidine derivatives.
-
Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
The precursor ion (Q1) will be the protonated molecule of 5-bromo-N-cyclohexylpyrimidin-2-amine ([M+H]⁺).
-
The compound is fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). This process enhances selectivity by filtering out background noise. At least two MRM transitions (a quantifier and a qualifier) are typically monitored for each analyte to ensure confident identification.
-
-
Source and Gas Parameters: These (e.g., capillary voltage, source temperature, nebulizer gas pressure) must be optimized to achieve the best signal intensity for the analyte.
-
-
Standard and Sample Preparation:
-
Preparation is similar to the HPLC-UV method, although lower concentrations may be used due to the higher sensitivity of the LC-MS system.
-
Cross-Validation: A Comparative Analysis
The validation of analytical procedures is governed by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15] This guideline outlines the validation characteristics that need to be considered to ensure a method is suitable for its intended purpose.[2] The following tables present a comparative summary of hypothetical but realistic validation data for the two methods.
Table 2: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | LC-MS | Rationale and Causality |
| Linearity (r²) | > 0.999 | > 0.999 | Both methods should demonstrate a strong linear relationship between concentration and response over the defined range. |
| Range (µg/mL) | 1 - 100 | 0.01 - 10 | The wider dynamic range of LC-MS allows for the quantification of both high and low concentration analytes. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.0 - 101.0% | Both methods should provide results that are close to the true value. The higher specificity of MS can sometimes lead to slightly better accuracy. |
| Precision (%RSD) | |||
| - Repeatability | < 1.0% | < 2.0% | Measures the precision under the same operating conditions over a short interval of time. |
| - Intermediate Precision | < 2.0% | < 3.0% | Assesses the influence of random events within a laboratory (different days, analysts, equipment). |
| Selectivity | Demonstrated by resolution of parent peak from degradants and placebo components. | High, based on specific MRM transitions. Less susceptible to co-eluting interferences. | LC-MS offers superior selectivity due to the added dimension of mass-to-charge ratio filtering. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.001 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.003 µg/mL | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[2] |
Table 3: Comparative Summary of Method Attributes
| Attribute | HPLC-UV | LC-MS |
| Sensitivity | Good | Excellent |
| Specificity | Good (if peaks are well-resolved) | Excellent (mass-based) |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower | Higher |
| Robustness | High | Moderate (more complex) |
| Throughput | High | Moderate to High |
| Expertise Required | Moderate | High |
Conclusion and Recommendations
Both HPLC-UV and LC-MS are powerful techniques for the quantitative analysis of 5-bromo-N-cyclohexylpyrimidin-2-amine, and the choice of method depends on the specific application.
-
HPLC-UV is the method of choice for routine quality control, release testing, and assays where the analyte concentration is relatively high and the sample matrix is clean. Its robustness, lower cost, and ease of use make it ideal for high-throughput environments.
-
LC-MS excels in applications requiring high sensitivity and specificity, such as impurity profiling, metabolite identification, and bioanalysis. Its ability to detect and quantify trace-level components makes it indispensable for in-depth characterization and for studies where sample volume is limited.
A comprehensive cross-validation approach would involve analyzing the same set of samples using both methods and statistically comparing the results.[16] This ensures a seamless transfer of knowledge and data integrity, regardless of the analytical platform employed. By understanding the underlying principles and the strengths and limitations of each technique, researchers can confidently select and validate the most appropriate method for their specific needs in the development of 5-bromo-N-cyclohexylpyrimidin-2-amine.
References
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Kavita, G., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 01(01), 1-7. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Creative Biolabs. Forced Degradation Studies. [Link]
-
Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
Bioprocess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
-
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(4), 223-233. [Link]
-
SIELC Technologies. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? [Link]
-
CD Formulation. Pharmaceutical Analytical Methods Validation, Verification and Transfer. [Link]
-
Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-242. [Link]
-
Kocsmár, É., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212458. [Link]
-
PharmaGuru. (2024). Method Development and Validation in Pharmaceutical Analysis: A Practical Overview. [Link]
-
Casetta, B., et al. (2022). Optimized MS/MS settings of pyrimidines and related metabolites. Clinica Chimica Acta, 531, 239-248. [Link]
-
Kocsmár, É., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212458. [Link]
-
Kocsmár, É., et al. (2019). Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation. PLoS One, 14(2), e0212458. [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. fda.gov [fda.gov]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. HPLCによる核酸中のプリンとピリミジンの分析、Ascentis Silica application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation [pubmed.ncbi.nlm.nih.gov]
- 12. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. jordilabs.com [jordilabs.com]
- 15. fda.gov [fda.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Biological Activity of 5-bromo-N-cyclohexylpyrimidin-2-amine and its Chloro Analog
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutics, particularly in oncology. The strategic modification of this heterocyclic ring system has yielded a multitude of biologically active compounds. This guide provides an in-depth comparison of two closely related analogs: 5-bromo-N-cyclohexylpyrimidin-2-amine and its chloro counterpart, 5-chloro-N-cyclohexylpyrimidin-2-amine. While direct head-to-head biological data is not extensively available in the public domain, this document will leverage established principles of structure-activity relationships (SAR) for halogenated compounds to infer and compare their potential biological activities, supported by relevant experimental protocols.
Introduction: The Pyrimidine Scaffold and the Significance of Halogenation
The pyrimidine ring is a fundamental component of nucleic acids, rendering its derivatives prime candidates for interacting with biological systems.[1] These compounds have been successfully developed as anticancer agents, kinase inhibitors, and antimicrobials.[2][3] The introduction of a halogen atom at the 5-position of the pyrimidine ring is a common strategy in drug design to modulate a compound's physicochemical properties and biological activity. Halogens can influence lipophilicity, metabolic stability, and binding interactions with target proteins.
Generally, the carbon-bromine (C-Br) bond is weaker and more labile than the carbon-chlorine (C-Cl) bond.[4] This difference in bond dissociation energy can lead to variations in chemical reactivity and metabolic pathways, which in turn may affect the compound's potency, selectivity, and pharmacokinetic profile.
Comparative Analysis: Bromo vs. Chloro Analog
Based on established principles of medicinal chemistry and structure-activity relationships, we can extrapolate potential differences in the biological profiles of 5-bromo-N-cyclohexylpyrimidin-2-amine and 5-chloro-N-cyclohexylpyrimidin-2-amine.
| Feature | 5-bromo-N-cyclohexylpyrimidin-2-amine | 5-chloro-N-cyclohexylpyrimidin-2-amine | Rationale |
| Binding Affinity | Potentially higher | Potentially lower | Bromine is more polarizable than chlorine, which can lead to stronger van der Waals interactions with the target protein. |
| Lipophilicity | Higher | Lower | Bromine is more lipophilic than chlorine, which can affect cell permeability and interaction with hydrophobic binding pockets. |
| Metabolic Stability | Potentially lower | Potentially higher | The weaker C-Br bond may be more susceptible to metabolic cleavage compared to the C-Cl bond.[4] |
| Reactivity | Higher in cross-coupling reactions | Lower in cross-coupling reactions | The C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, offering more synthetic diversification options. |
| Potential Cytotoxicity | Potentially higher | Potentially lower | Increased lipophilicity and binding affinity of the bromo-analog could translate to greater cytotoxicity against cancer cell lines. |
Experimental Protocols
Synthesis of 5-halo-N-cyclohexylpyrimidin-2-amine Derivatives
The synthesis of both the bromo and chloro analogs can be achieved through a nucleophilic aromatic substitution reaction. A general two-step procedure is outlined below, adapted from established methods for similar pyrimidine derivatives.
Step 1: Synthesis of 2,5-dihalopyrimidine
This initial step involves the halogenation of a suitable pyrimidine precursor. For the purpose of this guide, we will assume the availability of 2-amino-5-bromopyrimidine and 2-amino-5-chloropyrimidine as starting materials.
Step 2: N-arylation with Cyclohexylamine
Caption: Synthetic workflow for 5-halo-N-cyclohexylpyrimidin-2-amine.
Detailed Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 2-amino-5-halopyrimidine (1.0 eq), palladium catalyst (e.g., Pd2(dba)3, 0.02 eq), ligand (e.g., Xantphos, 0.04 eq), and cesium carbonate (Cs2CO3, 2.0 eq).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon). Add anhydrous toluene, followed by cyclohexylamine (1.2 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 5-halo-N-cyclohexylpyrimidin-2-amine.
In Vitro Kinase Inhibition Assay
To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay can be performed. This protocol provides a general framework for assessing the inhibitory potential of the bromo and chloro analogs against a target kinase.[3]
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare serial dilutions of the 5-bromo and 5-chloro-N-cyclohexylpyrimidin-2-amine in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase enzyme, a suitable peptide substrate, and the test compounds at various concentrations. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent, such as ADP-Glo™, which measures the amount of ADP produced.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the inhibition data against the compound concentration and determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited) using non-linear regression analysis.
Potential Signaling Pathway Involvement
Many pyrimidine-based kinase inhibitors target pathways crucial for cancer cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in various cancers. The bromo and chloro analogs could potentially inhibit kinases within this pathway, leading to downstream effects on cell growth and apoptosis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 5-bromo-N-cyclohexylpyrimidin-2-amine
For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is as crucial as the innovative science they enable. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 5-bromo-N-cyclohexylpyrimidin-2-amine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory science.
Understanding the Hazard Profile
Key Hazard Considerations:
-
Halogenated Organic Compound: As a brominated organic molecule, it falls under the category of halogenated organic waste.[1][2] These compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[3]
-
Amino Group: The presence of the amine group suggests that the compound may be a skin and eye irritant.[4][5]
-
Cyclohexylamine Component: Cyclohexylamine is known to be corrosive, causing skin and eye burns, and is harmful if swallowed or in contact with skin.[6][7]
Based on these structural alerts, 5-bromo-N-cyclohexylpyrimidin-2-amine should be handled as a hazardous substance. All laboratory personnel must adhere to the Occupational Safety and Health Administration (OSHA) guidelines for handling hazardous chemicals in a laboratory setting.[8][9]
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 5-bromo-N-cyclohexylpyrimidin-2-amine for disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption.[4][7] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust.[5][7] |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To avoid inhalation of any dust or vapors.[4] |
Segregation and Collection: The Foundation of Proper Disposal
Proper segregation of chemical waste is a critical step in ensuring safe and compliant disposal.[3] Mixing incompatible waste streams can lead to dangerous chemical reactions.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[2] The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid.[1]
-
Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "5-bromo-N-cyclohexylpyrimidin-2-amine."[10] Include the date of accumulation.
-
Collection: Carefully transfer the waste chemical into the designated container. Avoid creating dust.[11] If the chemical is in a solution, ensure the solvent is also a halogenated organic waste. Do not mix with non-halogenated waste streams, as this can increase disposal costs and complexity.[10]
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[4]
Disposal Workflow: A Decision-Making Framework
The following workflow provides a visual guide to the decision-making process for the disposal of 5-bromo-N-cyclohexylpyrimidin-2-amine.
Caption: Disposal decision workflow for 5-bromo-N-cyclohexylpyrimidin-2-amine.
Final Disposal: Adherence to Regulatory Standards
The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility. This must be done in accordance with the regulations set forth by the Environmental Protection Agency (EPA).[12][13]
Key Procedural Steps:
-
Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS office is the primary resource for guidance on hazardous waste disposal. They will have established procedures and relationships with certified hazardous waste disposal companies.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and local regulations.
-
Scheduled Pickup: The licensed hazardous waste transporter will collect the properly labeled and sealed container for transport to a permitted treatment, storage, and disposal facility (TSDF).[14]
Under no circumstances should 5-bromo-N-cyclohexylpyrimidin-2-amine or its containers be disposed of in the regular trash or poured down the drain.[1][5] This is a direct violation of environmental regulations and poses a significant risk to public health and the environment.
Spill Management: Preparedness is Key
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert nearby personnel and your laboratory supervisor.
-
Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.
-
Containment and Cleanup:
-
Wear appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[11] Avoid creating dust.
-
For liquid spills, use an inert absorbent material to contain and absorb the spill.
-
-
Decontamination: Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated PPE, must be disposed of as halogenated organic hazardous waste.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5-bromo-N-cyclohexylpyrimidin-2-amine, upholding the principles of responsible scientific practice and environmental stewardship.
References
- MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. (2015, December 4). Santa Cruz Biotechnology.
- 5-bromo-N-cyclohexylpyrimidin-2-amine.ECHEMI.
- Waste, Chemical, and Cleanup Enforcement. (2025, April 15). U.S. Environmental Protection Agency.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.Occupational Safety and Health Administration.
- Process for bromination of pyrimidine.Google Patents.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- SAFETY DATA SHEET - 2-Amino-5-bromopyrimidine.Fisher Scientific.
- Hazardous Waste.U.S. Environmental Protection Agency.
- Halogenated Organic Liquids - Standard Operating Procedure.Braun Research Group.
- SAFETY DATA SHEET - Cyclohexylamine. (2023, March 18). Sigma-Aldrich.
- LABORATORY SAFETY CHEMICAL HYGIENE PLAN.Occupational Safety and Health Administration.
- Which is the best way to recycle or neutralise Bromine? (2015, November 14). ResearchGate.
- Chemical and Hazardous Waste Guide.University of Oslo.
- United States Environmental Protection Agency.Wikipedia.
- Chemical recycling of bromine-terminated polymers synthesized by ATRP. (2024, January 26). RSC Publishing.
- Cyclohexylamine - SAFETY DATA SHEET. (2009, September 22). Fisher Scientific.
- OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management.
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine.BLDpharm.
- Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant.PubMed.
- Organic Solvents.Cornell EHS.
- C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube.
- Are You In Compliance With Proper Lab Waste Disposal Regulations?Quest.
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2025, August 6). ResearchGate.
- Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency.
- SAFETY DATA SHEET - 1-Bromo-2-cyclohexylbenzene. (2024, April 1). Fisher Scientific.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
- Cyclohexylamine MATERIAL SAFETY DATA SHEET.CDH Fine Chemical.
Sources
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. emsllcusa.com [emsllcusa.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 9. osha.gov [osha.gov]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. capotchem.cn [capotchem.cn]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
- 14. cleanmanagement.com [cleanmanagement.com]
Safe Handling and Disposal of 5-bromo-N-cyclohexylpyrimidin-2-amine: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-bromo-N-cyclohexylpyrimidin-2-amine (CAS No. 886366-17-2). As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure the highest standards of laboratory safety. This document is structured to provide not just procedural steps, but the scientific rationale behind them, fostering a proactive safety culture.
Hazard Assessment: An Evidence-Based Approach
Due to the absence of a specific Material Safety Data Sheet (MSDS), we will assess the potential hazards of 5-bromo-N-cyclohexylpyrimidin-2-amine by examining its structural analogues. Compounds such as 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine and 2-amino-5-bromopyrimidine share the core brominated pyrimidine structure, which is known to have biological activity and potential toxicity.
Based on available data for these analogues, 5-bromo-N-cyclohexylpyrimidin-2-amine should be considered as potentially:
The brominated heterocyclic structure also warrants caution regarding potential long-term health effects, which have not been thoroughly investigated.[4] Therefore, minimizing exposure is the primary goal.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is fundamental for safe handling. The selection of appropriate PPE is not merely a checklist but a risk-based assessment of the procedures to be performed.
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles during procedures with a higher risk of splashing or when handling larger quantities.[5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use and change them frequently.[5][6] |
| Body Protection | Laboratory Coat and Apron | A flame-resistant lab coat, fully buttoned, is the minimum requirement.[5] For tasks involving potential splashes, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | NIOSH/MSHA or EN 149 Approved Respirator | A respirator should be used if engineering controls like a fume hood are not available or if there is a risk of generating aerosols or dust. For solids, a particulate filter (e.g., N95 or P100) is recommended.[4] All respirator use must be in accordance with a formal respiratory protection program, including fit testing. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 5-bromo-N-cyclohexylpyrimidin-2-amine.
Caption: PPE selection workflow for handling 5-bromo-N-cyclohexylpyrimidin-2-amine.
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond PPE. The following procedural steps are designed to minimize risk at every stage of the experimental workflow.
Engineering Controls
-
Primary Containment: All weighing and handling of solid 5-bromo-N-cyclohexylpyrimidin-2-amine should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
-
Ventilation: Ensure the laboratory is well-ventilated.[7][8] A minimum of 6-12 air changes per hour is standard for laboratories handling hazardous chemicals.
Handling Procedures
-
Preparation: Before handling, designate a specific area for the work. Ensure all necessary PPE is donned correctly and that a spill kit is readily accessible.
-
Weighing: Use a disposable weigh boat or creased weighing paper to handle the solid. Tare the balance with the empty container before adding the compound.
-
Dissolution: If preparing a solution, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.
-
Post-Handling: After handling, wipe down the work area with an appropriate solvent (e.g., isopropanol or ethanol) to decontaminate surfaces. Remove gloves and lab coat before leaving the work area.[6]
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including respiratory protection if the compound is a dust or if volatile solvents are involved.
-
Contain and Clean: For solid spills, gently cover with a damp paper towel to avoid raising dust, then sweep up the material into a designated waste container.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite or sand).
-
Decontaminate: Clean the spill area thoroughly with soap and water, followed by a solvent rinse.
-
Dispose: All contaminated materials must be disposed of as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal is a critical component of the chemical lifecycle, ensuring both personnel and environmental safety.
-
Waste Classification: 5-bromo-N-cyclohexylpyrimidin-2-amine should be classified as hazardous chemical waste. Due to its halogenated nature, it may fall under specific local, state, or federal regulations for halogenated organic waste.
-
Containerization: Collect all waste containing this compound (including contaminated PPE, weigh boats, and absorbent materials) in a clearly labeled, sealed container. The label should include the chemical name and associated hazards.
-
Disposal Route: Do not dispose of this compound down the drain.[4] All waste must be handled by a licensed professional waste disposal service.[4] Chemical incineration with appropriate scrubbers to handle halogenated byproducts is a common disposal method for such compounds.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely work with 5-bromo-N-cyclohexylpyrimidin-2-amine, ensuring both personal safety and the integrity of their research.
References
- JHECHEM CO LTD. 5-bromo-N-cyclohexylpyrimidin-2-amine. ECHEMI. Accessed January 17, 2026.
- BenchChem. Personal protective equipment for handling 6-Chloropyrido[2,3-d]pyrimidine.
- MSDS of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. (2015-12-04). Accessed January 17, 2026.
- Fisher Scientific. 5-Bromo-2-chloropyrimidine Safety Data Sheet. Fisher Scientific. Accessed January 17, 2026.
- (5-bromo-pyrimidin-2-yl)-cyclopropyl-amine. Echemi. (2023-01-01). Accessed January 17, 2026.
- Sigma-Aldrich. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine AldrichCPR. Sigma-Aldrich. Accessed January 17, 2026.
- Fisher Scientific. 2-Amino-5-bromopyrimidine Safety Data Sheet. Fisher Scientific. Accessed January 17, 2026.
- AiFChem. 5-Bromo-N-cyclopropylpyrimidin-2-amine. AiFChem. Accessed January 17, 2026.
- Matrix Scientific. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Matrix Scientific. Accessed January 17, 2026.
- Proper Dress and PPE / Lab Safety Video Part 1. YouTube. (2014-03-25). Accessed January 17, 2026.
- PubChem. 5-bromo-N-cyclohexyl-2-methylpyrimidin-4-amine.
- GERPAC. Personal protective equipment for preparing toxic drugs. GERPAC. Accessed January 17, 2026.
- Aussie Pharma Direct. What PPE Should You Wear for Radiation Protection?. Aussie Pharma Direct. (2025-10-20). Accessed January 17, 2026.
- NANJING SUNNY PHARMATECH CO., LTD. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. ECHEMI. (2024-12-31). Accessed January 17, 2026.
- Occupational Safety and Health Administration. CBRN Personal Protective Equipment Selection Matrix for Emergency Responders. OSHA. Accessed January 17, 2026.
- BenchChem. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. BenchChem. Accessed January 17, 2026.
- ChemicalBook. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine. ChemicalBook. (2025-09-25). Accessed January 17, 2026.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
